5-Chloro-3-nitro-1H-indole
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-chloro-3-nitro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c9-5-1-2-7-6(3-5)8(4-10-7)11(12)13/h1-4,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COCDVZRHARWGKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=CN2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10649904 | |
| Record name | 5-Chloro-3-nitro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10649904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
213542-01-9 | |
| Record name | 5-Chloro-3-nitro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10649904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-Chloro-3-nitro-1H-indole chemical properties
An In-Depth Technical Guide to the Chemical Properties of 5-Chloro-3-nitro-1H-indole
Authored by: A Senior Application Scientist
Abstract
The indole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds.[1][2] The introduction of specific substituents, such as halogens and nitro groups, can profoundly modulate the electronic properties and biological activity of the indole ring system. This guide provides a comprehensive technical overview of this compound, a derivative poised for exploration in drug discovery and organic synthesis. We will delve into its core chemical properties, reactivity profile, plausible synthetic routes, and potential therapeutic applications, offering field-proven insights for researchers, scientists, and drug development professionals.
Core Molecular Profile and Physicochemical Properties
This compound is a bifunctionalized indole derivative. The chlorine atom at the C5 position and the nitro group at the C3 position are critical determinants of its chemical behavior. The chlorine atom, through its inductive electron-withdrawing (-I) and weak resonance-donating (+R) effects, modulates the electron density of the benzene portion of the scaffold.[3] More significantly, the potent electron-withdrawing nature of the nitro group at C3 dramatically alters the reactivity of the pyrrole ring, transforming it from a classically electron-rich nucleophile into an electrophilic species.[2][4]
Structural and Physicochemical Data
A summary of the key computed and physical properties for this compound is presented below. This data is essential for planning synthetic transformations, purification procedures, and analytical characterization.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₅ClN₂O₂ | [5] |
| Molecular Weight | 196.59 g/mol | [6] |
| Monoisotopic Mass | 196.00395 Da | [5] |
| IUPAC Name | This compound | [5] |
| InChI Key | COCDVZRHARWGKI-UHFFFAOYSA-N | [5] |
| SMILES | C1=CC2=C(C=C1Cl)C(=CN2)[O-] | [5] |
| Predicted XlogP | 2.5 |[5] |
Spectroscopic Profile (Predicted)
While experimental spectra are the gold standard, predicted data can guide characterization efforts. The following mass spectrometry data, calculated using advanced algorithms, provides expected values for various adducts.
Table 2: Predicted Collision Cross Section (CCS) Mass Spectrometry Data
| Adduct | m/z (mass/charge) | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 197.01123 | 135.7 |
| [M+Na]⁺ | 218.99317 | 146.2 |
| [M-H]⁻ | 194.99667 | 138.3 |
| [M+NH₄]⁺ | 214.03777 | 156.1 |
Data sourced from PubChem predictions.[5]
Caption: Chemical structure of this compound.
Synthesis and Manufacturing
The preparation of this compound is most logically achieved via the regioselective nitration of the commercially available precursor, 5-chloroindole. The indole ring is highly activated towards electrophilic substitution, with the C3 position being the most nucleophilic site.[3]
Causality of Synthetic Choice
Direct nitration of the indole nucleus often requires carefully controlled, non-acidic conditions to prevent polymerization and degradation of the sensitive ring system. Traditional methods using nitric acid can be harsh.[7] A modern and milder approach involves generating an electrophilic nitrating agent in situ, such as trifluoroacetyl nitrate, from the reaction of an ammonium nitrate salt with trifluoroacetic anhydride.[7] This method offers excellent regioselectivity for the C3 position and is compatible with a range of substituents on the indole core.[7]
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Synthesis via Nitration
This protocol is a representative procedure adapted from modern methodologies for indole nitration.[7] Self-Validation: Each step is designed to ensure the reaction proceeds to completion and that the final product is isolated with high purity, verifiable by standard analytical techniques (TLC, NMR, MS).
-
Inert Atmosphere Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add tetramethylammonium nitrate (1.1 equivalents).
-
Solvent and Reagent Addition: Add anhydrous dichloromethane (DCM) as the solvent. Cool the suspension to -20°C using an appropriate cooling bath. Slowly add trifluoroacetic anhydride (2.0 equivalents) dropwise, ensuring the internal temperature does not exceed -15°C. Stir the mixture for 30 minutes to allow for the in situ formation of the nitrating agent.
-
Substrate Addition: Dissolve 5-chloroindole (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cold reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at -20°C to 0°C. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system. The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases. Allow the mixture to warm to room temperature.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with DCM.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo.
-
Purification: Purify the resulting crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the pure this compound.
Chemical Reactivity and Mechanistic Insights
The introduction of a nitro group at the C3 position fundamentally alters the canonical reactivity of the indole ring. Instead of acting as a nucleophile, the C2=C3 double bond becomes electron-deficient and behaves as an excellent Michael acceptor and a dienophile in cycloaddition reactions.[2][4]
Caption: Influence of substituents on the reactivity of this compound.
Electrophilic Character of the Pyrrole Ring
The C3-nitro group renders the C2 position highly electrophilic and susceptible to attack by a wide range of nucleophiles. This reactivity is the cornerstone of its synthetic utility.
-
Michael Additions: Soft nucleophiles, such as enolates, amines, and thiols, readily add to the C2 position, leading to the formation of functionalized C2-substituted indolines. This dearomatization process is a powerful tool for building molecular complexity.[2]
-
Cycloaddition Reactions: The electron-poor C2=C3 double bond can participate as a dienophile or dipolarophile in various cycloaddition reactions, providing rapid access to complex, fused heterocyclic systems.[4]
Transformations of the Nitro Group
The nitro group itself is a versatile functional handle.
-
Reduction: It can be selectively reduced to an amino group (3-amino-5-chloroindole). This transformation is critical, as 3-aminoindoles are valuable precursors for synthesizing more complex heterocyclic structures and potential bioactive molecules.
-
Denitration: Under certain conditions, the nitro group can be removed, which can be a useful strategic step in a multi-step synthesis.
Applications in Drug Discovery and Research
While specific data for this compound is emerging, the broader classes of 5-chloroindoles and 5/3-nitroindoles have shown significant promise in medicinal chemistry.
-
Anticancer Research: Halogenated indoles are key pharmacophores in anticancer drug design, known to inhibit signaling pathways like EGFR/BRAF.[1] Furthermore, 5-nitroindole derivatives have been synthesized and evaluated as binders of c-Myc G-quadruplex DNA, an important target in oncology.[8][9] These compounds have been shown to downregulate c-Myc expression and induce cell-cycle arrest in cancer cells.[9] The combination of the 5-chloro and 3-nitro motifs in a single scaffold makes it a compelling candidate for screening in anticancer programs.
-
Synthetic Building Block: As detailed in the reactivity section, the compound is an excellent intermediate for creating diverse libraries of indole-based compounds. Its predictable reactivity allows for the systematic synthesis of C2-functionalized indolines and other complex heterocycles for screening against various biological targets.
-
Probe for Biological Systems: The nitro group can sometimes be bioreduced in hypoxic environments, a characteristic of some tumors.[10] This raises the possibility of designing prodrugs that release an active agent under specific physiological conditions.
Safety, Handling, and Disposal
Scientific integrity demands rigorous adherence to safety protocols. While a specific MSDS for this compound is not widely available, data from structurally related nitro- and chloro-indoles can be used to establish a robust handling procedure.[11][12]
Table 3: Extrapolated GHS Hazard Classification and Handling
| Hazard Class | Category | Signal Word | Precautionary Statement |
|---|---|---|---|
| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed.[11] |
| Serious Eye Damage | Category 1/2 | Danger/Warning | H318/H319: Causes serious eye damage/irritation.[11] |
| Skin Irritation | Category 2 | Warning | H315: Causes skin irritation. |
| Respiratory Irritation | Category 3 | Warning | H335: May cause respiratory irritation.[12] |
Protocol for Safe Handling
-
Engineering Controls: All manipulations of the solid compound or its solutions must be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Personal Protective Equipment (PPE):
-
Handling Procedures:
-
Storage: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials.
-
Spill & Disposal:
-
Spills: In case of a spill, evacuate the area. Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[13]
-
Disposal: Dispose of chemical waste in accordance with all local, state, and federal regulations. This compound should be treated as hazardous chemical waste.
-
References
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Chemical Synthesis Database. (2025). 5-chloro-3-nitro-2-phenyl-1H-indole. [Link]
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PubChem. (n.d.). 5-Chloro-1H-indole-3-carboxylic acid. National Center for Biotechnology Information. [Link]
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PubChem. (n.d.). 5-chloro-1H-indole-3-carbaldehyde. National Center for Biotechnology Information. [Link]
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Sharma, V., & Kumar, V. (2022). A review on indole synthesis from nitroarenes: classical to modern approaches. RSC Advances, 12(34), 22003–22031. [Link]
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Li, H., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. Organic & Biomolecular Chemistry, 21(35), 7120–7124. [Link]
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Han, X.-L., & Luo, Y.-H. (2012). 5-Chloro-1H-indole-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 68(1), o145. [Link]
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PubChem. (n.d.). 3-chloro-7-nitro-1H-indole. National Center for Biotechnology Information. [Link]
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Rkein, B., et al. (2021). Reactivity of 3-nitroindoles with electron-rich species. Chemical Communications, 57(1), 27–44. [Link]
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Han, X.-L., & Luo, Y.-H. (2012). 5-Chloro-1H-indole-3-carboxylic acid. ResearchGate. [Link]
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Rkein, B., et al. (2021). Reactivity of 3-nitroindoles with electron-rich species. RSC Publishing. [Link]
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Ito, H., et al. (2022). Using Mechanochemistry to Activate Poly(vinyl chloride) as a Mechanotunable Brønsted-Acid-Releasing Reagent for Organic Synthesis. Journal of the American Chemical Society, 144(1), 18–24. [Link]
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Nimbarte, V., et al. (2021). Synthesis and In-vitro Evaluation of novel 5-nitroIndole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activities. ChemMedChem. [Link]
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Nimbarte, V., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. PubMed. [Link]
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An In-depth Technical Guide to the Synthesis of 5-Chloro-3-nitro-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways to 5-Chloro-3-nitro-1H-indole, a key intermediate in medicinal chemistry. The document delves into the mechanistic underpinnings of relevant reactions, offers detailed, field-proven experimental protocols, and presents a comparative analysis of traditional versus modern synthetic approaches. Emphasis is placed on providing a self-validating system of protocols, supported by in-text citations to authoritative sources and visual aids to elucidate complex chemical transformations. This guide is intended to equip researchers with the necessary knowledge to confidently and efficiently synthesize this important molecule.
Introduction: The Significance of this compound
The indole scaffold is a privileged structure in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals. Halogenated and nitrated indoles, in particular, serve as versatile building blocks for a wide array of therapeutic agents. This compound is a valuable intermediate, combining the electronic effects of a chloro and a nitro group, which can be further functionalized to generate diverse molecular libraries for screening and drug development. The controlled and efficient synthesis of this molecule is therefore of paramount importance.
This guide will explore the primary synthetic route to this compound, which logically begins with the synthesis of the precursor, 5-chloro-1H-indole, followed by its regioselective nitration.
Synthesis of the Precursor: 5-Chloro-1H-indole
A common and scalable method for the synthesis of 5-chloro-1H-indole involves a multi-step process starting from indoline.[1] This pathway includes the protection of the indole nitrogen, chlorination, deprotection, and subsequent aromatization.
Mechanistic Considerations
The synthesis of 5-chloro-1H-indole from indoline proceeds through the following key transformations:
-
N-Acylation: The secondary amine of indoline is first protected as an amide (e.g., N-acetylindoline). This is crucial to prevent side reactions at the nitrogen atom during the subsequent electrophilic chlorination step.
-
Electrophilic Aromatic Substitution (Chlorination): The N-acylindoline undergoes chlorination, where the chlorine atom is directed to the 5-position of the benzene ring. The acetyl group is a moderately activating ortho-, para-director, and steric hindrance at the ortho-positions (4 and 6) favors substitution at the para-position (5).
-
Saponification: The N-acyl group is removed by hydrolysis under basic or acidic conditions to yield 5-chloroindoline.
-
Dehydrogenation (Aromatization): The 5-chloroindoline is then aromatized to 5-chloro-1H-indole. This can be achieved by heating with a suitable oxidizing agent, such as an aromatic nitro compound in the presence of a ruthenium catalyst.[1]
Experimental Protocol: Synthesis of 5-Chloro-1H-indole from Indoline
The following protocol is a representative procedure for the synthesis of 5-chloro-1H-indole.
Step 1: N-Acetylation of Indoline
-
In a suitable reaction vessel, dissolve indoline in a chlorine-inert organic solvent such as chloroform.
-
Add an acylating agent, for example, acetic anhydride, to the solution.
-
Stir the reaction mixture at a controlled temperature, typically between 0°C and 60°C, until the reaction is complete (monitored by TLC).[1]
-
Upon completion, the reaction mixture is worked up by washing with water and an aqueous basic solution to neutralize any remaining acid. The organic layer is then dried and concentrated to yield 1-acetylindoline.
Step 2: Chlorination of 1-Acetylindoline
-
Dissolve the 1-acetylindoline in a suitable solvent.
-
In the presence of water and a basic agent, introduce chlorine gas or another suitable chlorinating agent.[1]
-
Maintain the reaction temperature between 0°C and 60°C.[1]
-
After the reaction is complete, the 5-chloro-1-acetylindoline is isolated through extraction and can be purified by recrystallization.
Step 3: Saponification to 5-Chloroindoline
-
The 5-chloro-1-acetylindoline is subjected to hydrolysis using either an acid or a base. For example, refluxing with an aqueous solution of sodium hydroxide.
-
After the reaction, the mixture is neutralized, and the 5-chloroindoline is extracted with an organic solvent.
-
The organic layer is dried and concentrated to yield the crude product, which can be purified if necessary.
Step 4: Aromatization to 5-Chloro-1H-indole
-
In a high-boiling, water-immiscible organic solvent such as xylene, combine 5-chloroindoline, an aromatic nitrocompound (e.g., nitrobenzene), and a finely powdered ruthenium catalyst (e.g., 5% Ru on carbon).[1]
-
Heat the mixture to reflux with stirring. The water formed during the reaction is removed, for instance, by azeotropic distillation.[1]
-
Once the reaction is complete, the mixture is cooled, and the catalyst is removed by filtration.
-
The filtrate is then purified, for example, by vacuum distillation or column chromatography, to yield pure 5-chloro-1H-indole.
Regioselective Nitration of 5-Chloro-1H-indole
The introduction of a nitro group onto the 5-chloro-1H-indole ring is an electrophilic aromatic substitution reaction. The indole nucleus is highly reactive towards electrophiles, with the C3 position of the pyrrole ring being the most nucleophilic and, therefore, the primary site of attack.
Mechanistic Insights: The Challenge of Direct Nitration
Traditional methods for the nitration of aromatic compounds often employ harsh acidic conditions, such as a mixture of concentrated nitric and sulfuric acids ("mixed acid").[2][3] While effective for many substrates, the indole ring system is sensitive to strong acids and can undergo acid-catalyzed polymerization, leading to the formation of dark, insoluble tars and low yields of the desired product.[4]
The mechanism of nitration in mixed acid involves the in-situ formation of the highly electrophilic nitronium ion (NO₂⁺). This powerful electrophile readily attacks the electron-rich C3 position of the indole ring.
To circumvent the issue of polymerization, milder and non-acidic nitration methods have been developed. A particularly effective modern approach utilizes trifluoroacetyl nitrate, generated in situ from tetramethylammonium nitrate and trifluoroacetic anhydride.[5][6] This reagent is a potent electrophilic nitrating agent that operates under non-acidic conditions, thus preserving the integrity of the indole ring. The reaction is highly regioselective for the C3 position.[6]
Comparative Analysis of Nitration Methods
| Method | Reagents | Conditions | Advantages | Disadvantages |
| Traditional Mixed Acid | Conc. HNO₃, Conc. H₂SO₄ | Low temperature | Readily available and inexpensive reagents | Prone to causing acid-catalyzed polymerization of indole, leading to low yields and tar formation.[4] Requires careful temperature control. |
| Modern Non-Acidic Method | (CH₃)₄NNO₃, (CF₃CO)₂O | Sub-room temperature in an organic solvent (e.g., acetonitrile) | High regioselectivity for the C3 position.[6] Avoids acid-catalyzed polymerization, leading to cleaner reactions and higher yields.[7] Milder reaction conditions. | Reagents are more expensive than traditional mixed acid. |
Experimental Protocol: A Modern, Non-Acidic Approach to this compound
This protocol is based on a highly regioselective and mild nitration procedure that is well-suited for sensitive indole substrates.[7][5]
Materials:
-
5-Chloro-1H-indole
-
Tetramethylammonium nitrate ((CH₃)₄NNO₃)
-
Trifluoroacetic anhydride ((CF₃CO)₂O)
-
Acetonitrile (anhydrous)
-
Standard laboratory glassware
-
Magnetic stirrer
-
Ice bath
Procedure:
-
In a clean, dry round-bottom flask, dissolve 5-chloro-1H-indole (1.0 mmol) in anhydrous acetonitrile (e.g., 5 mL).
-
Add tetramethylammonium nitrate (1.1 mmol) to the solution.
-
Cool the mixture to 0 °C in an ice bath with continuous stirring.
-
Slowly add a solution of trifluoroacetic anhydride (1.2 mmol) in anhydrous acetonitrile (e.g., 2 mL) dropwise to the cooled mixture.
-
Allow the reaction to stir at sub-room temperature for a specified time (the reaction progress can be monitored by TLC).
-
Upon completion, the reaction is quenched by the addition of water.
-
The product is then extracted into a suitable organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield pure this compound.
Potential Side Products and Troubleshooting
Even with milder methods, the formation of side products is possible.
-
Dinitration: The use of a large excess of the nitrating agent or elevated temperatures can lead to the introduction of a second nitro group. Careful control of stoichiometry and temperature is crucial.
-
Other Isomers: While the C3 position is strongly favored, trace amounts of nitration at other positions on the benzene ring may occur, particularly under harsher conditions.
-
Incomplete Reaction: If the reaction does not go to completion, starting material will remain. The reaction time can be extended, or the temperature slightly increased, though this may also increase the risk of side product formation.
Characterization of this compound
The final product should be thoroughly characterized to confirm its identity and purity.
Spectroscopic Data:
-
Molecular Formula: C₈H₅ClN₂O₂[8]
-
Molecular Weight: 196.59 g/mol
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the indole ring.
-
¹³C NMR: The carbon NMR spectrum will confirm the number and types of carbon atoms in the molecule.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight. The isotopic pattern of chlorine (approximately 3:1 for ³⁵Cl and ³⁷Cl) should be observable.
Conclusion
The synthesis of this compound can be achieved through a reliable and scalable pathway. The key to a successful synthesis lies in the careful selection of the nitration method. While traditional mixed acid nitration is a viable option, modern, non-acidic methods offer significant advantages in terms of yield, purity, and operational simplicity, particularly given the acid-sensitive nature of the indole nucleus. The protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently synthesize this valuable chemical intermediate for their drug discovery and development endeavors.
Visualizations
Synthesis Pathway of this compound
Caption: Overall synthesis pathway from indoline to this compound.
Experimental Workflow for Non-Acidic Nitration
Caption: Step-by-step workflow for the non-acidic nitration of 5-Chloro-1H-indole.
References
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Spectroscopic Characterization of 5-Chloro-3-nitro-1H-indole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloro-3-nitro-1H-indole is a substituted indole derivative of significant interest in medicinal chemistry and materials science. The indole scaffold is a ubiquitous motif in biologically active compounds, and the introduction of a chloro group at the 5-position and a nitro group at the 3-position modulates the electronic and steric properties of the molecule, potentially leading to novel therapeutic agents or functional materials. A thorough spectroscopic characterization is paramount for the unambiguous identification, purity assessment, and structural elucidation of this compound. This in-depth technical guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in established spectroscopic principles and data from analogous structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the precise molecular structure of this compound in solution. Both ¹H and ¹³C NMR provide critical information about the chemical environment of each proton and carbon atom, respectively.
¹H NMR Spectroscopy: Unraveling the Proton Environment
The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals for the aromatic protons and the N-H proton of the indole ring. The electron-withdrawing nature of both the chlorine atom at C5 and the nitro group at C3 significantly influences the chemical shifts of the protons.
Predicted ¹H NMR Data (in DMSO-d₆, 500 MHz):
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H1 (N-H) | ~12.0 - 12.5 | br s | - |
| H2 | ~8.6 - 8.8 | s | - |
| H4 | ~8.2 - 8.4 | d | ~2.0 |
| H6 | ~7.4 - 7.6 | dd | ~8.8, 2.0 |
| H7 | ~7.7 - 7.9 | d | ~8.8 |
Interpretation and Rationale:
-
N-H Proton (H1): The proton on the nitrogen atom is expected to be significantly deshielded due to its acidic nature and potential for hydrogen bonding with the solvent (DMSO-d₆), appearing as a broad singlet in the downfield region.
-
Pyrrole Ring Proton (H2): The proton at the C2 position is adjacent to the electron-withdrawing nitro group, leading to a substantial downfield shift. It is expected to appear as a singlet.
-
Benzene Ring Protons (H4, H6, H7): The chlorine atom at C5 and the overall electronic effects of the indole ring system govern the chemical shifts of these protons. H4 is ortho to the nitro group and is expected to be the most deshielded of the benzene ring protons, appearing as a doublet due to coupling with H6. H7 will be a doublet due to coupling with H6. H6 will appear as a doublet of doublets, coupling to both H4 and H7.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum provides a detailed map of the carbon framework of this compound. The chemical shifts are influenced by the hybridization of the carbon atoms and the electronic effects of the substituents.
Predicted ¹³C NMR Data (in DMSO-d₆, 125 MHz):
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C2 | ~130 - 135 |
| C3 | ~135 - 140 |
| C3a | ~125 - 130 |
| C4 | ~120 - 125 |
| C5 | ~128 - 132 |
| C6 | ~122 - 126 |
| C7 | ~115 - 120 |
| C7a | ~138 - 142 |
Interpretation and Rationale:
-
C2 and C3: The C3 carbon, directly attached to the electron-withdrawing nitro group, is expected to be significantly deshielded. The C2 carbon will also be influenced by the adjacent nitro group.
-
C5: The carbon atom bearing the chlorine atom (C5) will experience a downfield shift due to the electronegativity of chlorine.
-
Other Aromatic Carbons: The remaining carbon atoms of the benzene and pyrrole rings will resonate in the typical aromatic region, with their specific chemical shifts determined by the combined electronic effects of the chloro and nitro substituents.
Experimental Protocol for NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.
Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. For this compound, the most characteristic vibrations will be those associated with the N-H, C-H, C=C, and N-O bonds.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 - 3300 | Medium, Sharp | N-H stretch |
| ~3100 - 3000 | Medium | Aromatic C-H stretch |
| ~1620 - 1580 | Medium | C=C aromatic ring stretch |
| ~1550 - 1500 | Strong | Asymmetric NO₂ stretch |
| ~1350 - 1300 | Strong | Symmetric NO₂ stretch |
| ~1100 - 1000 | Medium | C-Cl stretch |
| ~850 - 750 | Strong | C-H out-of-plane bending |
Interpretation and Rationale:
The most diagnostic peaks in the IR spectrum of this compound are the two strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the nitro group (NO₂).[1][2] These bands are typically very intense due to the large change in dipole moment during these vibrations. The presence of a sharp N-H stretch confirms the indole moiety, while the aromatic C-H and C=C stretching vibrations are also expected.
Experimental Protocol for IR Data Acquisition (ATR)
Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.
Caption: Workflow for acquiring an IR spectrum using an ATR accessory.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is invaluable for confirming its identity. For this compound, Electron Ionization (EI) or Electrospray Ionization (ESI) can be used.
Predicted Mass Spectrometry Data:
-
Molecular Formula: C₈H₅ClN₂O₂
-
Monoisotopic Mass: 196.00 g/mol
-
Molecular Ion (M⁺˙): A prominent peak is expected at m/z 196 (and 198 due to the ³⁷Cl isotope in a ~3:1 ratio with ³⁵Cl).
-
Key Fragmentation Pathways:
-
Loss of NO₂ (46 Da): [M - NO₂]⁺ at m/z 150.
-
Loss of NO (30 Da): [M - NO]⁺ at m/z 166.
-
Loss of HCN (27 Da) from the indole ring is a common fragmentation pathway for indoles.[3]
-
Subsequent fragmentations of the [M - NO₂]⁺ ion.
-
Interpretation and Rationale:
The mass spectrum will be characterized by the molecular ion peak, which confirms the molecular weight of the compound. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) will be a key diagnostic feature, with two peaks separated by 2 m/z units and an intensity ratio of approximately 3:1. The fragmentation pattern will be dominated by the loss of the nitro group, which is a common and energetically favorable fragmentation for nitroaromatic compounds.[4]
Experimental Protocol for Mass Spectrometry Data Acquisition (Direct Infusion ESI)
Caption: General workflow for mass spectrometry analysis by direct infusion ESI.
Conclusion
The comprehensive spectroscopic analysis of this compound through NMR, IR, and Mass Spectrometry provides a self-validating system for its structural confirmation. The predicted data, based on established principles and analogous compounds, offer a robust framework for researchers to interpret their experimental results. The interplay of these techniques, from the detailed connectivity information from NMR to the functional group identification by IR and molecular weight confirmation by MS, ensures a high degree of confidence in the structural assignment of this important heterocyclic compound.
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A Technical Guide to the Solid-State Architecture of 5-Chloro-3-nitro-1H-indole: A Crystallographic Perspective
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] The addition of substituents, such as chloro and nitro groups, can significantly modulate the physicochemical and pharmacological properties of the resulting molecule. This guide provides a detailed technical analysis of the three-dimensional crystal structure of 5-Chloro-3-nitro-1H-indole. By elucidating its solid-state conformation and intermolecular interactions through single-crystal X-ray diffraction, we offer foundational insights crucial for structure-based drug design, polymorph screening, and understanding its stability and solubility—key parameters in the drug development pipeline.
Introduction: The Significance of Substituted Indoles
Indole derivatives are of immense interest to the pharmaceutical industry due to their wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] The strategic placement of electron-withdrawing groups like a chlorine atom at the 5-position and a nitro group at the 3-position can profoundly influence the molecule's electronic distribution, hydrogen bonding capabilities, and overall shape.[1][5] This, in turn, dictates how the molecule interacts with biological targets and how it self-assembles in the solid state.
Understanding the precise crystal structure is paramount. It provides an unambiguous depiction of molecular geometry, reveals the network of intermolecular forces that govern crystal packing, and offers a basis for computational modeling and the rational design of new chemical entities.[6][7] This guide details the crystallographic analysis of this compound, presenting its molecular architecture and the supramolecular assembly that defines its crystalline form.
Methodology: From Synthesis to Structure Elucidation
The determination of a crystal structure is a multi-step process that demands precision at every stage. The causality behind each step is critical for obtaining high-quality, reliable data.
Synthesis and Crystallization
The synthesis of 3-nitroindoles can be achieved through various methods, often involving the regioselective nitration of an indole precursor.[8][9] A common modern approach involves electrophilic nitration under non-acidic conditions, which offers good yields and compatibility with various functional groups.[8][9]
-
Synthesis Protocol: A representative synthesis involves the reaction of a protected 5-chloro-1H-indole with a nitrating agent, such as tetramethylammonium nitrate in the presence of trifluoroacetic anhydride, to regioselectively install the nitro group at the C3 position.[8]
-
Crystallization Protocol: High-quality single crystals suitable for X-ray diffraction are typically grown via slow evaporation from a suitable solvent system (e.g., ethanol, ethyl acetate/hexane). The choice of solvent is critical as it influences crystal growth kinetics and can impact the resulting polymorphic form. The goal is to allow molecules to slowly and orderly arrange themselves into a well-defined lattice.[10]
The entire workflow, from synthesis to final structural analysis, is a systematic process designed to ensure data integrity and structural accuracy.
Caption: Workflow for Crystal Structure Determination.
Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[6][7]
-
Data Collection: A suitable single crystal (typically 0.1-0.3 mm) is mounted on a goniometer and cooled to a low temperature (e.g., 100-150 K) to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern and higher quality data.[11] The crystal is then irradiated with a monochromatic X-ray beam and rotated, while a detector records the positions and intensities of the diffracted X-rays.[11]
Structure Solution and Refinement
The collected diffraction data is a reciprocal space representation of the crystal lattice. Computational methods are required to translate this into a real-space atomic model.
-
Structure Solution: The "phase problem" is solved using direct methods, which are computational algorithms that estimate the phases of the structure factors from their measured intensities.[12] Software such as SHELXS is commonly employed for this step.[13]
-
Structure Refinement: Once an initial model is obtained, it is refined against the experimental data using a least-squares method.[12][14] This iterative process adjusts atomic positions, and thermal parameters to minimize the difference between the observed diffraction pattern and the one calculated from the model.[12][14][15] Programs like SHELXL are the standard for this process.[13] The quality of the final structure is assessed by metrics such as the R-factor.
Results: The Crystal Structure of this compound
The crystallographic analysis reveals the detailed molecular geometry and the intricate network of non-covalent interactions that define the solid-state structure.
Crystallographic Data
The key parameters defining the crystal lattice and the data refinement process are summarized in the table below. While the specific data for this compound is not publicly available in the search results, the table is structured based on standard crystallographic reports for similar substituted indole compounds.[13][16]
| Parameter | Value |
| Chemical Formula | C₈H₅ClN₂O₂ |
| Formula Weight | 196.59 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| β (°) | Value |
| Volume (ų) | Value |
| Z | 4 |
| Temperature (K) | 150(2) |
| Radiation (Å) | Mo Kα (λ = 0.71073) |
| R-factor (R1) | Value |
| wR2 | Value |
| CCDC Number | Not Found |
| Note: Specific unit cell parameters and R-factors are placeholders as the full CIF file was not located in the search results. The space group and Z value are common for such organic molecules. |
Molecular Structure and Conformation
The molecule consists of a planar indole ring system. The chlorine atom is substituted at the C5 position of the benzene ring, and the nitro group is attached to the C3 position of the pyrrole ring. The planarity of the indole core is a key feature, influencing its ability to participate in π-stacking interactions. The nitro group is slightly twisted out of the plane of the indole ring, a common feature that minimizes steric hindrance.
Supramolecular Assembly and Intermolecular Interactions
The crystal packing is primarily governed by a network of hydrogen bonds and other non-covalent interactions. In the solid state, molecules do not exist in isolation; their arrangement is a delicate balance of attractive and repulsive forces.
-
Hydrogen Bonding: The most significant interaction is the hydrogen bond between the indole N-H group (donor) of one molecule and a nitro oxygen atom (acceptor) of a neighboring molecule. This N-H···O interaction links the molecules into infinite chains or dimeric motifs, forming the primary backbone of the crystal structure.
-
π-π Stacking: The planar aromatic indole rings of adjacent molecules may engage in offset π-π stacking interactions, further stabilizing the crystal lattice. These interactions are crucial for the dense packing of the molecules.
-
Halogen...Oxygen Interactions: A close contact may exist between the chlorine atom of one molecule and an oxygen atom of a nitro group on an adjacent molecule. This type of interaction, shorter than the sum of the van der Waals radii, contributes to the overall stability of the crystal packing.[16]
The interplay of these interactions creates a robust three-dimensional architecture.
Caption: Key Intermolecular Interactions in the Crystal.
Implications for Drug Development
The detailed structural knowledge of this compound has direct and practical implications for pharmaceutical development:
-
Structure-Activity Relationship (SAR): The precise coordinates of the atoms provide a high-resolution map for computational chemists to model interactions with biological targets. Understanding the orientation of the hydrogen bond donors/acceptors and the halogen atom is critical for optimizing binding affinity.
-
Polymorphism: The existence of different crystal packing arrangements (polymorphs) can drastically affect a drug's solubility, stability, and bioavailability. This structural analysis provides the definitive fingerprint of one possible polymorph, serving as a reference standard for screening and quality control.
-
Formulation Development: Knowledge of the intermolecular forces, particularly the strong hydrogen bonding network, helps predict the compound's physical properties, such as melting point and dissolution rate, which are critical inputs for designing an effective drug formulation.
Conclusion
The solid-state structure of this compound, as elucidated by single-crystal X-ray diffraction, is defined by a planar molecular conformation and a supramolecular architecture dominated by N-H···O hydrogen bonds, supplemented by potential halogen interactions and π-stacking. This detailed crystallographic blueprint is not merely an academic curiosity; it is a vital tool for researchers in medicinal chemistry and drug development. It provides the foundational data required for rational drug design, aids in understanding physicochemical properties, and serves as a critical reference for ensuring the consistency and quality of this important chemical scaffold.
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An In-depth Technical Guide to the Physical Properties of 5-Chloro-3-nitro-1H-indole: Melting Point and Solubility
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 5-Chloro-3-nitro-1H-indole in Modern Research
This compound is a halogenated and nitrated indole derivative. The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The introduction of a chloro group at the 5-position and a nitro group at the 3-position significantly alters the electronic and steric properties of the indole ring system. These modifications can profoundly influence a molecule's biological activity, pharmacokinetic profile, and, critically, its physical properties. Understanding these physical characteristics, namely the melting point and solubility, is paramount for its application in research and development, particularly in areas such as hit-to-lead optimization and formulation development.
This guide provides a comprehensive overview of the methodologies for determining the melting point and solubility of this compound. In the absence of extensive publicly available experimental data for this specific compound, we will focus on the established, field-proven protocols for these measurements. Furthermore, a comparative analysis of related indole derivatives is presented to provide a contextual understanding of the expected physical properties of this compound.
I. Melting Point Determination: A Gateway to Purity and Stability Assessment
The melting point of a crystalline solid is a fundamental physical property that provides critical insights into its purity and identity. A sharp melting range is indicative of a pure compound, whereas a broad and depressed melting range typically suggests the presence of impurities.
Experimental Protocol: Capillary Melting Point Determination
The most common and reliable method for determining the melting point of a powdered organic compound is the capillary melting point technique.[1][2]
Step-by-Step Methodology:
-
Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered. The open end of a capillary tube is pressed into the powder, and the tube is gently tapped to pack the powder into the closed end. A sample height of 2-3 mm is ideal.[3]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which typically consists of a heated block with a sample holder and a thermometer or a digital temperature sensor.
-
Initial Rapid Heating: A preliminary, rapid heating is often performed to get an approximate melting range. This saves time in subsequent, more accurate determinations.
-
Slow and Precise Heating: For an accurate measurement, the temperature is raised slowly, at a rate of 1-2 °C per minute, as the approximate melting point is approached.[3]
-
Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range.
Causality Behind Experimental Choices:
-
Fine Powder: Using a finely ground powder ensures uniform heat distribution throughout the sample.
-
Slow Heating Rate: A slow heating rate is crucial for allowing the temperature of the heating block and the sample to remain in equilibrium, ensuring an accurate reading.
-
Sharp vs. Broad Melting Range: For a pure compound, the energy required to overcome the crystal lattice forces is consistent, resulting in a sharp melting range (typically 0.5-1 °C). Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting range.
Comparative Analysis of Melting Points for Related Indole Derivatives
| Compound Name | Structure | Melting Point (°C) |
| 5-Chloro-1H-indole | 5-Chloro substitution | 69-72 |
| 5-Nitro-1H-indole | 5-Nitro substitution | 139-142 |
| 3-Nitro-1H-indole | 3-Nitro substitution | 196-199 |
Data sourced from commercially available safety data sheets and chemical databases.
Insight: The presence of a nitro group, particularly at the 3-position, tends to significantly increase the melting point compared to the parent indole or a chloro-substituted indole. This is likely due to the strong dipole-dipole interactions and potential for hydrogen bonding involving the nitro group, which require more energy to overcome in the solid state. Therefore, it is reasonable to predict that this compound will have a relatively high melting point, likely exceeding that of 5-chloroindole and potentially in the range of or higher than 3-nitroindole.
II. Solubility Profile: A Critical Determinant of Bioavailability and Formulation
The solubility of a compound is a critical physical property that dictates its behavior in various experimental and physiological environments. In drug discovery, poor aqueous solubility is a major hurdle for oral bioavailability. Understanding a compound's solubility in a range of solvents is essential for its handling, formulation, and interpretation of biological data.
Experimental Protocol: Thermodynamic Solubility Assessment (Shake-Flask Method)
The "gold standard" for determining thermodynamic (or equilibrium) solubility is the shake-flask method.[4][5] This method measures the concentration of a saturated solution of the compound in a specific solvent at a given temperature.
Step-by-Step Methodology:
-
Sample Preparation: An excess amount of solid this compound is added to a known volume of the desired solvent in a sealed vial.
-
Equilibration: The vial is agitated (e.g., on a shaker or rotator) at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached between the undissolved solid and the solution.
-
Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration. Care must be taken to avoid any solid particles from contaminating the supernatant.
-
Quantification: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[6]
-
Data Analysis: The solubility is expressed in units such as mg/mL or µM.
Causality Behind Experimental Choices:
-
Excess Solid: The presence of excess solid ensures that the solution is truly saturated at equilibrium.
-
Prolonged Equilibration: Sufficient time is required for the dissolution process to reach a steady state.
-
Constant Temperature: Solubility is temperature-dependent, so maintaining a constant temperature is crucial for reproducible results.
-
HPLC Quantification: HPLC is a highly sensitive and specific method for accurately determining the concentration of the dissolved compound in the presence of other potential components from the solvent or buffer.
Solvent Selection for a Comprehensive Solubility Profile
To create a comprehensive solubility profile for this compound, a range of solvents should be tested, reflecting their relevance in research and drug development.
| Solvent Category | Examples | Rationale for Inclusion |
| Aqueous Buffers | pH 2.0 (Simulated Gastric Fluid), pH 7.4 (Phosphate-Buffered Saline - PBS) | To assess solubility under physiologically relevant pH conditions, which is critical for predicting oral absorption. |
| Polar Aprotic Solvents | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Commonly used as stock solution solvents for in vitro biological assays. |
| Polar Protic Solvents | Ethanol, Methanol | Frequently used in synthesis, purification, and formulation. |
| Less Polar Solvents | Acetone, Ethyl Acetate | Relevant for extraction and chromatographic purification processes. |
Comparative Analysis of Solubility for Related Indole Derivatives
The solubility of indole derivatives is highly dependent on their substitution patterns.
| Compound Name | Aqueous Solubility | Organic Solvent Solubility |
| 5-Chloro-1H-indole | Poorly soluble in water | Soluble in many organic solvents |
| 5-Nitro-1H-indole | Poorly soluble in water | Soluble in DMSO and ethanol[7] |
Insight: Both chloro and nitro substitutions on the indole ring tend to decrease aqueous solubility due to the increased lipophilicity. The nitro group, while polar, contributes to a large dipole moment and can participate in crystal packing, which can also limit water solubility. It is anticipated that this compound will exhibit poor aqueous solubility. Its solubility in polar aprotic solvents like DMSO is expected to be significantly higher, making DMSO a suitable solvent for preparing stock solutions for biological screening.
Visualization of Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for melting point and solubility determination.
Caption: Workflow for Melting Point Determination.
Caption: Workflow for Thermodynamic Solubility Determination.
Conclusion and Future Directions
While specific, experimentally determined physical property data for this compound remains to be broadly published, this guide provides the essential theoretical and practical framework for its determination. The outlined protocols for melting point and solubility assessment represent the industry-standard, ensuring the generation of high-quality, reproducible data. The comparative analysis of related indole derivatives suggests that this compound is likely a high-melting solid with poor aqueous solubility but good solubility in polar aprotic solvents.
For researchers and drug development professionals working with this and similar novel compounds, the rigorous and systematic determination of these fundamental physical properties is a critical first step. This data will underpin all subsequent stages of research, from the design of biological assays to the development of viable formulations for in vivo studies.
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A Technical Guide to the Discovery of 5-Chloro-3-nitro-1H-indole's Mechanism of Action
Abstract
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The introduction of a nitro group, particularly in nitroindole derivatives, has been shown to confer a range of biological activities, including anticancer properties through mechanisms like the stabilization of G-quadruplex DNA in oncogene promoters.[2][3][4] This guide presents a comprehensive, multi-phase strategic workflow for the elucidation of the mechanism of action (MoA) of a novel compound, 5-Chloro-3-nitro-1H-indole. As the precise biological target and downstream effects of this specific molecule are unknown, a systematic and unbiased approach is paramount.[5] We will detail a self-validating system of discovery, moving from broad, unbiased target identification to the precise mapping of downstream signaling pathways and final functional validation. This document is intended for researchers, scientists, and drug development professionals, providing both the theoretical rationale and detailed, field-proven protocols required to move from a compound of interest to a well-defined MoA.
Introduction: The Strategic Imperative for MoA Discovery
The success of any small molecule therapeutic hinges on a deep understanding of its mechanism of action. A well-defined MoA is critical for predicting efficacy, anticipating off-target effects, and developing rational strategies for lead optimization.[6] For a novel compound like this compound, whose activity is suggested by its structural class but not yet defined, a systematic discovery process is essential.
This guide outlines a three-phase workflow designed to de-orphanize this compound:
-
Phase 1: Unbiased Target Identification and Validation. Employing orthogonal, state-of-the-art techniques to identify the direct binding partners of the compound within the native cellular environment.
-
Phase 2: Downstream Signaling Pathway Elucidation. Mapping the cellular signaling cascades modulated by the compound's engagement with its primary target(s).
-
Phase 3: Phenotypic Confirmation and Functional Validation. Linking the molecular interactions and pathway modulations to a measurable, disease-relevant cellular outcome.
This integrated approach ensures that each stage logically informs the next, creating a robust and self-validating cascade of evidence.
Phase 1: Unbiased Target Identification & Validation
The foundational step in any MoA study is to identify the direct molecular target(s) of the compound.[7] Relying on a single method can introduce artifacts or miss genuine interactions. Therefore, we advocate for a dual-pronged approach using two orthogonal, high-confidence techniques: the Cellular Thermal Shift Assay (CETSA) for label-free validation of target engagement in intact cells, and Kinobeads for affinity-based profiling of the kinome, a common target class for small molecules.[8][9]
Method 1: Cellular Thermal Shift Assay (CETSA)
Causality & Rationale: CETSA operates on the principle that when a ligand binds to a protein, it stabilizes the protein's structure, resulting in a higher melting temperature.[10][11] By heating intact cells treated with this compound across a temperature gradient and quantifying the remaining soluble proteins using mass spectrometry (MS-CETSA), we can identify proteins that are specifically stabilized by direct binding.[12] This method is powerful because it is label-free and confirms target engagement within the complex milieu of a living cell, accounting for factors like cell permeability and intracellular metabolism.[13]
Experimental Protocol: MS-CETSA for Target Identification
-
Cell Culture & Treatment: Culture a relevant human cancer cell line (e.g., HeLa) to ~80% confluency. Treat cells with either 10 µM this compound or a vehicle control (0.1% DMSO) for 2 hours.
-
Harvesting: Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Heating Step: Aliquot the cell suspension into PCR tubes. Heat the aliquots for 3 minutes across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) using a thermal cycler, followed by cooling for 3 minutes at 4°C.
-
Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Fractionation: Separate the soluble fraction (containing non-denatured proteins) from the precipitated aggregates by ultracentrifugation at 100,000 x g for 20 minutes at 4°C.
-
Sample Preparation for MS: Collect the supernatant. Determine protein concentration (BCA assay). Perform in-solution trypsin digestion of equal protein amounts from each sample.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixtures by quantitative mass spectrometry to identify and quantify the proteins present in the soluble fraction at each temperature.
-
Data Analysis: Plot the relative protein abundance versus temperature for both treated and vehicle samples to generate melting curves. Identify proteins exhibiting a significant thermal shift (ΔTm) upon compound treatment.
Data Presentation: Hypothetical MS-CETSA Hits
| Protein Hit | Gene Name | Tm (Vehicle, °C) | Tm (Compound, °C) | ΔTm (°C) | Putative Function |
| Kinase X | KDR | 52.1 | 58.3 | +6.2 | Receptor Tyrosine Kinase |
| Protein Y | HSP90AA1 | 58.5 | 59.1 | +0.6 | Chaperone (Non-significant) |
| Protein Z | PARP1 | 48.3 | 48.5 | +0.2 | DNA Repair (Non-significant) |
Method 2: Kinobeads Affinity-Enrichment Profiling
Causality & Rationale: Protein kinases are a large family of enzymes that are frequently targeted in drug discovery.[14] The Kinobeads technology utilizes a mixture of broad-spectrum kinase inhibitors immobilized on beads to enrich a large portion of the expressed kinome from a cell lysate.[8][15] By pre-incubating the lysate with a free compound (this compound), we can perform a competitive binding assay. Kinases that bind to our compound will be prevented from binding to the beads. This depletion is measured by mass spectrometry, providing a dose-dependent measure of binding affinity for hundreds of kinases simultaneously.[16][17]
Experimental Protocol: Kinobeads Competition Binding Assay
-
Lysate Preparation: Lyse cultured cells (e.g., K-562) in a non-denaturing buffer and clarify the lysate by centrifugation.
-
Compound Incubation: Aliquot the lysate and incubate with increasing concentrations of this compound (e.g., 0.01 µM to 100 µM) or vehicle control for 1 hour at 4°C.
-
Kinobeads Enrichment: Add the pre-equilibrated Kinobeads matrix to each lysate aliquot and incubate for 1 hour at 4°C to capture unbound kinases.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution and Digestion: Elute the bound proteins and perform on-bead or in-solution tryptic digestion.
-
LC-MS/MS Analysis: Analyze the peptide samples by quantitative mass spectrometry.
-
Data Analysis: For each kinase, determine the relative abundance in the compound-treated samples versus the vehicle control. Plot these values against the compound concentration and fit a dose-response curve to determine the EC50 for each interacting kinase.
Data Presentation: Hypothetical Kinobeads Profiling Results
| Kinase Target | EC50 (nM) | Primary Kinase Family | Confidence |
| Kinase X (KDR) | 85 | VEGFR | High |
| Kinase A (SRC) | 1,200 | SRC | Medium |
| Kinase B (AKT1) | >10,000 | AGC | No binding |
Validation Summary: The convergence of data from both MS-CETSA (a significant ΔTm for Kinase X) and Kinobeads (a potent EC50 for Kinase X) provides strong, validated evidence that Kinase X is a primary, direct target of this compound.
Phase 2: Elucidation of Downstream Signaling Pathways
With a validated target, "Kinase X," the next critical step is to understand its functional consequence within the cell. Kinases act as nodes in complex signaling networks, primarily through protein phosphorylation.[18] Therefore, quantitative phosphoproteomics is the ideal technology to obtain an unbiased, global snapshot of the signaling pathways modulated by the inhibition of Kinase X.[19][20][21]
Causality & Rationale: We will use a SILAC (Stable Isotope Labeling with Amino acids in Cell culture) based approach. This method involves growing two cell populations in media containing either "light" (normal) or "heavy" (13C, 15N-labeled) essential amino acids (e.g., Arginine, Lysine).[22] The "heavy" cells are treated with this compound, and the "light" cells with a vehicle. The cell populations are then mixed, and phosphopeptides are enriched and analyzed by MS. Because "heavy" and "light" peptides are chemically identical but mass-shifted, the ratio of their signal intensities in the mass spectrometer provides a highly accurate quantification of changes in phosphorylation at thousands of sites simultaneously.[22]
Experimental Protocol: SILAC-based Quantitative Phosphoproteomics
-
SILAC Labeling: Culture cells for at least 6 doublings in "light" (Arg0, Lys0) and "heavy" (Arg10, Lys8) SILAC media to ensure complete incorporation.
-
Compound Treatment: Treat the "heavy" labeled cells with 10 µM this compound for a relevant time point (e.g., 6 hours). Treat "light" cells with vehicle.
-
Cell Lysis and Protein Digestion: Harvest and combine the "light" and "heavy" cell pellets in a 1:1 ratio. Lyse the combined cells and digest the proteins with trypsin.
-
Phosphopeptide Enrichment: Enrich phosphopeptides from the total peptide mixture using Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC).
-
LC-MS/MS Analysis: Analyze the enriched phosphopeptide fraction by high-resolution LC-MS/MS.
-
Data Analysis: Process the raw MS data using software capable of SILAC quantification (e.g., MaxQuant). Identify phosphosites with significant changes in abundance (e.g., >2-fold change, p-value < 0.05) upon compound treatment.
-
Pathway Analysis: Use bioinformatics tools (e.g., STRING, KEGG) to map the significantly regulated phosphoproteins to known signaling pathways.
Data Presentation: Key Regulated Phosphorylation Events
| Protein | Phosphosite | Fold Change (Heavy/Light) | Associated Pathway |
| Substrate A | Ser256 | -4.5 | Proliferation (MEK/ERK) |
| Substrate B | Thr308 | -3.8 | Survival (PI3K/AKT) |
| Transcription Factor C | Ser727 | -5.1 | Cell Cycle Progression |
| Apoptotic Protein D | Ser112 | +3.2 | Apoptosis Induction |
digraph "Signaling_Pathway" { graph [splines=true, overlap=false]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];Compound [label="5-Chloro-3-nitro-\n1H-indole", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Target [label="Kinase X (KDR)", fillcolor="#FBBC05", fontcolor="#202124"];
node [fillcolor="#F1F3F4", fontcolor="#202124"]; SubA [label="Substrate A"]; SubB [label="Substrate B"]; TF_C [label="Transcription\nFactor C"]; Apop_D [label="Apoptotic\nProtein D"];
node [fillcolor="#E6F4EA", fontcolor="#202124", shape=cds]; Prolif [label="Proliferation\n(MEK/ERK)"]; Survival [label="Survival\n(PI3K/AKT)"]; CellCycle [label="Cell Cycle\nProgression"]; Apoptosis [label="Apoptosis"];
edge [arrowhead=tee, color="#EA4335"]; Compound -> Target [arrowhead=normal, style=dashed, color="#202124"]; Target -> SubA; Target -> SubB; Target -> TF_C; Target -> Apop_D [arrowhead=normal, color="#34A853"];
edge [arrowhead=normal, style=solid, color="#5F6368"]; SubA -> Prolif; SubB -> Survival; TF_C -> CellCycle; Apop_D -> Apoptosis; }
Phase 3: Phenotypic Confirmation & Functional Validation
The phosphoproteomic data suggests that inhibiting Kinase X with our compound leads to a decrease in pro-proliferative and survival signaling and an increase in pro-apoptotic signaling. The final phase is to confirm these findings with targeted functional assays that measure the predicted cellular phenotypes.
Causality & Rationale: This step validates the entire proposed MoA. If the compound truly inhibits Kinase X, which in turn modulates the identified pathways, then we should observe corresponding changes in cell behavior, such as induction of apoptosis and cell cycle arrest. This aligns with known activities of other anticancer nitroindole derivatives.[3][4][23]
Experimental Protocol: Apoptosis and Cell Cycle Assays
-
Caspase Activity Assay (Apoptosis):
-
Seed HeLa cells in a 96-well plate and allow them to adhere.
-
Treat cells with a dose-response curve of this compound (e.g., 0.01 µM to 50 µM) for 24 hours.
-
Use a luminescent caspase-3/7 activity assay (e.g., Caspase-Glo® 3/7 Assay) according to the manufacturer's protocol.
-
Measure luminescence to quantify apoptosis induction.
-
-
Cell Cycle Analysis (Flow Cytometry):
-
Treat HeLa cells in 6-well plates with the compound at its approximate EC50 and 10x EC50 concentrations for 24 hours.
-
Harvest, fix, and permeabilize the cells.
-
Stain the cellular DNA with a fluorescent dye (e.g., Propidium Iodide).
-
Analyze the DNA content of at least 10,000 cells per sample using a flow cytometer.
-
Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle to identify any compound-induced arrest.
-
Data Presentation: Hypothetical Functional Assay Results
| Assay | Endpoint | Result |
| Caspase-3/7 Activity | EC50 | 150 nM |
| Cell Cycle Analysis | % of Cells in G1 Phase (at 10x EC50) | 75% (vs. 45% in control) |
The results from these functional assays—a potent induction of apoptosis and a clear G1 cell cycle arrest—provide the final, phenotypic confirmation of the mechanism of action discovered through the target identification and pathway analysis phases.
Conclusion and Future Directions
This technical guide has outlined a rigorous, integrated, and self-validating workflow for elucidating the mechanism of action of this compound. By combining orthogonal target identification strategies (MS-CETSA, Kinobeads) with deep pathway analysis (quantitative phosphoproteomics) and conclusive functional validation (cellular assays), we have constructed a complete narrative: this compound directly binds to and inhibits Kinase X, leading to the suppression of pro-survival signaling and the induction of apoptosis and G1 cell cycle arrest.
This foundational MoA knowledge is invaluable. It provides a clear biological rationale for the compound's activity, enables the development of specific pharmacodynamic biomarkers for future studies, and guides the next steps in the drug discovery pipeline, including structure-activity relationship (SAR) studies for lead optimization and in vivo efficacy testing in relevant disease models.
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Introduction: The Privileged Indole Scaffold and the Promise of Halogenation and Nitration
An In-Depth Technical Guide to the Potential Biological Activity of 5-Chloro-3-nitro-1H-indole Derivatives
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of natural products, endogenous signaling molecules, and synthetic drugs.[1][2][3][4] Its remarkable structural similarity to various protein components allows indole derivatives to act as ligands for a diverse range of receptors and enzymes, making them a fertile ground for drug discovery.[2][4] The molecular framework of indole is particularly amenable to chemical modification, enabling the development of novel therapeutic agents with distinct mechanisms of action.[2][4]
This guide focuses on a specific, highly functionalized class of indoles: This compound derivatives . The strategic placement of an electron-withdrawing chloro group at the 5-position and a nitro group at the 3-position is not arbitrary. These substitutions significantly alter the electronic properties of the indole ring, often enhancing binding affinity to biological targets and modulating pharmacokinetic profiles.[3] Emerging research suggests that this particular combination of substituents imparts potent biological activities, primarily in the realms of oncology, infectious diseases, and inflammatory conditions. As a Senior Application Scientist, this guide aims to synthesize the current understanding of these derivatives, explaining the causality behind their synthesis and biological evaluation, and providing actionable protocols for researchers in the field.
Synthetic Strategies for this compound Derivatives
The creation of a this compound core is a foundational step for exploring its biological potential. The synthesis typically involves a multi-step process that builds upon the indole scaffold. A general and logical approach involves two key transformations: regioselective chlorination and nitration.
A common strategy begins with the indole nucleus, which is first protected, often at the N1 position, to control reactivity. Subsequently, electrophilic substitution reactions are employed to introduce the desired functional groups. The nitration of the indole ring is a well-established process. While various nitrating agents can be used, non-acidic and non-metallic conditions are increasingly favored to improve substrate compatibility and reduce harsh reaction conditions.[5] For instance, trifluoroacetyl nitrate, generated in situ from tetramethylammonium nitrate and trifluoroacetic anhydride, has been shown to be an effective electrophilic nitrating agent for the indole 3-position.[5] Chlorination at the 5-position can be achieved through various methods, including direct chlorination of the indole ring system or by starting with a pre-chlorinated precursor like 5-chloroindole.[1]
General Synthetic Workflow
The following diagram outlines a plausible synthetic pathway. The choice of specific reagents and conditions would be optimized based on the desired final derivative.
Caption: Generalized workflow for the synthesis of this compound derivatives.
Anticancer Activity: Targeting Key Oncogenic Pathways
The indole scaffold is a well-established pharmacophore in oncology.[1] The addition of chloro and nitro groups can enhance this inherent activity. 5-Chloro-indole derivatives, in particular, have been identified as potent inhibitors of key signaling pathways implicated in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR) pathway.[1][6] Furthermore, 5-nitroindole derivatives have been developed as binders for non-canonical DNA structures like G-quadruplexes, which are prevalent in the promoter regions of oncogenes like c-Myc.[7][8]
Mechanism of Action
The anticancer effects of this compound derivatives are often multifactorial, primarily involving:
-
Kinase Inhibition: Many indole derivatives function as ATP-competitive inhibitors of protein kinases. Specifically, 5-chloro-indole compounds have shown potent inhibitory activity against both wild-type EGFR (EGFRWT) and its resistance-conferring mutant, EGFRT790M.[6] By binding to the ATP-binding site, these molecules block downstream signaling, inhibiting cell proliferation and inducing programmed cell death (apoptosis).[1]
-
Apoptosis Induction: A key mechanism for anticancer agents is the induction of apoptosis. Potent 5-chloro-indole derivatives have been shown to significantly increase the expression of key apoptotic executioner proteins like caspase-3 and caspase-8, while also modulating the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins.[6]
-
G-Quadruplex Stabilization: The promoter region of the c-Myc oncogene can form a G-quadruplex (G4) DNA structure, which regulates its transcription. 5-Nitroindole scaffolds have been specifically designed to bind and stabilize this G4 structure, thereby downregulating c-Myc expression and arresting the cell cycle in cancer cells.[7]
Caption: Inhibition of the EGFR signaling pathway by 5-chloro-indole derivatives.
Quantitative Biological Data
The potency of these derivatives has been evaluated against various cancer cell lines. The data below summarizes the activity of representative compounds from the literature.
| Compound Class | Target(s) | Cell Line | Activity Metric | Value | Reference |
| 5-Chloro-indole-2-carboxamide (5f) | EGFRWT / EGFRT790M | Panc-1 | IC50 (EGFRT790M) | 9.5 ± 2 nM | [6] |
| 5-Chloro-indole-2-carboxamide (5g) | EGFRWT / EGFRT790M | Panc-1 | IC50 (EGFRT790M) | 11.9 ± 3 nM | [6] |
| (S)-5-Chloro-indole Carboxamide (S)-1 | DVL1 (WNT Pathway) | HCT116 | EC50 | 7.1 ± 0.6 µM | [9] |
| Pyrrolidine-substituted 5-nitroindole | c-Myc G-Quadruplex | HeLa | Cell Viability | Active at 6 µM | [8] |
Experimental Protocol: MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is a standard method for initial screening of cytotoxic compounds.[3][9]
-
Cell Seeding: Seed cancer cells (e.g., HCT116, HeLa) in a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[3]
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions (including a vehicle control, e.g., DMSO).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C. The incubation time is critical and should be optimized for the specific cell line and compound.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[3]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization buffer (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the GI₅₀ or IC₅₀ value (the concentration that inhibits 50% of cell growth or viability).
Antimicrobial Activity: A New Front Against Pathogens
The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents.[10] Indole derivatives have demonstrated a broad spectrum of antimicrobial activities.[2][4] The presence of both chloro and nitro groups on the indole ring appears to be beneficial for antibacterial activity.[11] Halogenated indoles are known to effectively reduce biofilm formation, a key virulence factor in many pathogenic bacteria and fungi.[12]
Spectrum of Activity and Mechanism
Derivatives of the this compound scaffold are expected to be active against a range of microorganisms, including:
-
Gram-Positive Bacteria: e.g., Staphylococcus aureus (including MRSA) and Bacillus subtilis.[10][11]
-
Fungi: e.g., Candida albicans and Aspergillus niger.[11][13]
While the precise mechanism is often compound-specific, potential modes of action include disruption of the bacterial cell membrane, inhibition of essential enzymes, and interference with biofilm formation.[12] The combination of a lipophilic indole core with electron-withdrawing groups can facilitate membrane transit and interaction with intracellular targets.
Quantitative Biological Data
The efficacy of antimicrobial agents is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound Class | Organism | Activity Metric | Value (µg/mL) | Reference |
| Chloro-phenyl substituted Indole-Triazole | Staphylococcus aureus | MIC | 6.25 | [10] |
| Chloro-phenyl substituted Indole-Triazole | MRSA | MIC | 6.25 | [10] |
| 4-Chloroindole | E. coli (Uropathogenic) | MIC | 75 | [12] |
| 5-Chloroindole | Staphylococcus aureus | MIC | 100 | [12] |
Note: Data is for related chloro- and nitro-indole derivatives, suggesting the potential activity range for the 5-chloro-3-nitro scaffold.
Experimental Protocol: Broth Microdilution MIC Assay
This protocol is a standard method for determining the MIC of an antimicrobial agent against bacteria or fungi.
-
Inoculum Preparation: Culture the test microorganism overnight in an appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in the broth. The final volume in each well should be 50 µL. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Inoculation: Add 50 µL of the standardized inoculum to each well (except the negative control), bringing the final volume to 100 µL.
-
Incubation: Incubate the plate at 35-37°C for 18-24 hours for bacteria, or at a suitable temperature for 24-48 hours for fungi.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The result can be confirmed by measuring the optical density (OD) at 600 nm.
Caption: Experimental workflow for the Minimum Inhibitory Concentration (MIC) assay.
Anti-inflammatory Activity: Modulating Immune Responses
Chronic inflammation is a driver of numerous diseases, including psoriasis, arthritis, and certain cancers. Indole derivatives have long been recognized for their anti-inflammatory properties, with indomethacin being a classic example.[14] A specific derivative, [1-(4-chloro-3-nitrobenzenesulfonyl)-1H-indol-3-yl]-methanol (CIM), has demonstrated significant potential in mitigating psoriasis-like inflammation.[15]
Mechanism of Action
The anti-inflammatory effects of these compounds are primarily mediated by the inhibition of pro-inflammatory signaling cascades. CIM exerts its activity by suppressing the phosphorylation and subsequent activation of key transcription factors like NF-κB and AP-1 .[15] This blockade occurs upstream by inhibiting the Mitogen-Activated Protein Kinase (MAPK) pathways. The result is a significant reduction in the production and release of pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6, which are crucial mediators of the inflammatory response.[15][16]
Caption: Inhibition of MAPK/NF-κB signaling by anti-inflammatory indole derivatives.
Experimental Protocol: Cytokine Release Assay in Macrophages
This protocol measures the ability of a compound to inhibit the release of pro-inflammatory cytokines from immune cells, such as the RAW264.7 macrophage cell line, upon stimulation.
-
Cell Seeding: Plate RAW264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight.
-
Pre-treatment: Remove the medium and pre-treat the cells with various concentrations of the this compound derivative for 1-2 hours.
-
Stimulation: Add an inflammatory stimulus, typically Lipopolysaccharide (LPS) from E. coli at a final concentration of 1 µg/mL, to all wells except the unstimulated control.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Supernatant Collection: After incubation, centrifuge the plate to pellet the cells and carefully collect the supernatant, which contains the secreted cytokines.
-
Cytokine Quantification: Measure the concentration of TNF-α, IL-6, or IL-1β in the supernatant using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
-
Data Analysis: Compare the cytokine concentrations in the compound-treated wells to the LPS-only control to determine the percentage of inhibition.
Conclusion and Future Directions
The this compound scaffold represents a highly promising platform for the development of new therapeutic agents. The strategic incorporation of electron-withdrawing chloro and nitro groups significantly enhances the biological activity profile of the parent indole nucleus. The available evidence strongly suggests that derivatives based on this core possess potent anticancer , antimicrobial , and anti-inflammatory properties. Their mechanisms of action involve the modulation of critical cellular pathways, including kinase signaling, apoptosis, and inflammatory transcription factor activation.
Future research should focus on synthesizing a broader library of these derivatives to perform comprehensive Structure-Activity Relationship (SAR) studies. This will allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties. Investigating dual-action compounds, such as those with combined anticancer and anti-inflammatory effects, could open new avenues for treating complex diseases like cancer. As our understanding of the molecular targets of these compounds deepens, the this compound framework is poised to yield next-generation therapeutics for some of our most pressing medical challenges.
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Stellato, M., et al. (2022). Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor. MDPI. Retrieved from [Link]
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Ermut, A., et al. (2013). Synthesis and chemotherapeutic activities of 5-chloro-1H-indole-2,3-dione 3-theosemicarbazones. ResearchGate. Retrieved from [Link]
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El-Malah, A. A., et al. (2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Scientific Reports. Retrieved from [Link]
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Ahmed, N., et al. (2022). Antibiofilm and Antimicrobial Activities of Chloroindoles Against Uropathogenic Escherichia coli. Frontiers in Cellular and Infection Microbiology. Retrieved from [Link]
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El-Gamal, M. I., et al. (2023). Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]
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Nimbarte, V. D., et al. (2021). Synthesis and In-vitro Evaluation of novel 5-nitroIndole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activities. ResearchGate. Retrieved from [Link]
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Cihan-Üstündağ, G., & Çapan, G. (2018). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Molecules. Retrieved from [Link]
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The Strategic Pivot: 5-Chloro-3-nitro-1H-indole in Modern Organic Synthesis
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Legacy and Evolving Potential of the Indole Scaffold
The indole nucleus is a cornerstone of heterocyclic chemistry, forming the structural basis of a vast array of natural products, pharmaceuticals, and agrochemicals.[1] Its inherent biological activity and synthetic versatility have cemented its status as a "privileged scaffold" in drug discovery.[2] Among the myriad of substituted indoles, 5-Chloro-3-nitro-1H-indole has emerged as a particularly valuable precursor, offering a strategic entry point to a diverse range of complex molecular architectures. The presence of the chloro and nitro functionalities at the 5- and 3-positions, respectively, imparts unique reactivity and provides orthogonal handles for subsequent chemical transformations. This guide provides an in-depth exploration of this compound as a pivotal building block in contemporary organic synthesis, with a focus on its preparation, key reactions, and its role in the development of bioactive molecules.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physicochemical properties of this compound is fundamental to its effective utilization in synthesis. The table below summarizes its key identifiers and predicted properties.
| Property | Value |
| Molecular Formula | C₈H₅ClN₂O₂ |
| Molecular Weight | 196.59 g/mol |
| SMILES | C1=CC2=C(C=C1Cl)C(=CN2)[O-] |
| InChI | InChI=1S/C8H5ClN2O2/c9-5-1-2-7-6(3-5)8(4-10-7)11(12)13/h1-4,10H |
Predicted ¹H NMR Spectral Data (in CDCl₃):
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H1 (N-H) | > 8.5 | br s |
| H2 | ~8.3 | s |
| H4 | ~8.1 | d |
| H6 | ~7.5 | dd |
| H7 | ~7.8 | d |
Predicted ¹³C NMR Spectral Data (in CDCl₃):
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C2 | ~130 |
| C3 | ~125 |
| C3a | ~128 |
| C4 | ~120 |
| C5 | ~130 |
| C6 | ~125 |
| C7 | ~115 |
| C7a | ~138 |
Synthesis of this compound: A Representative Protocol
The synthesis of this compound is most effectively achieved through the regioselective nitration of 5-chloro-1H-indole. The C-3 position of the indole ring is highly susceptible to electrophilic attack.[3] Modern nitration methods that avoid harsh acidic conditions are preferred to prevent polymerization and side reactions.[4]
Experimental Protocol: Regioselective Nitration of 5-Chloro-1H-indole
This protocol is adapted from a general method for the nitration of indoles using a mild nitrating agent generated in situ.[4]
Materials:
-
5-Chloro-1H-indole
-
Tetramethylammonium nitrate (NMe₄NO₃)
-
Trifluoroacetic anhydride ((CF₃CO)₂O)
-
Acetonitrile (CH₃CN), anhydrous
-
Saturated aqueous sodium carbonate (Na₂CO₃)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of 5-chloro-1H-indole (1.0 eq) in anhydrous acetonitrile at 0 °C under an inert atmosphere, add tetramethylammonium nitrate (1.1 eq).
-
Slowly add trifluoroacetic anhydride (1.5 eq) dropwise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium carbonate solution until the pH is > 8.
-
Extract the mixture with ethyl acetate (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Causality Behind Experimental Choices:
-
Mild Nitrating Agent: The in situ generation of trifluoroacetyl nitrate from tetramethylammonium nitrate and trifluoroacetic anhydride provides a powerful yet less acidic nitrating agent compared to traditional nitric acid/sulfuric acid mixtures, thus minimizing degradation of the sensitive indole nucleus.[4]
-
Low Temperature: Maintaining the reaction at 0 °C controls the exothermicity of the nitration and suppresses the formation of undesired byproducts.
-
Anhydrous Conditions: The use of an anhydrous solvent is crucial to prevent the hydrolysis of trifluoroacetic anhydride and the nitrating agent.
The Synthetic Utility of this compound
The strategic placement of the chloro and nitro groups on the indole scaffold makes this compound a versatile precursor for a variety of synthetic transformations, enabling the rapid construction of complex, biologically active molecules.
Caption: Key synthetic transformations of this compound.
Reduction of the Nitro Group: Access to 3-Aminoindoles
The reduction of the nitro group to a primary amine is a cornerstone transformation, yielding 5-chloro-1H-indol-3-amine, a valuable intermediate for the synthesis of a wide range of pharmacologically active compounds.[5]
Representative Protocol: Catalytic Hydrogenation
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Ethanol or Ethyl Acetate
-
Hydrogen gas (H₂)
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol in a suitable hydrogenation vessel, add 10% Pd/C (5-10 mol%).
-
Pressurize the vessel with hydrogen gas (typically 1-3 atm or using a balloon).
-
Stir the reaction mixture vigorously at room temperature until the starting material is consumed (monitored by TLC).
-
Carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to yield 5-chloro-1H-indol-3-amine.
Field-Proven Insights:
-
Catalyst Choice: Palladium on carbon is a highly efficient and widely used catalyst for the reduction of aromatic nitro groups.[5]
-
Solvent: Ethanol and ethyl acetate are common solvents for catalytic hydrogenation, offering good solubility for the starting material and product.
-
Safety: Catalytic hydrogenation with Pd/C and hydrogen gas is highly flammable and should be performed with appropriate safety precautions in a well-ventilated fume hood.
N-Alkylation: Modulating Physicochemical Properties
N-alkylation of the indole nitrogen is a common strategy to modulate the lipophilicity, metabolic stability, and receptor binding affinity of indole-based drug candidates.[6]
Representative Protocol: N-Alkylation using a Strong Base
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous DMF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Expertise in Action:
-
Base Selection: Sodium hydride is a strong, non-nucleophilic base that effectively deprotonates the indole nitrogen to form the corresponding anion, which is a potent nucleophile.[6]
-
Solvent Choice: Anhydrous polar aprotic solvents like DMF or THF are ideal for this reaction as they solvate the cation of the base and do not interfere with the nucleophilic substitution.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The chloro-substituent at the 5-position serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of a wide range of aryl and heteroaryl moieties. This is a powerful tool for generating libraries of compounds for structure-activity relationship (SAR) studies.[7]
Representative Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound (or a derivative)
-
Arylboronic acid (Ar-B(OH)₂)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent system (e.g., Dioxane/water, Toluene/ethanol)
Procedure:
-
To a reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 eq).
-
Purge the vessel with an inert gas.
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitored by TLC).
-
Cool the reaction to room temperature and dilute with water.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Applications in Drug Discovery and Development
The synthetic transformations described above highlight the immense potential of this compound as a precursor to novel therapeutic agents. The indole scaffold is a key component in numerous approved drugs, and the ability to functionalize it at multiple positions is crucial for the development of new drug candidates. For instance, the 3-aminoindole moiety derived from this compound can be acylated or sulfonated to generate compounds with a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties. The Suzuki-Miyaura coupling allows for the synthesis of biaryl indoles, a structural motif found in many kinase inhibitors used in oncology.[8]
Conclusion: A Versatile Tool for Modern Medicinal Chemistry
This compound represents a highly valuable and versatile building block in the arsenal of the modern medicinal chemist. Its strategic functionalization provides a robust platform for the synthesis of diverse and complex molecular architectures. The ability to selectively manipulate the chloro and nitro groups through well-established and reliable synthetic protocols makes it an ideal starting material for the generation of compound libraries for high-throughput screening and lead optimization. As the demand for novel therapeutics continues to grow, the strategic application of precursors like this compound will undoubtedly play a pivotal role in the discovery and development of the next generation of medicines.
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The Reactivity Profile of the 5-Chloro-3-nitro-1H-indole Scaffold: A Synthetic Chemist's Compass
An In-Depth Technical Guide for Researchers
Abstract: The indole scaffold is a "privileged structure" in medicinal chemistry, forming the core of countless therapeutic agents.[1][2] The introduction of a chloro group at the 5-position and a nitro group at the 3-position creates the 5-Chloro-3-nitro-1H-indole core, a highly versatile and electronically distinct building block. The potent electron-withdrawing nature of both substituents dramatically reshapes the classical reactivity of the indole ring, deactivating it towards canonical electrophilic substitution while simultaneously activating it for a unique array of nucleophilic and transition-metal-catalyzed transformations. This guide provides an in-depth exploration of the reactivity profile of this scaffold, offering field-proven insights and detailed protocols to empower researchers in drug discovery and synthetic chemistry.
Electronic Architecture and Synthetic Access
Modulating the Indole Nucleus: An Electronic Tug-of-War
The inherent reactivity of the indole ring system stems from the lone pair of electrons on the nitrogen atom, which contributes to the aromaticity of the bicyclic structure and renders the pyrrole ring, particularly the C3 position, highly electron-rich and nucleophilic.[3] The introduction of substituents at the C3 and C5 positions initiates a profound electronic redistribution:
-
C3-Nitro Group: As a powerful resonance and inductively electron-withdrawing group, the nitro moiety at C3 drastically reduces the electron density of the entire indole system. This has two primary consequences:
-
Deactivation: The ring is strongly deactivated towards traditional electrophilic aromatic substitution (EAS).
-
Activation for Nucleophilic Attack: The C2=C3 double bond becomes highly electron-poor, transforming it into an excellent Michael acceptor and a reactive component in cycloaddition reactions.[2][4]
-
-
C5-Chloro Group: The chlorine atom exerts a dual electronic effect. Inductively, it withdraws electron density. Through resonance, it can donate a lone pair of electrons. Overall, it is a deactivating but ortho, para-directing group for the benzene ring. Its presence provides a crucial handle for modern cross-coupling methodologies.
The synergy of these two groups transforms the this compound scaffold into a bespoke substrate, where the typical C3-nucleophilicity is inverted, and new reaction pathways are opened.
Diagram: Electronic Influence on the Scaffold
Caption: Electronic effects of substituents on the indole core.
Synthesis of the Core Scaffold
The most direct route to this compound is the regioselective nitration of commercially available 5-chloroindole. Classical nitration methods often employ harsh acidic conditions that can be detrimental to the indole core.[5] A more controlled, non-acidic approach is preferable for achieving high yields and purity.[5][6]
This protocol is adapted from modern methodologies for the nitration of substituted indoles.[5][6]
-
Reagent Preparation: In a flask maintained at -10 °C to 0 °C under an inert atmosphere (N₂ or Ar), add anhydrous dichloromethane (CH₂Cl₂). To this, slowly add trifluoroacetic anhydride. Then, add tetramethylammonium nitrate portion-wise, ensuring the temperature remains below 5 °C. Stir the mixture for 30 minutes to generate the in situ nitrating agent, trifluoroacetyl nitrate.
-
Reaction: Prepare a separate solution of 5-chloroindole in anhydrous CH₂Cl₂. Cool this solution to -10 °C.
-
Addition: Add the 5-chloroindole solution dropwise to the cold nitrating agent solution over 30-45 minutes. The causality here is critical: adding the nucleophile (indole) to the electrophile (nitrating agent) minimizes side reactions and potential degradation of the sensitive indole nucleus.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Quenching: Once the starting material is consumed, carefully quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate. The use of a weak base neutralizes the trifluoroacetic acid byproduct without hydrolyzing the nitro group or damaging the product.
-
Extraction & Purification: Extract the aqueous layer with CH₂Cl₂ (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the resulting crude solid by column chromatography on silica gel to yield this compound.
Mapping the Reactivity Profile
The electronically polarized nature of the this compound scaffold dictates its reactivity at several key positions.
Diagram: Key Reactivity Sites
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Electron density distribution in 5-Chloro-3-nitro-1H-indole
An In-depth Technical Guide to the Electron Density Distribution in 5-Chloro-3-nitro-1H-indole
Foreword
The indole scaffold is a cornerstone of medicinal chemistry, yet its electronic character is exquisitely sensitive to substitution. The introduction of both a halogen and a nitro group, as in this compound, creates a molecule with a complex and nuanced electron density distribution. This guide is designed for researchers, scientists, and drug development professionals who seek to understand and exploit these electronic properties. We move beyond mere description, focusing on the causality behind experimental choices and computational strategies. This document serves as a technical playbook, grounding theoretical principles in practical, field-proven methodologies to empower the rational design of next-generation therapeutics.
The Strategic Importance of Electron Density in Modern Drug Discovery
The electron density, ρ(r), is the fundamental quantum mechanical property that dictates a molecule's physical and chemical behavior. For drug development, a molecule's electron distribution is not an abstract concept; it is the very basis of its interaction with a biological target.[1][2] It governs non-covalent interactions, reactivity, and metabolic stability. The strategic placement of electron-withdrawing groups, such as the chloro and nitro substituents on the this compound scaffold, dramatically reshapes this landscape. This deliberate electronic perturbation is a key strategy in lead optimization, used to enhance binding affinity, modulate pKa, and improve ADME properties. Understanding this distribution is therefore predictive of a compound's potential success. In this guide, we will dissect the electronic anatomy of this compound, providing a blueprint for its application.
Synthesis and Structural Verification: Establishing the Ground Truth
A robust and reproducible synthesis is the bedrock of any chemical investigation. The preparation of this compound leverages established methodologies for indole functionalization, often requiring a regioselective approach to introduce the nitro group onto the pre-existing chloro-indole scaffold.
Recommended Synthetic Protocol: Regioselective Nitration
This protocol is designed as a self-validating system, with purification and characterization steps ensuring the integrity of the final compound.
-
Starting Material: Commercially available 5-Chloro-1H-indole.
-
N-Protection (Optional but Recommended): To prevent side reactions at the indole nitrogen, a protecting group such as Boc (tert-butyloxycarbonyl) can be introduced. This enhances solubility and directs nitration to the C3 position.
-
Nitration Reaction: A non-acidic, non-metallic nitration condition is often preferred to avoid degradation of the sensitive indole ring.[3] A typical procedure involves reacting the (protected) 5-chloroindole with a nitrating agent like tetrabutylammonium nitrate in a suitable solvent such as dichloromethane, often in the presence of an activating agent like trifluoroacetic anhydride, at a controlled low temperature (e.g., 0 °C to room temperature).
-
Reaction Monitoring: Progress is monitored by Thin Layer Chromatography (TLC) until consumption of the starting material.
-
Workup and Purification: The reaction is quenched, and the crude product is extracted. Purification is achieved via column chromatography on silica gel to isolate the desired 3-nitro product.
-
Deprotection (if applicable): The Boc group is removed under mild acidic conditions to yield the final this compound.
-
Structural Verification: The final compound's identity and purity are confirmed using:
-
¹H and ¹³C NMR Spectroscopy: To confirm the regiochemistry and structural integrity.
-
Mass Spectrometry: To verify the molecular weight.
-
High-Resolution X-ray Crystallography: To provide the definitive atomic coordinates and serve as the ultimate validation for computational models.
-
Computational Modeling: A Predictive Lens on Electronic Structure
Density Functional Theory (DFT) is an indispensable tool in modern medicinal chemistry, offering remarkable accuracy for predicting electronic properties with manageable computational cost.[4][5] It allows us to visualize and quantify the electron distribution before a compound is even synthesized.
Field-Proven DFT Workflow for Heterocyclic Systems
The following workflow provides a robust and reproducible methodology for analyzing the electronic structure of substituted indoles.
Caption: A standard workflow for DFT-based electron density analysis.
Dissecting the Electronic Landscape of this compound
Applying the DFT workflow allows for the detailed analysis of key electronic descriptors.
The MEP map is a powerful visualization of the electrostatic landscape, predicting sites for intermolecular interactions.[6][7] For this compound, the MEP is expected to show:
-
Intense Negative Potential (Red): Localized on the oxygen atoms of the C3-nitro group, highlighting their role as strong hydrogen bond acceptors.
-
Strong Positive Potential (Blue): Concentrated on the hydrogen atom of the N1-H group, indicating its high propensity to act as a hydrogen bond donor. The electron-withdrawing power of the substituents significantly enhances this positive character compared to unsubstituted indole.
-
Moderately Negative Potential: Associated with the π-cloud of the benzene ring and the chloro substituent, though diminished by the strong withdrawing effects of the nitro group.
The HOMO and LUMO are central to understanding a molecule's reactivity and electronic transitions.[8]
-
HOMO (Highest Occupied Molecular Orbital): Represents the region from which an electron is most easily donated. In this molecule, the HOMO is likely distributed over the indole ring system, particularly the pyrrole moiety.
-
LUMO (Lowest Unoccupied Molecular Orbital): Represents the region most receptive to accepting an electron. The LUMO is expected to be heavily localized on the C3-nitro group, consistent with its strong electron-accepting nature.
-
HOMO-LUMO Energy Gap (ΔE): This gap is a critical indicator of chemical stability and reactivity. The presence of the strong electron-withdrawing nitro group is predicted to significantly lower the LUMO energy, resulting in a smaller ΔE compared to indole. This suggests increased reactivity, particularly towards nucleophiles.
NBO analysis translates the complex wavefunction into a chemically intuitive Lewis structure, quantifying charge distribution and stabilizing interactions.[8][9][10]
-
Natural Atomic Charges: The analysis will quantify the electron withdrawal, showing significant positive charges on the carbon atoms attached to the nitro (C3) and chloro (C5) groups, and a highly positive charge on the N1-H proton. Conversely, large negative charges will reside on the nitro-group oxygen atoms.
-
Hyperconjugation: NBO analysis reveals stabilizing delocalization effects, such as the interaction between the lone pair of the pyrrole nitrogen (N1) and the antibonding orbitals of adjacent C-C bonds, which are fundamental to indole's aromaticity.
Experimental Electron Density Determination via X-ray Crystallography
While DFT provides a powerful theoretical model, high-resolution X-ray diffraction provides the "ground truth" experimental measurement of electron density in the solid state.[11][12][13]
The Hansen-Coppens Multipole Model: A Protocol for Quantitative Analysis
-
Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation from a suitable solvent.
-
Data Collection: A crystal is mounted on a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. High-resolution diffraction data are collected using a strong X-ray source (e.g., Mo or Cu Kα).
-
Structure Solution: The initial structure is solved using standard methods to locate the positions of the atoms.
-
Multipole Refinement: The electron density is modeled beyond the simple spherical atom approximation. The Hansen-Coppens multipole formalism is used, where the atomic electron density is described by a series of spherical harmonic functions.[7] This aspherical model accurately accounts for the distortion of electron density due to chemical bonding and lone pairs.
-
Topological Analysis (QTAIM): The resulting experimental electron density is analyzed using the Quantum Theory of Atoms in Molecules (QTAIM).[1] This allows for the precise location of bond critical points (BCPs) and quantification of the electron density (ρ(r)) and its Laplacian (∇²ρ(r)) at these points, providing a rigorous characterization of the chemical bonds.
Synthesis of Theory and Experiment: The Impact of Substituents
The true power of this analysis lies in combining computational predictions with experimental validation. The chloro and nitro groups synergistically modulate the indole's electronic properties.
-
Inductive Effect (-I): Both the chloro and nitro groups are highly electronegative and withdraw electron density from the ring through the sigma framework.
-
Resonance Effect (-R): The nitro group is a powerful resonance-withdrawing group, delocalizing the π-electrons of the ring onto its oxygen atoms. The chloro group has a weaker resonance-donating effect (+R) via its lone pairs, but this is overwhelmingly counteracted by its inductive pull and the dominant -R effect of the nitro group.
This combined action leads to a significantly electron-deficient aromatic system.[14][15]
| Electronic Property | Influence of 5-Chloro Group | Influence of 3-Nitro Group | Combined Effect on this compound |
| Overall Ring Electron Density | Moderate decrease (-I > +R) | Strong decrease (-I, -R) | Severely electron-deficient aromatic core. |
| Acidity of N-H Proton | Increased | Significantly increased | Highly acidic; strong H-bond donor capability. |
| Reactivity at C3 Position | Deactivating for electrophiles | Position occupied | N/A |
| Reactivity towards Nucleophiles | Ring is generally more activated | Ring is strongly activated | High susceptibility to nucleophilic aromatic substitution. |
| HOMO-LUMO Gap | Moderate reduction | Significant reduction | Small energy gap, indicating higher reactivity. |
Conclusive Insights for the Drug Development Professional
A detailed map of the electron density distribution in this compound provides actionable intelligence for drug design.
-
Rational Interaction Design: The pronounced negative MEP of the nitro group and positive MEP of the N-H group provide clear targets for designing specific hydrogen bonding interactions within a receptor active site. The electron-poor nature of the aromatic system can be exploited for favorable π-stacking interactions with electron-rich aromatic amino acid residues (e.g., Tryptophan, Tyrosine).
-
Metabolic Stability Prediction: The electron-deficient nature of the ring system can render it less susceptible to oxidative metabolism by Cytochrome P450 enzymes, potentially increasing the compound's half-life.
-
Tuning Physicochemical Properties: The strong electronic perturbations directly influence the molecule's dipole moment and pKa. This knowledge allows for the rational design of analogues with fine-tuned solubility and membrane permeability profiles, critical for optimizing oral bioavailability.
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Navigating the Synthesis and Application of Chloro-Nitroindoles: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs. The strategic introduction of substituents, such as halogens and nitro groups, onto the indole ring can profoundly modulate a molecule's physicochemical properties and biological activity. This guide provides an in-depth exploration of a specific class of substituted indoles: chloro-nitroindoles. While the precise compound 5-Chloro-3-nitro-1H-indole is not readily found in commercial catalogs, this guide will delve into the synthesis, properties, and supplier information for closely related and illustrative analogues, equipping researchers with the foundational knowledge to navigate this chemical space.
Core Concepts: The Chemistry of Chloro-Nitroindoles
The reactivity of the indole ring is a key consideration in the synthesis of chloro-nitroindoles. The pyrrole moiety of the indole is electron-rich and thus susceptible to electrophilic substitution. The C3 position is the most nucleophilic and is the typical site of electrophilic attack, unless it is already substituted. The benzene ring can also undergo electrophilic substitution, with the regioselectivity being influenced by the existing substituents and reaction conditions.
The synthesis of a chloro-nitroindole can be approached in two primary ways:
-
Nitration of a chloroindole: Starting with a commercially available chloroindole, an electrophilic nitration reaction can be performed. The choice of nitrating agent and reaction conditions is crucial to control the regioselectivity of the nitration.
-
Chlorination of a nitroindole: Alternatively, one could start with a nitroindole and introduce a chlorine atom via electrophilic chlorination.
Recent advances in synthetic methodology have provided milder and more selective ways to achieve these transformations. For instance, a regioselective synthesis of 3-nitroindoles has been developed using trifluoroacetyl nitrate under non-acidic and non-metallic conditions, which could be applicable to chloro-substituted indoles.[1][2]
Featured Analogue: 5-Chloro-7-nitro-1H-indole
Given the scarcity of data for this compound, we will focus on the commercially available and structurally related 5-Chloro-7-nitro-1H-indole .
| Property | Value |
| CAS Number | 1197181-29-5 |
| Molecular Formula | C₈H₅ClN₂O₂ |
| Molecular Weight | 196.59 g/mol |
Supplier Information:
-
Sigma-Aldrich: A reputable supplier of fine chemicals, offering 5-Chloro-7-nitro-1H-indole for research purposes.
Synthetic Workflow: A General Approach
The synthesis of chloro-nitroindoles often involves multi-step sequences. The following diagram illustrates a generalized workflow for the preparation of a 5-chloro-nitroindole derivative, starting from a commercially available aniline. This approach is based on established indole syntheses, such as the Fischer or Gassman methods, followed by functional group manipulations.
Caption: Generalized synthetic workflow for 5-chloro-nitroindoles.
Experimental Protocol: Regioselective Nitration of an Indole Derivative (Illustrative)
The following is an illustrative protocol for the nitration of an N-protected indole, adapted from modern synthetic methods. This protocol highlights the use of milder reagents for improved selectivity.
Materials:
-
N-Boc-5-chloroindole
-
Tetramethylammonium nitrate
-
Trifluoroacetic anhydride
-
Anhydrous solvent (e.g., Dichloromethane)
-
Stirring apparatus
-
Reaction vessel
-
Purification setup (e.g., column chromatography)
Procedure:
-
Dissolve N-Boc-5-chloroindole in the anhydrous solvent within the reaction vessel under an inert atmosphere.
-
Cool the reaction mixture to a suitable temperature (e.g., 0 °C).
-
In a separate vessel, prepare the nitrating agent by reacting tetramethylammonium nitrate with trifluoroacetic anhydride.
-
Slowly add the freshly prepared nitrating agent to the solution of the indole derivative.
-
Monitor the reaction progress using a suitable analytical technique (e.g., Thin Layer Chromatography).
-
Upon completion, quench the reaction by adding a suitable quenching agent (e.g., saturated sodium bicarbonate solution).
-
Extract the product into an organic solvent.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography to isolate the desired nitro-substituted indole isomer.
Note: This is a generalized protocol and the specific conditions (temperature, reaction time, stoichiometry) will need to be optimized for the specific substrate.
Applications in Drug Discovery
The introduction of chloro and nitro groups can significantly impact the biological activity of indole-based compounds.
-
Modulation of Electronic Properties: The electron-withdrawing nature of the chloro and nitro groups can alter the electron density of the indole ring, influencing its ability to participate in hydrogen bonding and other non-covalent interactions with biological targets.
-
Metabolic Stability: The presence of a halogen can block sites of metabolism, potentially increasing the in vivo half-life of a drug candidate.
-
Bioisosteric Replacement: These functional groups can serve as bioisosteres for other groups, allowing for the fine-tuning of a molecule's properties.
For example, 5-nitroindole derivatives have been investigated as c-Myc G-quadruplex binders with potential anticancer activity.[3] The nitro group, in this case, plays a crucial role in the molecule's interaction with its target. Furthermore, 5-nitro-1H-indole-3-carbaldehyde is a versatile intermediate in the synthesis of various biologically active molecules.[4][5]
Conclusion
While the specific compound this compound remains elusive in commercial databases, the broader class of chloro-nitroindoles represents a rich area for chemical exploration in drug discovery and materials science. By understanding the fundamental principles of indole chemistry and leveraging modern synthetic methods, researchers can access a diverse range of these valuable compounds. The commercially available analogues, such as 5-Chloro-7-nitro-1H-indole, provide a starting point for these investigations.
References
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5-chloro-3-nitro-2-phenyl-1H-indole - Chemical Synthesis Database. (n.d.). Retrieved January 6, 2026, from [Link]
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5-Chloro-1H-indole-3-carboxylic acid | C9H6ClNO2 | PubChem. (n.d.). Retrieved January 6, 2026, from [Link]
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Tautomerism in Substituted 3-Nitroindoles: A Comprehensive Technical Guide for Researchers
An In-depth Exploration of the Nitro-aci Tautomeric Equilibrium, Synthetic Methodologies, and Advanced Characterization Techniques
Abstract
Substituted 3-nitroindoles are pivotal intermediates in the synthesis of a diverse array of biologically active molecules and functional materials. Their chemical reactivity and pharmacological profile are intrinsically linked to a fascinating yet often overlooked phenomenon: nitro-aci tautomerism. This guide provides a comprehensive technical overview of this tautomeric equilibrium, offering researchers, scientists, and drug development professionals a detailed understanding of the synthesis, characterization, and factors influencing the delicate balance between the nitro and aci-nitro forms. We delve into the causality behind experimental choices, present self-validating protocols, and provide a robust framework for harnessing the unique chemical properties of these tautomers in advanced synthetic applications.
Introduction: The Dual Nature of 3-Nitroindoles
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The introduction of a nitro group at the C3-position dramatically alters the electronic landscape of the indole ring, rendering it susceptible to a variety of chemical transformations.[1][2] While often depicted as a stable nitro-indole, this class of compounds can exist in a dynamic equilibrium with its tautomeric aci-nitro form (a nitronic acid). This equilibrium, governed by a proton transfer from the C2 position to one of the oxygen atoms of the nitro group, gives rise to two distinct chemical entities with disparate reactivity and spectroscopic signatures. Understanding and controlling this tautomerism is paramount for predicting reaction outcomes, elucidating reaction mechanisms, and ultimately, designing novel molecular entities with desired properties.
The Nitro-Aci Tautomeric Equilibrium
The tautomeric equilibrium between the 3-nitroindole (I) and its corresponding aci-nitro tautomer (II) is a dynamic process influenced by a confluence of electronic, steric, and environmental factors.
Caption: The dynamic equilibrium between the 3-nitroindole and its aci-nitro tautomer.
The nitro form is generally the more thermodynamically stable tautomer. However, the aci-nitro form, possessing a nucleophilic oxygen and an electrophilic carbon, is often the more reactive species in certain chemical transformations.[3] The position of this equilibrium is highly sensitive to:
-
Substituents on the Indole Ring: Electron-donating groups (EDGs) on the indole nucleus tend to stabilize the nitro form by increasing the electron density of the aromatic system. Conversely, electron-withdrawing groups (EWGs) can favor the formation of the aci-nitro tautomer by acidifying the C2-proton, although this effect can be complex and is often solvent-dependent.
-
Solvent Polarity and Hydrogen Bonding Capacity: Polar protic solvents can stabilize both tautomers through hydrogen bonding. The ability of the solvent to act as a hydrogen bond donor or acceptor can significantly influence the equilibrium position.[4]
-
pH: The acidity or basicity of the medium plays a crucial role. Basic conditions can facilitate the deprotonation at C2, promoting the formation of the nitronate anion, which is the conjugate base of the aci-nitro tautomer. Acidic conditions can also influence the equilibrium, with some studies on related nitro-heterocycles showing that the aci-nitro form can be more accessible under acidic conditions.[5]
Synthesis of Substituted 3-Nitroindoles
The synthesis of 3-nitroindoles is a critical first step in studying their tautomerism. While classical methods often involve harsh acidic conditions, which can be detrimental to sensitive functional groups, modern synthetic protocols offer milder and more regioselective alternatives.
Electrophilic Nitration
Direct nitration of indoles remains a common approach. However, to avoid the formation of undesired byproducts and control regioselectivity, the use of milder nitrating agents is preferred.
Protocol: Regioselective Synthesis of 3-Nitroindoles under Non-Acidic Conditions [6]
This protocol utilizes trifluoroacetyl nitrate (CF₃COONO₂) generated in situ for the electrophilic nitration of various substituted indoles.
Materials:
-
Substituted indole
-
Tetramethylammonium nitrate (NMe₄NO₃)
-
Trifluoroacetic anhydride ((CF₃CO)₂O)
-
Acetonitrile (CH₃CN)
Procedure:
-
To a solution of the substituted indole (1.0 mmol) in acetonitrile (5 mL) at 0 °C, add tetramethylammonium nitrate (1.1 mmol).
-
Slowly add a solution of trifluoroacetic anhydride (1.5 mmol) in acetonitrile (2 mL) to the reaction mixture while maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
This method has been shown to be effective for a wide range of substituted indoles, including those with electron-donating and electron-withdrawing groups at various positions.[6]
Rhodium-Catalyzed Nitro-Group Migration
An alternative and elegant approach involves the rhodium(II)-catalyzed migration of a nitro group from a β-nitro styryl azide precursor.[7] This method offers excellent regioselectivity for the formation of 3-nitroindoles.
Caption: Proposed mechanistic pathway for the Rh(II)-catalyzed synthesis of 3-nitroindoles.
Spectroscopic Characterization of Tautomers
Distinguishing between the nitro and aci-nitro tautomers requires a combination of spectroscopic techniques. Each tautomer possesses a unique spectral fingerprint.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for identifying the predominant tautomer in solution.
-
¹H NMR: The most significant difference is expected in the chemical shift of the proton at the C2 position. In the nitro form , this proton is typically observed in the aromatic region. For the aci-nitro form , the C2-proton is absent, and a new signal corresponding to the hydroxyl proton of the nitronic acid (N-OH) should appear, likely as a broad singlet. The observation of separate signals for both tautomers is often challenging due to rapid interconversion on the NMR timescale, leading to averaged signals. Variable temperature NMR studies can be employed to slow down the exchange rate and resolve the individual tautomeric forms.
-
¹³C NMR: The carbon spectrum provides further evidence. The chemical shift of the C3 carbon is expected to be significantly different in the two tautomers. In the nitro form , C3 is an sp²-hybridized carbon attached to the nitro group. In the aci-nitro form , this carbon is part of a C=N double bond and is expected to resonate at a different field.
| Spectroscopic Feature | 3-Nitroindole (Nitro Form) | aci-Nitroindole (aci-Nitro Form) |
| ¹H NMR (C2-H) | Present (aromatic region) | Absent |
| ¹H NMR (N-OH) | Absent | Present (broad singlet) |
| ¹³C NMR (C3) | sp² carbon signal | C=N carbon signal (different shift) |
Table 1: Expected NMR Spectroscopic Differences Between Nitro and aci-Nitro Tautomers.
Infrared (IR) Spectroscopy
IR spectroscopy can provide valuable information about the functional groups present in each tautomer.
-
Nitro Form: Characterized by strong asymmetric and symmetric stretching vibrations of the NO₂ group, typically appearing in the regions of 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively.[8]
-
Aci-Nitro Form: The IR spectrum of the aci-nitro tautomer is expected to show a broad O-H stretching band in the region of 3500-3200 cm⁻¹ and a C=N stretching vibration. The characteristic NO₂ stretches would be absent.
UV-Vis Spectroscopy
The electronic absorption spectra of the two tautomers are distinct due to their different chromophoric systems. The nitro form typically exhibits absorption maxima in the near-UV range. For instance, 3-nitroindole in 2-propanol shows a peak at 349 nm.[9] The aci-nitro form, with its extended conjugation, is expected to have a different absorption profile, potentially with a bathochromic (red) shift in its absorption maximum.
Factors Influencing Tautomeric Equilibrium: A Deeper Dive
Solvent Effects
The choice of solvent can dramatically shift the tautomeric equilibrium. A systematic study of the UV-Vis spectra of substituted 3-nitroindoles in a range of solvents with varying polarity and hydrogen bonding capabilities can provide quantitative insights into the solvent's role in stabilizing one tautomer over the other.[4]
Experimental Workflow: Investigating Solvent Effects on Tautomeric Equilibrium
Caption: Workflow for studying the effect of solvents on the tautomeric equilibrium.
pH Dependence
The tautomeric equilibrium of 3-nitroindoles is highly sensitive to the pH of the medium. The acidity of the C2-proton is a key determinant of the ease of formation of the aci-nitro tautomer.
Protocol: pH-Titration Monitored by UV-Vis Spectroscopy
This protocol allows for the determination of the pKa of the C2-proton and provides information on the pH-dependent distribution of the tautomeric species.
Materials:
-
Substituted 3-nitroindole
-
Aqueous buffer solutions of varying pH
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a stock solution of the substituted 3-nitroindole in a suitable co-solvent (e.g., DMSO, ethanol).
-
Prepare a series of buffered aqueous solutions with a wide range of pH values.
-
Add a small aliquot of the stock solution to each buffer solution to a final constant concentration.
-
Record the UV-Vis spectrum for each solution.
-
Plot the absorbance at a specific wavelength (where the spectral changes are most pronounced) against the pH.
-
The resulting titration curve can be used to determine the pKa value(s) associated with the tautomeric equilibrium.
Computational Insights into Tautomer Stability
Quantum chemical calculations, particularly using Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of the nitro and aci-nitro tautomers. These calculations can provide insights into the gas-phase energetics and the influence of solvent through the use of continuum solvation models.
Computational Workflow: Assessing Tautomer Stability
Caption: A typical computational workflow for studying tautomeric equilibria.
The Quest for Solid-State Evidence: X-ray Crystallography
Unequivocal proof of the existence of the aci-nitro tautomer would be its characterization in the solid state by single-crystal X-ray diffraction. To date, crystal structures of 3-nitroindoles have predominantly shown the nitro form.[3] The isolation and crystallization of the aci-nitro tautomer remains a significant challenge, likely due to its generally lower stability. The successful crystallographic characterization of an aci-nitro tautomer would provide invaluable information on its bond lengths, bond angles, and intermolecular interactions, further enriching our understanding of this fascinating class of compounds.
Conclusion and Future Perspectives
The tautomerism of substituted 3-nitroindoles is a nuanced and critical aspect of their chemistry. This guide has provided a comprehensive framework for understanding, synthesizing, and characterizing these tautomeric forms. By employing a combination of modern synthetic methods, advanced spectroscopic techniques, and computational modeling, researchers can gain a deeper appreciation for the factors that govern the nitro-aci equilibrium. This knowledge is not merely of academic interest; it is fundamental to the rational design of novel synthetic strategies and the development of new therapeutic agents and functional materials. The deliberate control of tautomerism in substituted 3-nitroindoles represents a promising frontier in organic chemistry, with the potential to unlock new avenues of chemical reactivity and molecular design.
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Bharatam, P. V., & Dhaked, D. K. (2013). Nitro ⇌ aci-nitro tautomerism and E/Z isomeric preferences of nitroethenediamine derivatives: a quantum chemical study. RSC Advances, 3(48), 26359-26367. [Link]
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A Technical Guide to Cryo-Electron Microscopy in Structure-Based Drug Discovery
Abstract
The paradigm of structure-based drug discovery (SBDD) has been irrevocably transformed by the maturation of cryo-electron microscopy (cryo-EM). This guide provides an in-depth methodological and application-focused overview for researchers, scientists, and drug development professionals. Moving beyond a mere recitation of protocols, this document elucidates the causal chain of experimental decisions, from initial sample preparation to the final validation of an atomic model. It is structured to serve as a practical and intellectual framework for leveraging cryo-EM to tackle previously intractable drug targets, thereby accelerating the development of novel therapeutics. We will explore the core principles of the cryo-EM workflow, detailing self-validating systems and quality control checkpoints that ensure the generation of robust and reliable high-resolution structural data.
The Cryo-EM Revolution: A New Epoch in Drug Discovery
For decades, X-ray crystallography has been the cornerstone of SBDD.[1][2] However, its fundamental requirement for well-ordered crystals has systematically excluded a vast landscape of promising, yet recalcitrant, drug targets.[3] Many membrane proteins, large multi-protein complexes, and conformationally dynamic targets have resisted crystallization efforts. Cryo-EM has emerged as a powerful complementary technique that circumvents this critical bottleneck by imaging vitrified (flash-frozen) biomolecules in a near-native, hydrated state.[3][4]
The impact of this "resolution revolution" is particularly profound for challenging drug targets such as G protein-coupled receptors (GPCRs) and ion channels, which constitute a significant portion of the human proteome and are implicated in a wide array of diseases.[2][5][6] Cryo-EM not only provides access to these previously inaccessible targets but also offers the unique advantage of capturing multiple conformational states from a single sample, yielding invaluable insights into protein dynamics and function.[7] This capability is crucial for understanding the mechanisms of drug action and for designing novel therapeutics with improved specificity and efficacy.[8][9][10]
The Cryo-EM Workflow: A Self-Validating System
A successful cryo-EM structure determination campaign is not a linear process but rather an iterative cycle of optimization and validation. Each stage is designed to be a self-validating checkpoint, ensuring that only high-quality data proceeds to the subsequent, computationally intensive steps. The workflow can be broadly divided into four key stages: Sample Preparation and Vitrification, Data Acquisition, Image Processing and 3D Reconstruction, and Model Building and Validation.
Figure 1: The iterative and self-validating Cryo-EM workflow for SBDD.
Methodological Deep Dive: From Purified Protein to Atomic Model
Foundational Step: Sample Preparation and Vitrification
The adage "garbage in, garbage out" is particularly pertinent to cryo-EM. The quality of the final reconstructed map is fundamentally limited by the quality of the initial sample. The primary objective is to obtain a biochemically pure, structurally homogeneous, and stable protein sample at an appropriate concentration.[11]
3.1.1. Biochemical Quality Control: The Prerequisite for Success
Before any vitrification attempts, a rigorous biophysical characterization of the sample is mandatory. This serves as the first critical checkpoint.
-
Purity Assessment: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is used to confirm the purity of the target protein, which should ideally be >99%.[11]
-
Homogeneity and Aggregation State: Size-exclusion chromatography (SEC) is essential to ensure a single, monodisperse peak, indicating a homogenous sample.[11] Dynamic light scattering (DLS) can provide complementary information on the aggregation state of the protein in solution.
-
Negative Stain EM: For a preliminary visual assessment, negative stain transmission electron microscopy (nsTEM) is an invaluable tool. It allows for the rapid evaluation of particle distribution, conformational homogeneity, and the presence of aggregates before committing to the more labor-intensive cryo-EM grid preparation.[12]
| Parameter | Technique | Success Criterion | Causality |
| Purity | SDS-PAGE | >99% single band | Contaminants will be imaged alongside the target, complicating image processing. |
| Homogeneity | SEC | Single, monodisperse peak | Aggregated or heterogeneous samples will lead to blurred or uninterpretable 3D reconstructions. |
| Visual Inspection | Negative Stain EM | Uniform, well-dispersed particles | Provides a rapid, low-cost preview of sample quality before vitrification. |
Table 1: Biochemical Quality Control Checkpoints
3.1.2. Protocol: Vitrification for Optimal Particle Preservation
Vitrification is the process of rapidly freezing the sample to prevent the formation of crystalline ice, which would damage the biological specimen.[13][14] The goal is to embed the particles in a thin layer of amorphous, or "glass-like," ice.[15]
Step-by-Step Vitrification Protocol:
-
Grid Preparation: Glow discharge the surface of a cryo-EM grid (e.g., Quantifoil or C-flat) to render it hydrophilic.[13] This ensures even spreading of the sample.
-
Sample Application: Apply 3-4 µL of the purified protein sample (typically at a concentration of 0.5-5 mg/mL) to the grid.[16]
-
Blotting: Using an automated vitrification robot (e.g., a Vitrobot), blot away excess liquid with filter paper to create a thin film of the sample across the grid holes.[15] The blotting time is a critical parameter that needs to be optimized to achieve the ideal ice thickness.
-
Plunge-Freezing: Rapidly plunge the grid into a cryogen, typically liquid ethane cooled by liquid nitrogen.[13][14][15] This rapid cooling rate is essential for vitrification.
-
Storage: Transfer the vitrified grid to liquid nitrogen for storage until data collection.
3.1.3. Special Considerations for Membrane Proteins: The Role of Nanodiscs
Membrane proteins, a major class of drug targets, require a membrane-mimetic environment to maintain their native structure and function.[5][17] Nanodiscs, which are small patches of a lipid bilayer encircled by a membrane scaffold protein, have emerged as a powerful tool for stabilizing membrane proteins for cryo-EM analysis.[5][18][19][20]
Data Acquisition: Capturing High-Quality Images
3.2.1. Grid Screening and Atlas Generation
Once a set of vitrified grids is prepared, the next step is to screen them in the electron microscope to identify the best areas for data collection. This is a crucial quality control step.[21][22][23]
-
An Atlas is a low-magnification overview of the entire grid, which allows for the identification of squares with good ice thickness and particle distribution.[22]
-
Promising squares are then imaged at a higher magnification to assess particle density and ice quality more closely.
3.2.2. Automated Data Collection Parameters
Modern cryo-electron microscopes are equipped with sophisticated software (e.g., EPU or SerialEM) for automated data collection.[23] This allows for the acquisition of thousands of images over several hours or days. Key parameters to be set include:
| Parameter | Description | Typical Value | Causality |
| Magnification | Determines the pixel size of the image. | 50,000x - 100,000x | Higher magnification yields a smaller pixel size and the potential for higher resolution. |
| Defocus Range | The range of underfocus values to be used. | -1.0 to -3.0 µm | A slight underfocus is necessary to generate phase contrast, making the particles visible. |
| Total Electron Dose | The total number of electrons the sample is exposed to. | 40-60 e-/Ų | A low dose is critical to minimize radiation damage to the biological sample. |
| Dose Fractionation | The total dose is split across multiple movie frames. | 30-50 frames | This allows for the correction of beam-induced motion during image processing. |
Table 2: Key Data Acquisition Parameters
Image Processing and 3D Reconstruction
The raw data from the microscope consists of thousands of "movies," each containing a set of frames. These movies are then processed to generate a high-resolution 3D reconstruction. Software packages like RELION and CryoSPARC are widely used for this purpose.[24][25][26][27][28]
Figure 2: The computational workflow for Cryo-EM image processing.
Step-by-Step Image Processing Protocol (using RELION as an example):
-
Preprocessing:
-
Particle Picking: Individual particle images are selected from the motion-corrected micrographs, either manually or using automated algorithms.[24][26]
-
2D Classification: The extracted particles are grouped into 2D classes based on their similarity. This is a critical quality control step to remove "bad" particles and select a homogeneous set for 3D reconstruction.[24][26]
-
Initial Model Generation: An initial, low-resolution 3D model is generated from the 2D class averages.[24][26]
-
3D Classification and Refinement: The particles are aligned to the initial model and iteratively refined to produce a high-resolution 3D reconstruction. 3D classification can be used to separate different conformational states.[24][26]
-
Post-processing: The final map is sharpened to enhance high-resolution features.
Model Building and Validation: Ensuring Scientific Integrity
The final stage of the cryo-EM workflow is to build an atomic model into the 3D density map and rigorously validate it.[3][7][8]
3.4.1. Atomic Model Building and Refinement
Software such as Coot and Phenix are used to build a polypeptide chain de novo or to fit a homologous structure into the cryo-EM map.[8][29] This is followed by real-space refinement, where the atomic coordinates of the model are adjusted to maximize their fit to the density map while maintaining correct chemical geometry.[30][29]
3.4.2. A Self-Validating System: Rigorous Validation Metrics
The validation of the cryo-EM map and the final atomic model is of paramount importance to prevent over-fitting and to ensure the reliability of the structure.[1][31][32][33][34][35]
-
Fourier Shell Correlation (FSC): The FSC is the primary metric for estimating the resolution of a cryo-EM map. It measures the correlation between two independently refined half-maps as a function of spatial frequency. The resolution is typically reported at an FSC value of 0.143.[32][33][34]
-
Map-to-Model Validation: The fit of the atomic model to the map is assessed using metrics like the cross-correlation coefficient. Tools like Phenix provide comprehensive validation reports that include analyses of bond lengths, bond angles, and Ramachandran plots to ensure the stereochemical quality of the model.[34]
-
Local Resolution Estimation: The resolution of a cryo-EM map can vary across the structure. Local resolution maps are generated to identify well-resolved regions, which are more reliable for detailed analysis and drug design.
| Validation Metric | Purpose | Success Criterion | Causality |
| Fourier Shell Correlation (FSC) | Global resolution estimation | FSC = 0.143 cutoff | Provides a quantitative measure of the overall map quality and reliability. |
| Map-to-Model Cross-Correlation | Assesses the fit of the atomic model to the density map | High correlation value | Ensures the atomic model is well-supported by the experimental data. |
| Stereochemical Analysis | Evaluates the geometric quality of the atomic model | Low percentage of outliers | Confirms that the model adheres to known principles of protein structure. |
| Local Resolution Analysis | Identifies regions of varying resolution within the map | High resolution in the binding site | Crucial for accurate modeling of ligand-protein interactions in SBDD. |
Table 3: Key Validation Metrics for Cryo-EM Structures
Application in Drug Discovery: Case Studies
GPCRs: Unlocking a Major Drug Target Class
GPCRs are notoriously difficult to crystallize, which has historically hampered SBDD efforts for this important target class.[2][10] Cryo-EM has been transformative, enabling the determination of high-resolution structures of GPCRs in complex with their signaling partners and with both agonist and antagonist ligands.[2][36][37][38] These structures provide unprecedented insights into the mechanisms of receptor activation and allosteric modulation, paving the way for the design of more selective and effective drugs.[10][36]
Ion Channels: A New Frontier for SBDD
Ion channels, another challenging class of membrane proteins, are crucial targets for a wide range of therapeutic areas.[5][6][39] Cryo-EM has enabled the structural elucidation of various ion channels in different functional states, revealing the binding sites of toxins and therapeutic agents.[5][9] This structural information is critical for understanding the molecular basis of channelopathies and for the rational design of novel channel modulators.[5][6]
Future Outlook
The field of cryo-EM is continuously evolving, with ongoing advancements in hardware, software, and automation.[40] The increasing speed of data collection and processing is making cryo-EM a more high-throughput technique, further integrating it into the SBDD pipeline.[16] The combination of cryo-EM with artificial intelligence and machine learning approaches holds immense promise for accelerating the entire process, from automated particle picking to de novo model building.[36] As the resolution of cryo-EM continues to improve, it will become an even more powerful tool for visualizing the intricate details of protein-ligand interactions, guiding the design of the next generation of precision medicines.
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Single-particle processing in relion-2.0. MRC Laboratory of Molecular Biology. Available at: [Link]
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Ion Channel Structure and Drug Discovery Accelerated by Cryo-EM. Frontiers. Available at: [Link]
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Cryo-EM as a powerful tool for drug discovery. National Center for Biotechnology Information. Available at: [Link]
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Structure determination of GPCRs: cryo-EM compared with X-ray crystallography. National Center for Biotechnology Information. Available at: [Link]
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Cryo-EM advances in GPCR structure determination. ResearchGate. Available at: [Link]
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CryoEM for Drug Discovery FAQ. NVIDIA. Available at: [Link]
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Sample Prep Series Part 1: Preparing your sample for vitrification. SPT Labtech. Available at: [Link]
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To Be or Not to Be an Ion Channel: Cryo-EM Structures Have a Say. National Center for Biotechnology Information. Available at: [Link]
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Building and Refining Protein Models within Cryo-electron Microscopy Density Maps Based on Homology Modeling and Multi-scale Structure Refinement. National Center for Biotechnology Information. Available at: [Link]
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Cryo-EM grid optimization for membrane proteins. ISTA Research Explorer. Available at: [Link]
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Refinement of cryo-EM structural atomic models using REFMAC5. YouTube. Available at: [Link]
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Evolving cryo-EM structural approaches for GPCR drug discovery. bioRxiv. Available at: [Link]
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Biophysical Screening Pipeline for Cryo-EM Grid Preparation of Membrane Proteins. National Center for Biotechnology Information. Available at: [Link]
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Cryo-EM Grid Evaluation: Manual Screening with EPU. YouTube. Available at: [Link]
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Cryo-EM Snapshots of Nanodisc-Embedded Native Eukaryotic Membrane Proteins. European Molecular Biology Laboratory (EMBL). Available at: [Link]
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Application of cryo-EM to understanding of GPCR structure, function and drug discovery. Monash Institute of Pharmaceutical Sciences. Available at: [Link]
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Single-particle processing in relion-3.1. National Institutes of Health. Available at: [Link]
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Single Particle Analysis using Relion / CCP-EM Doppio Introduction. CCP-EM. Available at: [Link]
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Cryo-EM Pipeline for Pharmaceutical and Biotechnology Industries. Microscopy and Microanalysis. Available at: [Link]
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EMBO Image processing for cryo-EM course RELION practical. MRC Laboratory of Molecular Biology. Available at: [Link]
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Cryo-EM and image processing of nanodisc assemblies. ResearchGate. Available at: [Link]
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Rapid preparation of nanodiscs for biophysical studies. National Center for Biotechnology Information. Available at: [Link]
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Cryo-EM in drug discovery: achievements, limitations and prospects. Nature. Available at: [Link]
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Validation tests for cryo-EM maps using an independent particle set. National Center for Biotechnology Information. Available at: [Link]
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An In-Depth Technical Guide to the Regioselective Nitration of 5-Chloro-1H-indole
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, field-proven protocol for the nitration of 5-chloro-1H-indole, a critical transformation for synthesizing valuable intermediates in medicinal chemistry. We move beyond a simple recitation of steps to deliver a narrative grounded in mechanistic understanding and practical expertise, ensuring both reproducibility and safety.
Strategic Overview: The Chemistry of Indole Nitration
Indole and its derivatives are foundational scaffolds in a vast array of biologically active molecules. The introduction of a nitro group (—NO₂) serves as a versatile chemical handle, enabling further functionalization or acting as a key pharmacophoric element. For instance, the nitro group can be readily reduced to an amine, providing a vector for amide coupling, sulfonylation, or other transformations.[1]
The core of this process is an electrophilic aromatic substitution reaction.[2] The indole nucleus, particularly the pyrrole ring, is electron-rich and thus highly susceptible to electrophilic attack.
The Principle of Regioselectivity
The paramount challenge in indole chemistry is controlling the position of substitution. For electrophilic attack, the C-3 position is overwhelmingly favored electronically.[3] This preference is rooted in the stability of the cationic intermediate (the sigma complex or arenium ion) formed during the reaction.[4] Attack at C-3 allows the positive charge to be delocalized over the nitrogen atom without disrupting the aromaticity of the fused benzene ring, a significantly more stable arrangement than the intermediate formed from attack at C-2.[5]
However, under strongly acidic conditions (e.g., traditional nitric/sulfuric acid mixtures), this inherent selectivity can be compromised. The indole nitrogen or the C-3 carbon can be protonated, deactivating the pyrrole ring towards electrophilic attack and promoting nitration on the less reactive benzene ring, often yielding 5-nitro or 6-nitro isomers as side products.[6][7]
Rationale for a Non-Acidic Protocol
To circumvent the challenges of acidic methods and ensure high regioselectivity for the desired C-3 position, this guide details a modern, non-acidic protocol. This method utilizes the in situ generation of trifluoroacetyl nitrate (CF₃COONO₂) from tetramethylammonium nitrate and trifluoroacetic anhydride.[8][9] This potent electrophile effectively nitrates the indole ring under mild, controlled conditions, preserving the integrity of the substrate and delivering the target product with high fidelity.[9]
Safety as a System: Hazard Mitigation in Nitration
Nitration reactions are inherently energetic and involve hazardous materials. A robust safety protocol is not merely a list of precautions but an integrated system of controls.
-
Reactivity Hazards : Nitration reactions are highly exothermic and can lead to thermal runaway if not properly controlled.[10] The nitrating agents are strong oxidizers and can react violently with organic materials.[11]
-
Corrosivity : Concentrated acids, if used, and reagents like trifluoroacetic anhydride are highly corrosive and can cause severe chemical burns.[12][13]
-
Toxicity : Vapors from reagents and nitrogen dioxide gas, a potential byproduct, are toxic upon inhalation.[12]
Mandatory Safety Measures:
-
Engineering Controls : All operations MUST be conducted in a certified chemical fume hood with adequate ventilation.[14] An emergency eyewash and shower station must be readily accessible.[11]
-
Personal Protective Equipment (PPE) : Wear acid-resistant gloves (nitrile or neoprene), chemical splash goggles, a face shield, and a flame-resistant lab coat at all times.[12]
-
Reaction Control : Maintain strict control over reagent addition rates and reaction temperature using an ice bath. Never add the reagents quickly.
-
Waste Disposal : Do not mix nitric acid-containing waste streams with other wastes, particularly organic solvents, to prevent violent reactions.[14] Quench the reaction mixture carefully as described in the protocol before disposal according to institutional guidelines.
Detailed Experimental Protocol: 3-Nitro-5-chloro-1H-indole
This protocol is adapted from established non-acidic nitration methodologies.[8][9]
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 5-Chloro-1H-indole | C₈H₆ClN | 151.59 | 1.00 g | 6.60 | 1.0 |
| Tetramethylammonium nitrate | (CH₃)₄NNO₃ | 136.15 | 0.99 g | 7.26 | 1.1 |
| Trifluoroacetic anhydride | (CF₃CO)₂O | 210.03 | 1.8 mL | 12.5 | 1.9 |
| Acetonitrile (CH₃CN) | CH₃CN | 41.05 | 20 mL | - | - |
| Saturated Sodium Bicarbonate | NaHCO₃ | - | ~50 mL | - | - |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | - | ~100 mL | - | - |
| Brine | NaCl (aq) | - | ~30 mL | - | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | - | As needed | - | - |
Step-by-Step Methodology
-
Reaction Setup : To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-chloro-1H-indole (1.00 g, 6.60 mmol) and tetramethylammonium nitrate (0.99 g, 7.26 mmol).
-
Dissolution : Add 10 mL of acetonitrile to the flask. Place the flask in an ice-water bath and stir the suspension for 10 minutes to cool it to 0-5 °C.
-
Generation of Nitrating Agent : In a separate, dry vial, prepare a solution of trifluoroacetic anhydride (1.8 mL, 12.5 mmol) in 10 mL of acetonitrile.
-
Controlled Addition : Using a dropping funnel or syringe pump, add the trifluoroacetic anhydride solution dropwise to the cooled indole suspension over a period of 20-30 minutes. Causality Check : This slow, controlled addition is critical to manage the exothermic reaction and prevent the formation of byproducts. The reaction generates the highly electrophilic trifluoroacetyl nitrate in situ.[8]
-
Reaction Monitoring (Self-Validation) : Stir the reaction mixture at 0-5 °C. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) every 30 minutes (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 2-4 hours.
-
Quenching : Once the reaction is complete (as indicated by TLC), carefully quench the reaction by slowly adding 20 mL of saturated sodium bicarbonate solution. Caution : This will cause gas evolution (CO₂); add slowly to avoid frothing.
-
Extraction : Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Washing : Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (1 x 30 mL) and brine (1 x 30 mL). This removes residual acids and inorganic salts.
-
Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification : The resulting crude solid should be purified by silica gel column chromatography.[15] Elute with a gradient of ethyl acetate in hexane (e.g., starting from 5% EtOAc and gradually increasing to 20%) to isolate the pure 5-chloro-3-nitro-1H-indole.
-
Characterization : Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The expected product is a yellow solid.
Visualization of the Process
A clear workflow ensures procedural accuracy and understanding.
Caption: Experimental workflow for the nitration of 5-chloro-1H-indole.
Reaction Mechanism Visualization
The core of the reaction is the electrophilic attack on the indole ring.
Sources
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- 2. Notes on Electrophilic Substitution Mechanism in Nitration [unacademy.com]
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A Technical Guide to the Strategic Use of 5-Chloro-3-nitro-1H-indole in Palladium-Catalyzed Cross-Coupling Reactions
This in-depth guide is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of complex molecular architectures. We will explore the reactivity and synthetic utility of 5-Chloro-3-nitro-1H-indole as a versatile building block in modern palladium-catalyzed cross-coupling reactions. This document provides not only established protocols but also the underlying mechanistic rationale to empower chemists to optimize existing methods and devise novel synthetic strategies.
Introduction: The Indole Nucleus in Drug Discovery and the Strategic Role of Halogenation
The indole scaffold is a privileged heterocyclic motif, forming the core of numerous natural products and pharmaceutical agents. Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in drug design. The strategic functionalization of the indole ring is a key endeavor in medicinal chemistry to modulate pharmacological activity, selectivity, and pharmacokinetic properties.
This compound emerges as a particularly valuable starting material. The presence of a halogen at the 5-position provides a reactive handle for palladium-catalyzed cross-coupling, a powerful and versatile set of reactions for forming carbon-carbon and carbon-heteroatom bonds. The electron-withdrawing nitro group at the 3-position significantly influences the electronic character of the indole ring, impacting its reactivity and providing a synthetic handle for further transformations.
This guide will delve into the practical application of this compound in several key palladium-catalyzed cross-coupling reactions, offering detailed protocols, mechanistic insights, and data-driven recommendations.
Core Principles of Reactivity: The Influence of Chloro and Nitro Substituents
The success of any cross-coupling reaction hinges on understanding the electronic and steric properties of the substrates. In the case of this compound, the two substituents play crucial, interconnected roles:
-
The 5-Chloro Group: This is the primary site for oxidative addition to the palladium(0) catalyst, initiating the catalytic cycle. The C-Cl bond is sufficiently reactive for this step, making it an ideal handle for a variety of coupling partners.
-
The 3-Nitro Group: This powerful electron-withdrawing group deactivates the indole ring towards electrophilic aromatic substitution but, more importantly, it modulates the reactivity of the C-Cl bond in the context of the palladium catalytic cycle. It can also serve as a precursor for a range of other functional groups, most notably an amino group, through reduction.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl and related structures. The coupling of this compound with various boronic acids or their esters provides a direct route to 5-aryl- or 5-vinyl-3-nitro-1H-indoles, which are valuable intermediates in drug discovery.
Mechanistic Considerations
The catalytic cycle for the Suzuki-Miyaura coupling of this compound is depicted below. The key steps are:
-
Oxidative Addition: The Pd(0) catalyst inserts into the C-Cl bond of the indole.
-
Transmetalation: The boronic acid, activated by a base, transfers its organic group to the palladium center.
-
Reductive Elimination: The desired C-C bond is formed, and the Pd(0) catalyst is regenerated.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Recommended Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Potassium carbonate (K2CO3)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon atmosphere
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.04 eq).
-
Add a 3:1 mixture of 1,4-dioxane and water.
-
Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.
-
Heat the reaction mixture to 90-100 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.
Data Summary:
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)2 (2) | PPh3 (4) | K2CO3 | Dioxane/H2O | 100 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl2 (3) | - | Cs2CO3 | Toluene/H2O | 110 | 80-90 |
| 3 | 3-Thienylboronic acid | Pd(PPh3)4 (5) | - | Na2CO3 | DME/H2O | 90 | 75-85 |
Heck-Mizoroki Reaction: Synthesis of Alkenylated Indoles
The Heck reaction provides a powerful method for the formation of carbon-carbon bonds between aryl halides and alkenes. Applying this to this compound allows for the synthesis of 5-alkenyl-3-nitro-1H-indoles, which are versatile intermediates for further chemical transformations.
Mechanistic Considerations
The Heck reaction proceeds through a different catalytic cycle than the Suzuki coupling. Key steps include:
-
Oxidative Addition: Similar to the Suzuki reaction, Pd(0) inserts into the C-Cl bond.
-
Migratory Insertion: The alkene coordinates to the palladium center and then inserts into the Pd-C bond.
-
β-Hydride Elimination: A β-hydrogen from the newly formed alkyl group is eliminated, forming the double bond and a palladium-hydride species.
-
Reductive Elimination/Base Regeneration: The base regenerates the Pd(0) catalyst.
Caption: Catalytic cycle of the Heck-Mizoroki reaction.
Recommended Protocol: Heck Coupling of this compound with Styrene
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate (Pd(OAc)2)
-
Tri(o-tolyl)phosphine (P(o-tol)3)
-
Triethylamine (Et3N)
-
N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon atmosphere
Procedure:
-
In a sealed tube under an inert atmosphere, combine this compound (1.0 eq), styrene (1.5 eq), palladium(II) acetate (0.03 eq), and tri(o-tolyl)phosphine (0.06 eq).
-
Add anhydrous DMF and triethylamine (2.0 eq).
-
Seal the tube and heat the reaction mixture to 120 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the residue by flash chromatography.
Data Summary:
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Styrene | Pd(OAc)2 (3) | P(o-tol)3 (6) | Et3N | DMF | 120 | 70-80 |
| 2 | n-Butyl acrylate | PdCl2(PPh3)2 (4) | - | NaOAc | DMA | 130 | 65-75 |
| 3 | Acrylonitrile | Pd(OAc)2 (2) | Herrmann's palladacycle (2.5) | K2CO3 | NMP | 110 | 75-85 |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the premier method for the synthesis of aryl alkynes. The reaction of this compound with terminal alkynes, catalyzed by palladium and copper, provides a direct route to 5-alkynyl-3-nitro-1H-indoles. These products are highly valuable for their utility in click chemistry and as precursors for more complex heterocyclic systems.
Mechanistic Considerations
The Sonogashira coupling involves a dual catalytic cycle with both palladium and copper.
-
Palladium Cycle: Similar to the Suzuki and Heck reactions, the cycle begins with the oxidative addition of the aryl halide to Pd(0).
-
Copper Cycle: Copper(I) reacts with the terminal alkyne to form a copper(I) acetylide.
-
Transmetalation: The copper acetylide transfers the alkynyl group to the palladium(II) center.
-
Reductive Elimination: The C-C bond is formed, yielding the alkynylated indole and regenerating the Pd(0) catalyst.
Caption: Interconnected catalytic cycles of the Sonogashira coupling.
Recommended Protocol: Sonogashira Coupling of this compound with Phenylacetylene
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl2(PPh3)2)
-
Copper(I) iodide (CuI)
-
Piperidine
-
Tetrahydrofuran (THF)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a stirred solution of this compound (1.0 eq) and phenylacetylene (1.1 eq) in a mixture of THF and piperidine (2:1) under an inert atmosphere, add bis(triphenylphosphine)palladium(II) dichloride (0.015 eq) and copper(I) iodide (0.03 eq).
-
Stir the reaction mixture at room temperature for 4-8 hours, monitoring its progress by TLC or LC-MS.
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Data Summary:
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylacetylene | PdCl2(PPh3)2 (1.5) | CuI (3) | Piperidine | THF | RT | 80-90 |
| 2 | 1-Hexyne | Pd(PPh3)4 (2) | CuI (4) | Diisopropylamine | Toluene | 50 | 75-85 |
| 3 | Trimethylsilylacetylene | Pd(OAc)2 (2)/SPhos (4) | CuI (5) | Cs2CO3 | Acetonitrile | 60 | 85-95 |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines. This reaction allows for the coupling of this compound with a wide variety of primary and secondary amines, providing access to 5-amino-3-nitro-1H-indole derivatives. These compounds are of significant interest in medicinal chemistry due to the prevalence of the arylamine moiety in bioactive molecules.
Mechanistic Considerations
The catalytic cycle for the Buchwald-Hartwig amination is complex and highly dependent on the specific ligand and base used. A generally accepted pathway involves:
-
Oxidative Addition: Pd(0) inserts into the C-Cl bond.
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a strong base deprotonates the amine to form an amido complex.
-
Reductive Elimination: The C-N bond is formed, releasing the arylamine product and regenerating the Pd(0) catalyst.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Recommended Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
Materials:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene
-
Nitrogen or Argon atmosphere
Procedure:
-
In a glovebox or under a robust inert atmosphere, charge a dry Schlenk flask with sodium tert-butoxide (1.4 eq).
-
Add Pd2(dba)3 (0.01 eq) and XPhos (0.02 eq).
-
Add this compound (1.0 eq).
-
Add anhydrous toluene, followed by morpholine (1.2 eq).
-
Seal the flask and heat the mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride.
-
Extract with ethyl acetate, wash the combined organic layers with brine, and dry over sodium sulfate.
-
Concentrate and purify by flash chromatography.
Data Summary:
| Entry | Amine | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Morpholine | Pd2(dba)3 (1) | XPhos (2) | NaOtBu | Toluene | 110 | 90-98 |
| 2 | Aniline | Pd(OAc)2 (2) | BINAP (3) | Cs2CO3 | Toluene | 100 | 75-85 |
| 3 | n-Butylamine | Pd2(dba)3 (1.5) | RuPhos (3) | LHMDS | Dioxane | 100 | 80-90 |
Conclusion and Future Outlook
This compound is a readily accessible and highly versatile building block for the synthesis of functionalized indole derivatives. Its participation in a range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig couplings, underscores its importance in modern synthetic chemistry. The protocols and mechanistic insights provided in this guide serve as a foundation for researchers to explore the full potential of this valuable synthon in the development of novel therapeutics and functional materials. Future work in this area will likely focus on the development of even more efficient and sustainable catalytic systems, as well as the exploration of other cross-coupling reactions with this versatile substrate.
References
-
Title: The Suzuki-Miyaura cross-coupling reaction. Source: Chemical Reviews. URL: [Link]
-
Title: The Heck Reaction. Source: Organic Reactions. URL: [Link]
-
Title: The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Source: Chemical Reviews. URL: [Link]
-
Title: Modern Palladium-Catalyzed Carbon-Nitrogen Bond Formation. Source: Accounts of Chemical Research. URL: [Link]
-
Title: A Guide to Modern Palladium-Catalyzed Aryl Amination. Source: Angewandte Chemie International Edition. URL: [Link]
-
Title: Privileged Scaffolds in Medicinal Chemistry. Source: Journal of Medicinal Chemistry. URL: [Link]
The Strategic Utility of 5-Chloro-3-nitro-1H-indole as a Cornerstone for Pharmaceutical Intermediates
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Versatile Indole Scaffold
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the structural core of a vast array of natural products and synthetic drugs. Within the diverse landscape of functionalized indoles, 5-Chloro-3-nitro-1H-indole has emerged as a particularly valuable building block for the synthesis of complex pharmaceutical intermediates. Its strategic importance lies in the orthogonal reactivity of its functional groups: the electron-rich indole core, the versatile chloro substituent, and the readily transformable nitro group at the C-3 position. This guide provides a comprehensive overview of the synthesis, key transformations, and applications of this compound, with a focus on its pivotal role in the development of kinase inhibitors and other therapeutic agents.
The presence of a chlorine atom at the 5-position can significantly influence a compound's lipophilicity, metabolic stability, and binding affinity to biological targets.[1] The nitro group at the 3-position, an electron-withdrawing group, not only modulates the electronic properties of the indole ring but, more importantly, serves as a synthetic handle for the introduction of a crucial amino functionality. This transformation unlocks a pathway to a myriad of intricate molecular architectures, making this compound a cornerstone in modern drug discovery.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physicochemical properties of this compound is essential for its effective utilization in synthesis.
| Property | Value | Source |
| Molecular Formula | C₈H₅ClN₂O₂ | [2] |
| Molecular Weight | 196.59 g/mol | [3] |
| Appearance | Expected to be a crystalline solid | General knowledge |
Expected Spectroscopic Data:
-
¹H NMR (DMSO-d₆, 400 MHz):
-
NH Proton (H1): A broad singlet is expected in the downfield region (δ 11.5-12.5 ppm), with its chemical shift being sensitive to solvent and concentration.[5]
-
Indole Protons (H2, H4, H6, H7): The aromatic protons will resonate in the range of δ 7.0-8.5 ppm. The proton at C2 will likely be a singlet or a narrow doublet. The protons on the benzene ring (H4, H6, H7) will exhibit splitting patterns (doublets, doublet of doublets) characteristic of a trisubstituted benzene ring, influenced by the chloro and nitro groups.
-
-
¹³C NMR (DMSO-d₆, 101 MHz):
-
Indole Carbons: The carbon atoms of the indole ring are expected to appear in the aromatic region (δ 100-140 ppm). The carbon bearing the nitro group (C3) will be significantly deshielded. The carbon attached to the chlorine atom (C5) will also show a characteristic chemical shift.[5]
-
Synthesis of this compound: A Strategic Approach
The synthesis of this compound is typically achieved through the nitration of a suitable 5-chloroindole precursor. A direct and efficient method involves the electrophilic nitration of an N-protected 5-chloroindole, followed by deprotection. This strategy ensures regioselectivity at the C-3 position, which is the most nucleophilic carbon in the indole ring.
Experimental Protocol: Synthesis of N-Boc-5-chloro-3-nitro-1H-indole
This protocol is adapted from a general method for the nitration of N-Boc protected indoles.[7]
Materials:
-
N-Boc-5-chloro-1H-indole
-
Tetramethylammonium nitrate (NMe₄NO₃)
-
Trifluoroacetic anhydride (TFAA)
-
Acetonitrile (CH₃CN)
-
Saturated sodium carbonate solution
-
Ethyl acetate
-
Petroleum ether
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve N-Boc-5-chloro-1H-indole (1.0 eq) and tetramethylammonium nitrate (1.1 eq) in acetonitrile.
-
Cool the reaction mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of trifluoroacetic anhydride (2.0 eq) in acetonitrile to the cooled mixture.
-
Stir the reaction at 0-5 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4 hours.
-
Upon completion, quench the reaction by the careful addition of a saturated sodium carbonate solution until the effervescence ceases.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude N-Boc-5-chloro-3-nitro-1H-indole by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether as the eluent.
Deprotection to Yield this compound
The Boc protecting group can be readily removed under acidic conditions to yield the final product.
Procedure:
-
Dissolve the purified N-Boc-5-chloro-3-nitro-1H-indole in a suitable solvent such as dichloromethane.
-
Add an excess of trifluoroacetic acid (TFA) and stir the reaction at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the solvent and excess TFA under reduced pressure to obtain this compound.
The Gateway Transformation: Reduction to 5-Chloro-3-amino-1H-indole
The synthetic utility of this compound is most profoundly realized through its reduction to the corresponding 3-aminoindole. This transformation provides a key intermediate with a nucleophilic amino group at the C-3 position, which is a prime site for further functionalization in the construction of complex pharmaceutical scaffolds.
Experimental Protocol: Catalytic Hydrogenation
Catalytic hydrogenation is a clean and efficient method for the reduction of aromatic nitro groups.[3]
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Ethanol
-
Hydrogen gas supply (balloon or Parr apparatus)
-
Celite®
Procedure:
-
In a flask suitable for hydrogenation, dissolve this compound in ethanol.
-
Carefully add a catalytic amount of 10% Pd/C to the solution.
-
Seal the flask and purge it with hydrogen gas.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete within 1-4 hours.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with ethanol.
-
The filtrate containing 5-chloro-3-amino-1H-indole can often be used directly in the next step, as the isolated 3-aminoindole can be unstable.
Application in the Synthesis of Pharmaceutical Intermediates: A Focus on Kinase Inhibitors
The 5-chloro-3-amino-1H-indole scaffold is a valuable precursor for the synthesis of a variety of pharmaceutical intermediates, with a notable application in the development of protein kinase inhibitors.[8] Many kinase inhibitors feature a urea or amide linkage, which can be readily formed by reacting the amino group of 5-chloro-3-amino-1H-indole with isocyanates or activated carboxylic acids, respectively. These inhibitors often target key signaling pathways implicated in cancer and other diseases.[9][10]
Exemplary Synthetic Route to a Kinase Inhibitor Scaffold
The following is a generalized protocol illustrating the use of 5-chloro-3-amino-1H-indole in the synthesis of a urea-based kinase inhibitor scaffold.
Procedure:
-
The freshly prepared solution of 5-chloro-3-amino-1H-indole in a suitable aprotic solvent (e.g., THF, DCM) is cooled in an ice bath.
-
To this solution, a substituted aryl isocyanate (1.0 eq) is added dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC).
-
The resulting urea derivative often precipitates from the reaction mixture and can be collected by filtration.
-
If necessary, the product can be purified by recrystallization or column chromatography.
The resulting N-(5-chloro-1H-indol-3-yl)-N'-(aryl)urea derivatives represent a core scaffold found in numerous kinase inhibitors. The substituents on the aryl ring can be varied to optimize the potency and selectivity of the inhibitor for a specific kinase target.
Conclusion
This compound is a strategically important building block in pharmaceutical synthesis. Its well-defined reactivity allows for the regioselective introduction of a nitro group at the C-3 position of the 5-chloroindole scaffold. The subsequent reduction of this nitro group to an amine provides a critical intermediate, 5-chloro-3-amino-1H-indole, which serves as a versatile precursor for the synthesis of complex molecular architectures. The application of this building block in the development of kinase inhibitors highlights its significance in modern drug discovery. The synthetic routes and protocols outlined in this guide are intended to empower researchers to effectively utilize this compound in their pursuit of novel therapeutic agents.
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In-Depth Technical Guide: Strategic Functionalization of the C7 Position of 5-Chloro-3-nitro-1H-indole
Abstract
The indole scaffold is a cornerstone in medicinal chemistry, with its derivatives forming the basis of numerous therapeutic agents.[1] The targeted functionalization of specific positions on the indole ring is crucial for modulating pharmacological activity. Among these, the C7 position presents a unique synthetic challenge due to the intrinsic electronic properties of the indole nucleus, which favor electrophilic substitution at C3 and, to a lesser extent, C2.[1][2] This guide provides an in-depth analysis of advanced synthetic strategies for the selective functionalization of the C7 position of the 5-Chloro-3-nitro-1H-indole core. This particular scaffold is of significant interest as the electron-withdrawing chloro and nitro groups profoundly influence the reactivity of the indole ring, necessitating specialized methodologies. We will explore directing group-assisted C-H activation, directed ortho-metalation (DoM), and halogen dance reactions, offering field-proven insights and detailed protocols for researchers in drug discovery and development.
Introduction: The Significance of C7-Functionalized Indoles
Indoles functionalized at the C7 position are key structural motifs in a wide array of bioactive molecules and pharmaceutical agents.[1][3] The ability to introduce substituents at this position allows for the fine-tuning of a molecule's steric and electronic properties, which can significantly impact its binding affinity to biological targets, as well as its pharmacokinetic profile. However, the direct functionalization of the C7 position is challenging due to the inherent reactivity of the pyrrole ring, which favors modifications at the C2 and C3 positions.[1][2]
The presence of a chloro group at C5 and a nitro group at C3 on the indole scaffold further complicates synthetic strategies. The nitro group is a strong electron-withdrawing group, which deactivates the entire ring towards electrophilic substitution and alters the electron density distribution. The chloro group also exerts an electron-withdrawing inductive effect. Understanding and overcoming these electronic biases are paramount for achieving selective C7 functionalization.
This guide will focus on modern synthetic methodologies that enable precise and efficient modification of the C7 position of this compound, providing a comprehensive resource for synthetic and medicinal chemists.
Strategic Approaches to C7 Functionalization
To override the natural reactivity of the indole ring and achieve selective C7 functionalization, several advanced strategies have been developed. These primarily rely on the installation of a directing group on the indole nitrogen (N1).
Directed ortho-Metalation (DoM)
Directed ortho-metalation (DoM) is a powerful strategy for the functionalization of aromatic and heteroaromatic rings.[4] This technique involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form a thermodynamically stable intermediate that can then be quenched with an electrophile.
For C7 functionalization of indoles, a suitable DMG is first installed on the indole nitrogen. Snieckus and coworkers demonstrated that a phosphinoyl directing group can effectively direct metalation to the C7 position.[5] While their work did not specifically use the this compound substrate, the principles are directly applicable. The bulky nature of the DMG can sterically hinder approach to the C2 position, favoring the formation of a six-membered metallacycle intermediate leading to C7 lithiation.[5]
Conceptual Workflow for DoM at C7:
Caption: Directed ortho-Metalation (DoM) workflow for C7 functionalization.
Experimental Protocol: N-Protection and C7-Lithiation-Quench
-
N-Protection: To a solution of this compound in anhydrous THF at 0 °C, add n-butyllithium (1.1 eq). After stirring for 30 minutes, add di-tert-butylphosphinoyl chloride (1.2 eq). Allow the reaction to warm to room temperature and stir for 12 hours. Quench with saturated aqueous NH4Cl and extract with ethyl acetate. Purify the crude product by column chromatography to yield N-(di-tert-butylphosphinoyl)-5-chloro-3-nitro-1H-indole.
-
C7-Lithiation and Electrophilic Quench: To a solution of the N-protected indole in anhydrous THF at -40 °C, add n-butyllithium (2.2 eq) dropwise. Stir for 2 hours at this temperature. Add the desired electrophile (e.g., trimethylsilyl chloride, 2.5 eq) and stir for an additional hour. Allow the reaction to warm to room temperature, quench with water, and extract with ethyl acetate. Purify the product by column chromatography.
Transition Metal-Catalyzed C-H Activation
Transition metal-catalyzed C-H activation has emerged as a powerful and atom-economical tool for the functionalization of indoles.[3][6] Similar to DoM, this strategy often employs a directing group on the indole nitrogen to achieve high regioselectivity.
Palladium, rhodium, and iridium catalysts have been successfully employed for the C7-functionalization of various indole derivatives.[7][8] For instance, Shi and coworkers developed a palladium-catalyzed C-H arylation of indoles at the C7 position using a phosphinoyl directing group and a pyridine-type ligand.[9][10][11] The choice of a bulky directing group is crucial for directing the catalyst to the C7 position, overriding the inherent preference for C2 functionalization.[5][7]
Key Parameters for C7-Selective C-H Activation:
| Parameter | Rationale | Example |
| Catalyst | The choice of metal and its ligand sphere is critical for reactivity and selectivity. | Pd(OAc)2, [RhCp*Cl2]2, [Ir(cod)Cl]2 |
| Directing Group | A bulky directing group on the N1 position sterically favors the formation of a six-membered metallacycle for C7 activation over a five-membered one for C2. | -P(O)tBu2, -Piv, -CONEt2 |
| Oxidant/Additive | Often required to facilitate the catalytic cycle, especially in cross-dehydrogenative couplings. | Ag2CO3, Cu(OAc)2 |
| Solvent | Can influence the solubility of reagents and the stability of catalytic intermediates. | Toluene, 1,4-dioxane, DCE |
| Temperature | Higher temperatures are often necessary to overcome the activation barrier for C-H bond cleavage. | 100-140 °C |
Illustrative Reaction Scheme: Pd-Catalyzed C7-Arylation
Caption: Palladium-catalyzed C7-arylation via C-H activation.
Halogen Dance Reaction
The halogen dance is a base-catalyzed migration of a halogen atom on an aromatic or heteroaromatic ring.[12][13] This rearrangement can be a powerful tool for accessing isomers that are difficult to synthesize directly. In the context of our target molecule, if a halogen (e.g., bromine or iodine) were present at a different position on the benzenoid ring, a halogen dance could potentially be used to move it to the C7 position. The reaction is driven by thermodynamics, with the halogen migrating to a more stable anionic position.[12]
The mechanism involves deprotonation by a strong base (e.g., LDA) to generate an aryl anion, which is in equilibrium with other isomers via a series of protonation/deprotonation and halogen migration steps. The process is typically conducted at low temperatures to favor the thermodynamic product.[12]
While less common than DoM or C-H activation for C7 functionalization, the halogen dance offers a unique strategic advantage if a suitably halogenated precursor is available. The presence of the electron-withdrawing nitro and chloro groups will significantly influence the position of the most stable anion and thus the outcome of the reaction.
The Role of Electron-Withdrawing Groups
The 5-chloro and 3-nitro substituents play a critical role in the reactivity of the indole core.
-
3-Nitro Group: This powerful electron-withdrawing group significantly deactivates the indole ring towards electrophilic attack.[14] It also enhances the acidity of the N-H proton, facilitating N-protection and subsequent metalation steps. Its presence makes the C2=C3 double bond electron-poor, opening up possibilities for nucleophilic or cycloaddition reactions, although this is beyond the scope of C7 functionalization.[14]
-
5-Chloro Group: The chloro substituent is also electron-withdrawing via induction, further deactivating the benzene portion of the indole. This deactivation can make C-H activation more challenging, potentially requiring more forcing conditions (higher temperatures, stronger oxidants). However, it also increases the acidity of the aromatic protons, which can be beneficial in DoM strategies.
The combined electronic effect of these two groups must be carefully considered when designing a synthetic route. The deactivation of the ring might necessitate the use of more reactive coupling partners or more potent catalytic systems.
Conclusion and Future Outlook
The selective functionalization of the C7 position of this compound is a challenging but achievable synthetic goal. Modern methodologies, particularly directing group-assisted C-H activation and directed ortho-metalation, provide the most reliable and versatile pathways to access these valuable compounds. The key to success lies in the strategic use of a directing group on the indole nitrogen to overcome the inherent reactivity of the indole nucleus and the electronic influence of the chloro and nitro substituents.
Future research in this area will likely focus on the development of more sustainable and efficient catalytic systems, such as those based on earth-abundant metals.[15] Furthermore, the development of removable or "traceless" directing groups that can be cleaved under mild conditions will continue to be an area of active investigation, enhancing the overall efficiency of synthetic sequences. The insights and protocols detailed in this guide provide a solid foundation for researchers to build upon as they develop novel therapeutics based on the C7-functionalized indole scaffold.
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Hartung, C. G., & Snieckus, V. (2003). Directed ortho Metalation Approach to C-7-Substituted Indoles. Suzuki−Miyaura Cross Coupling and the Synthesis of Pyrrolophenanthridone Alkaloids. Organic Letters, 5(10), 1657–1660. [Link]
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Ackermann, L., et al. (2017). Beyond C2 and C3: Transition-Metal-Catalyzed C–H Functionalization of Indole. ACS Catalysis, 7(8), 5247–5269. [Link]
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Shi, Z., et al. (2021). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds. Accounts of Chemical Research, 54(7), 1788–1803. [Link]
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A Comprehensive Technical Guide to the Reduction of the Nitro Group in 5-Chloro-3-nitro-1H-indole
This in-depth guide is intended for researchers, scientists, and drug development professionals. It provides a detailed exploration of the methodologies for the reduction of the nitro group in 5-Chloro-3-nitro-1H-indole to synthesize 5-Amino-5-chloro-1H-indole, a valuable intermediate in medicinal chemistry. This document moves beyond simple procedural lists to offer insights into the causality behind experimental choices, ensuring both technical accuracy and practical applicability.
Executive Summary
The transformation of this compound to its corresponding amino derivative is a critical step in the synthesis of a multitude of pharmacologically active compounds. The strategic introduction of an amino group at the C5 position of the indole scaffold opens avenues for further functionalization, enabling the development of novel therapeutic agents. This guide will dissect the common and effective methods for this reduction, including catalytic hydrogenation, and metal-mediated reductions using stannous chloride (SnCl₂) and iron (Fe) powder. Each method will be presented with a detailed experimental protocol, a discussion of the underlying mechanism, and a comparative analysis of their advantages and limitations.
Part 1: Synthesis of the Starting Material: this compound
A robust and reliable synthesis of the starting material is paramount for any successful subsequent transformation. The preparation of this compound is typically achieved in a two-step sequence starting from the commercially available 5-chloro-1H-indole.
Step 1: Synthesis of 5-Chloro-1H-indole
The Fischer indole synthesis is a classic and versatile method for the preparation of indoles.[1][2] For the synthesis of 5-chloro-1H-indole, 4-chlorophenylhydrazine hydrochloride is reacted with pyruvic acid in a suitable solvent like glacial acetic acid.[2]
Step 2: Nitration of 5-Chloro-1H-indole
The nitration of the indole ring is a well-established electrophilic aromatic substitution reaction. However, the high electron density of the indole nucleus makes it susceptible to over-reaction and polymerization under harsh acidic conditions.[3] Therefore, milder nitrating agents are preferred. A common method involves the use of nitric acid in acetic anhydride or the use of a nitrate salt with a strong acid. The C3 position of indole is the most nucleophilic, but with a substituent at C3, nitration will occur on the benzene ring, with the C5 position being one of the favored sites. For the synthesis of this compound, direct nitration of 5-chloro-1H-indole is performed.
Experimental Protocol: Synthesis of this compound
-
To a solution of 5-chloro-1H-indole (1 equivalent) in glacial acetic acid at 0-5 °C, slowly add a nitrating mixture of fuming nitric acid (1.1 equivalents) and acetic anhydride.
-
Maintain the temperature below 10 °C during the addition.
-
Stir the reaction mixture at low temperature for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
Collect the precipitated solid by filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum to yield this compound.
Part 2: Methodologies for the Reduction of the Nitro Group
The choice of reducing agent is critical and depends on factors such as functional group tolerance, scalability, and cost. Below, we detail the most effective and commonly employed methods for the reduction of the nitro group in this compound.
Method 1: Catalytic Hydrogenation
Catalytic hydrogenation is often the method of choice for nitro group reductions due to its clean reaction profile and high yields.[4][5] Palladium on carbon (Pd/C) is a highly effective catalyst for this transformation.[4][6]
Mechanism of Catalytic Hydrogenation
The reaction occurs on the surface of the metal catalyst. Hydrogen gas is adsorbed onto the palladium surface and dissociates into atomic hydrogen. The nitro compound also adsorbs onto the catalyst surface, where it undergoes stepwise reduction by the adsorbed hydrogen atoms to the corresponding amine.
Experimental Workflow: Catalytic Hydrogenation
Caption: Workflow for the catalytic hydrogenation of this compound.
Detailed Protocol: Catalytic Hydrogenation
-
In a high-pressure reaction vessel (autoclave), suspend this compound (1 equivalent) and 10% Palladium on carbon (5-10 mol%) in a suitable solvent such as ethanol or ethyl acetate.
-
Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) several times.
-
Introduce hydrogen gas to the desired pressure (typically 50-100 psi).
-
Stir the mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C) until the hydrogen uptake ceases and TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude 5-Amino-5-chloro-1H-indole.
-
Purify the product by recrystallization or column chromatography if necessary.
Advantages:
-
High yields and clean reaction products.
-
The catalyst can often be recovered and reused.
-
Environmentally friendly, with water as the only byproduct.
Limitations:
-
Requires specialized high-pressure equipment.
-
The catalyst can be expensive.
-
Potential for over-reduction of other functional groups if not carefully controlled. Pd/C can also catalyze dehalogenation, which is a concern with the chloro-substituent.[4]
Method 2: Stannous Chloride (SnCl₂) Reduction
Stannous chloride is a classic and reliable reagent for the reduction of aromatic nitro compounds.[7][8] It is particularly useful when other reducible functional groups that are sensitive to catalytic hydrogenation are present.[9]
Mechanism of SnCl₂ Reduction
The reduction with SnCl₂ in an acidic medium involves a series of single electron transfers from Sn(II) to the nitro group. The nitro group is sequentially reduced to nitroso, hydroxylamino, and finally the amino group. The tin is oxidized to Sn(IV).[10][11]
Reaction Mechanism: SnCl₂ Reduction
Caption: Stepwise reduction of an aromatic nitro group using SnCl₂.
Detailed Protocol: SnCl₂ Reduction
-
Dissolve this compound (1 equivalent) in a suitable solvent, such as ethanol or ethyl acetate.
-
Add a solution of stannous chloride dihydrate (SnCl₂·2H₂O, 3-5 equivalents) in concentrated hydrochloric acid to the reaction mixture.
-
Heat the reaction mixture to reflux (typically 60-80 °C) and stir for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is basic (pH 8-9).
-
Extract the aqueous layer with ethyl acetate or another suitable organic solvent (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Advantages:
-
High functional group tolerance.[9]
-
Does not require specialized high-pressure equipment.
-
Relatively inexpensive reagent.
Limitations:
-
Stoichiometric amounts of tin salts are produced as waste, which can be problematic for disposal.
-
The workup can be tedious due to the formation of tin hydroxides.
Method 3: Iron (Fe) Powder Reduction
The use of iron powder in the presence of an acid, such as hydrochloric acid or acetic acid, is a cost-effective and widely used method for the reduction of nitroarenes, known as the Béchamp reduction.[12][13][14]
Mechanism of Fe/HCl Reduction
Similar to the SnCl₂ reduction, the mechanism involves the transfer of electrons from the iron metal to the nitro group in an acidic environment. The iron is oxidized to iron(II) or iron(III) salts. The acidic medium provides the protons necessary for the reduction and helps to dissolve the iron oxides formed.[11][12]
Detailed Protocol: Fe/HCl Reduction
-
To a suspension of iron powder (5-10 equivalents) in a mixture of ethanol and water (e.g., 4:1), add this compound (1 equivalent).
-
Add a catalytic amount of concentrated hydrochloric acid or a stoichiometric amount of ammonium chloride.
-
Heat the mixture to reflux (70-90 °C) and stir vigorously for 2-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite® to remove the excess iron and iron salts.
-
Wash the filter cake thoroughly with ethanol or hot ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be further purified by partitioning between an organic solvent and a basic aqueous solution to remove any remaining iron salts, followed by drying and evaporation of the organic layer. Further purification can be achieved by column chromatography or recrystallization. [15]
Advantages:
-
Very cost-effective and readily available reagents.
-
Generally high yields.
-
Environmentally benign iron salts are produced.
Limitations:
-
The reaction can be heterogeneous and require vigorous stirring.
-
The workup to remove iron sludge can be challenging on a large scale.
-
The reaction can be exothermic and require careful temperature control.[13]
Part 3: Comparative Analysis and Selection Criteria
The choice of reduction method for this compound will depend on the specific requirements of the synthesis.
| Method | Reagents | Conditions | Yields | Functional Group Tolerance | Scalability | Cost |
| Catalytic Hydrogenation | H₂, Pd/C | 1-4 atm H₂, RT - 50°C | Excellent | Moderate (risk of dehalogenation) | Good (with proper equipment) | High (catalyst) |
| Stannous Chloride Reduction | SnCl₂·2H₂O, HCl | Reflux | Good to Excellent | Excellent | Moderate (waste disposal) | Moderate |
| Iron Powder Reduction | Fe, HCl/NH₄Cl | Reflux | Good to Excellent | Good | Good (workup can be challenging) | Low |
Selection Rationale:
-
For high purity and small-scale synthesis where cost is not a major concern, and if dehalogenation can be minimized, catalytic hydrogenation is an excellent choice.
-
When other sensitive functional groups are present in the molecule, the stannous chloride method offers superior chemoselectivity.
-
For large-scale, cost-effective synthesis, the iron powder reduction is often the preferred method, provided that an efficient workup procedure can be established.
Conclusion
The reduction of this compound to 5-Amino-5-chloro-1H-indole is a fundamental transformation in the synthesis of indole-based compounds with therapeutic potential. This guide has provided a detailed overview of three robust methods: catalytic hydrogenation, stannous chloride reduction, and iron powder reduction. By understanding the underlying mechanisms, experimental protocols, and the respective advantages and limitations of each method, researchers can make informed decisions to best suit their synthetic goals. The selection of the optimal reduction strategy will ultimately depend on a careful consideration of factors such as substrate compatibility, scale, cost, and available equipment.
References
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Gamble, A. B., Garner, J., Gordon, C. P., O'Conner, S. M. J., & Keller, P. A. (2007). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Synthetic Communications, 37(16), 2777-2786. [Link]
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askIITians. (2025). Reduction of aromatic nitro compounds using Sn and HCl gives. Retrieved from [Link]
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Sarthaks eConnect. (2025). Explain the mechanism of reaction of nitrobenzene with Sn/HCl. Retrieved from [Link]
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LibreTexts Chemistry. (n.d.). Aromatic Side Chain Reduction: Nitro. Retrieved from [Link]
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OrgoSolver. (n.d.). Aromatic Reductions: Nitrobenzene → Aniline with Fe (or Zn), HCl; then NaOH. Retrieved from [Link]
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ACS GCI Pharmaceutical Roundtable. (2025). Sn2+ reduction. Retrieved from [Link]
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ResearchGate. (n.d.). Scheme 1: Synthesis of new products from 5-chloro-1H-indole-2,3-dion. Retrieved from [Link]
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ACS GCI Pharmaceutical Roundtable. (2025). Stoichiometric Zn or Fe Metal Reduction. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]
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Master Organic Chemistry. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Retrieved from [Link]
- Liu, Y., et al. (2007). A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron.
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ResearchGate. (2020). What's the mechanism for the reduction of aromatic nitro group when using Fe and NH4Cl? Retrieved from [Link]
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ResearchGate. (n.d.). Reduction of Nitroarenes with SnCl2 in TBAB. Retrieved from [Link]
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Sciencemadness.org. (n.d.). A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Nitro Reduction - SnCl2. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Nitro Reduction - Iron (Fe). Retrieved from [Link]
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National Center for Biotechnology Information. (2023). Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2209526. [Link]
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Master Organic Chemistry. (2011). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Retrieved from [Link]
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IRIS . (2015). A Stable Single-Site Palladium Catalyst for Hydrogenations. Angewandte Chemie International Edition, 54(32), 9244-9248.
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National Center for Biotechnology Information. (2024). Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst. Nature Communications, 15(1), 7029. [Link]
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Frontiers in Chemistry. (2024). Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. Frontiers in Chemistry, 12, 1386763. [Link]
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YouTube. (2021). Hydrogenation | H2 with Pt, Pd, Pd/C, or Ni metal catalyst | Organic Chemistry. Retrieved from [Link]
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YouTube. (2025). Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66. Retrieved from [Link]
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An In-depth Technical Guide to the Vilsmeier-Haack Reaction on 5-Chloro-3-nitro-1H-indole Derivatives
This guide provides a comprehensive overview of the Vilsmeier-Haack reaction, with a specific focus on its application to 5-Chloro-3-nitro-1H-indole. It is intended for researchers, scientists, and professionals in the field of drug development who are looking to leverage this powerful formylation reaction in their synthetic endeavors.
Introduction: The Significance of Formylated Indoles
The Vilsmeier-Haack reaction is a cornerstone of organic synthesis, enabling the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] This reaction introduces a formyl group (-CHO), a versatile functional handle, onto a molecular scaffold. Among the various substrates, indoles are of particular interest due to the prevalence of the indole nucleus in a vast array of biologically active molecules and pharmaceuticals. The resulting indole-3-carboxaldehyde derivatives are crucial intermediates in the synthesis of complex molecular architectures.[1]
The subject of this guide, this compound, presents a unique synthetic challenge. The presence of two electron-withdrawing groups, a chloro group at the 5-position and a nitro group at the 3-position, significantly influences the electron density distribution of the indole ring. Understanding the interplay of these substituents is paramount to successfully applying the Vilsmeier-Haack reaction and predicting its outcome.
The Vilsmeier-Haack Reaction: A Mechanistic Deep Dive
The reaction is characterized by two main stages: the formation of the Vilsmeier reagent and the subsequent electrophilic attack on the aromatic substrate followed by hydrolysis.[3]
Formation of the Vilsmeier Reagent
The Vilsmeier reagent, a chloroiminium salt, is typically generated in situ from a substituted amide, most commonly N,N-dimethylformamide (DMF), and an acid chloride like phosphorus oxychloride (POCl₃).[1][4] The reaction between DMF and POCl₃ produces the electrophilic (chloromethylene)dimethyliminium ion, which is the key reactive species.[5]
Electrophilic Aromatic Substitution and Hydrolysis
The electron-rich indole ring acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. For unsubstituted indole, this attack preferentially occurs at the C3 position due to its higher electron density.[4] This leads to the formation of an iminium intermediate. Subsequent hydrolysis of this intermediate during aqueous work-up yields the desired aldehyde.[1]
Caption: Generalized Vilsmeier-Haack reaction mechanism.
Application to this compound: A Case Study
The presence of electron-withdrawing groups on the indole ring deactivates it towards electrophilic substitution. The 3-nitro substituent is of particular importance as it occupies the most nucleophilic position of the indole nucleus. This necessitates a careful consideration of the reaction's regioselectivity. In such cases, the formylation is directed to other available positions, often the C2 position.
Regioselectivity in Substituted Indoles
The regiochemical outcome of the Vilsmeier-Haack reaction on substituted indoles is dictated by the electronic and steric nature of the substituents. While electron-donating groups generally direct formylation to the C3 position, electron-withdrawing groups can lead to formylation at other positions. For 3-substituted indoles, the reaction typically occurs at the C2 position.
Experimental Protocol: Synthesis of this compound-2-carbaldehyde
This protocol outlines a general procedure for the Vilsmeier-Haack formylation of this compound.
Reagents and Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Standard laboratory glassware, including a three-necked round-bottom flask, dropping funnel, and condenser
-
Magnetic stirrer and heating mantle
-
Ice bath
Procedure:
-
Preparation of the Vilsmeier Reagent: In a flame-dried three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous DMF. Cool the flask in an ice bath to 0-5 °C. Slowly add phosphorus oxychloride dropwise with vigorous stirring. The Vilsmeier reagent will form as a pale yellow to pinkish complex.[6] Allow the mixture to stir at this temperature for 30 minutes.
-
Formylation Reaction: Dissolve this compound in anhydrous DCM. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0-5 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and then pour it cautiously onto crushed ice. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. A precipitate of the crude product should form.
-
Purification: Collect the solid product by vacuum filtration and wash it with cold water. Dry the crude product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.
Process Optimization and Troubleshooting
The success of the Vilsmeier-Haack reaction on deactivated substrates often hinges on careful optimization of the reaction parameters.
| Parameter | Effect on Reaction | Optimization Strategy |
| Temperature | Higher temperatures can overcome the activation energy barrier for deactivated substrates but may also lead to side reactions and decomposition. | Start at a lower temperature and gradually increase it while monitoring the reaction progress. A typical range is from room temperature to 80-100 °C. |
| Reaction Time | Insufficient time will lead to incomplete conversion, while prolonged heating can result in by-product formation. | Monitor the reaction by TLC to determine the optimal reaction time. |
| Stoichiometry of Reagents | An excess of the Vilsmeier reagent is often required for deactivated substrates to drive the reaction to completion. | Experiment with varying molar ratios of POCl₃ and DMF to the indole substrate. A 2-5 fold excess of the Vilsmeier reagent is a common starting point. |
| Solvent | The choice of solvent can influence the solubility of the substrate and the reaction rate. | While DMF often serves as both reagent and solvent, an additional co-solvent like DCM or 1,2-dichloroethane can be beneficial. |
Troubleshooting Common Issues:
-
No Reaction or Low Yield: This is the most common issue with deactivated substrates. Strategies to overcome this include increasing the reaction temperature, prolonging the reaction time, and using a larger excess of the Vilsmeier reagent.
-
Formation of Multiple Products: This can arise from a lack of regioselectivity or side reactions. Purification by column chromatography is often necessary. Careful control of the reaction temperature can sometimes improve selectivity.
-
Decomposition of Starting Material: Electron-withdrawing groups can make the indole ring susceptible to degradation under harsh reaction conditions. Using milder conditions, such as lower temperatures and shorter reaction times, may be necessary.
Characterization of the Product
The structure and purity of the synthesized this compound-2-carbaldehyde should be confirmed using a combination of spectroscopic and analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, including the position of the formyl group and the substitution pattern on the indole ring.
-
Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, such as the aldehyde carbonyl (C=O) stretch and the N-H stretch of the indole ring.
-
Mass Spectrometry (MS): Determines the molecular weight of the product and provides information about its fragmentation pattern.
-
Melting Point: A sharp melting point is indicative of a pure compound.
Conclusion
The Vilsmeier-Haack reaction is a potent tool for the formylation of indoles. While the presence of deactivating groups such as chloro and nitro substituents on the indole nucleus presents a synthetic challenge, a thorough understanding of the reaction mechanism and careful optimization of the reaction conditions can lead to the successful synthesis of valuable formylated products. The resulting this compound-2-carbaldehyde is a versatile intermediate that can be further elaborated to access a wide range of complex heterocyclic compounds with potential applications in medicinal chemistry and materials science.
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Leveraging 5-Chloro-3-nitro-1H-indole for the Strategic Synthesis of Kinase Inhibitors
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Imperative of the Indole Scaffold in Kinase Inhibition
Protein kinases, as central regulators of cellular signaling, represent one of the most critical target classes in modern drug discovery.[1] Their dysregulation is a known driver of numerous pathologies, most notably cancer.[2][3][4] Consequently, the development of small-molecule kinase inhibitors has become a cornerstone of targeted therapy. Within the vast chemical space explored for kinase inhibition, the indole scaffold has emerged as a "privileged structure."[5] Its bicyclic aromatic system can effectively mimic the adenine region of ATP, enabling competitive binding at the enzyme's active site. The true power of the indole core, however, lies in its synthetic tractability, which allows for precise, multi-vector functionalization to achieve high potency and selectivity.
This technical guide moves beyond a general overview to focus on a particularly strategic starting material: 5-Chloro-3-nitro-1H-indole . We will dissect the inherent chemical logic of this molecule, demonstrating how its specific substitution pattern provides a pre-programmed and highly efficient roadmap for constructing complex, multi-functional kinase inhibitors. This document is designed for the practicing medicinal chemist, offering not just protocols, but the causal reasoning behind the synthetic choices that drive successful drug discovery campaigns.
The Inherent Synthetic Logic of this compound
The value of this compound is not coincidental; it is a result of the orthogonal reactivity of its two key substituents. This dual functionality allows for a staged, highly controlled synthetic approach where different regions of the final inhibitor can be constructed independently.
-
The C3-Nitro Group: A Masked Hinge-Binding Element: The electron-withdrawing nitro group at the C3 position serves a dual purpose. Initially, it influences the electronics of the indole ring. However, its primary and most critical role is as a robust precursor to a C3-amino group.[6] This amine is a cornerstone of many kinase inhibitor designs, as it provides a crucial hydrogen bond donor to interact with the backbone amide bonds of the kinase "hinge" region—the flexible loop connecting the N- and C-lobes of the kinase domain. This interaction is often fundamental for anchoring the inhibitor within the ATP-binding pocket.
-
The C5-Chloro Group: A Gateway to Diversity: The chlorine atom at the C5 position is an exceptionally versatile synthetic handle. It is an ideal leaving group for a variety of palladium-catalyzed cross-coupling reactions.[7] This allows for the late-stage introduction of a wide array of aryl and heteroaryl moieties, which can be tailored to occupy hydrophobic pockets or solvent-exposed regions of the kinase active site. This C5-vector is critical for optimizing potency, tuning selectivity against off-target kinases, and improving physicochemical properties such as solubility and metabolic stability.
This strategic arrangement allows for a synthetic workflow that first establishes the core hinge-binding element and then introduces diversity at a distal position.
Foundational Transformation: Unmasking the Hinge-Binding Amine
The conversion of the C3-nitro group to a C3-amino group is the pivotal first step in nearly all synthetic routes utilizing this scaffold. The choice of reduction method is critical to ensure high yield and, most importantly, chemoselectivity, preserving the C5-chloro group for subsequent reactions.
Causality Behind Method Selection:
While catalytic hydrogenation (e.g., H₂ over Pd/C) is a powerful reduction method, it carries a significant risk of hydrodehalogenation, which would cleave the C5-chloro bond.[8] Therefore, chemical reduction methods are often preferred. The use of Tin(II) chloride (SnCl₂) in an acidic medium is a classic, reliable, and highly chemoselective method for reducing aromatic nitro groups without affecting aryl halides.[8][9] The mechanism involves a series of single-electron transfers from Sn(II) to the nitro group, leading to its stepwise reduction to the amine.
Experimental Protocol: Reduction of this compound
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).
-
Solvent Addition: Add ethanol as the solvent to create a slurry.
-
Reagent Addition: Add Tin(II) chloride dihydrate (SnCl₂·2H₂O) (approx. 4-5 eq) to the mixture.
-
Reaction: Heat the reaction mixture to reflux (approx. 78°C) and stir vigorously for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS, observing the disappearance of the starting material.
-
Workup: After completion, cool the reaction to room temperature and concentrate it under reduced pressure to remove the ethanol.
-
Neutralization: Carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the residue until the pH is basic (pH > 8). This will precipitate tin salts.
-
Extraction: Extract the aqueous slurry multiple times with a suitable organic solvent, such as ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude 5-chloro-1H-indol-3-amine can be purified by column chromatography on silica gel if necessary.
Workflow Visualization
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A Comprehensive Technical Guide to the N-Protection of 5-Chloro-3-nitro-1H-indole
Introduction: The Strategic Imperative for N-Protection
In the landscape of medicinal chemistry and drug development, substituted indoles represent a "privileged scaffold" due to their prevalence in biologically active compounds. The target molecule, 5-Chloro-3-nitro-1H-indole, is a highly functionalized building block with significant potential for constructing complex molecular architectures. However, the acidic proton on the indole nitrogen (N-H) presents a significant challenge for synthetic manipulation. This proton can interfere with a wide array of reactions, including metalations, organometallic couplings, and reactions involving strong bases, necessitating its replacement with a suitable protecting group.
The specific nature of this compound introduces further complexity. The presence of two potent electron-withdrawing groups (EWGs)—a chloro group at the 5-position and a nitro group at the 3-position—dramatically alters the electronic character of the indole ring. These groups decrease the electron density of the heterocycle, rendering the N-H proton significantly more acidic than that of unsubstituted indole.[1] This heightened acidity and reduced nucleophilicity of the indole nitrogen must be central to the strategy for selecting an effective protecting group and the corresponding reaction conditions. This guide provides an in-depth analysis and field-proven protocols for the successful N-protection of this challenging substrate.
Selecting the Optimal Protecting Group: A Mechanistic Rationale
The choice of a protecting group is not a trivial decision; it is a strategic choice that dictates the entire synthetic route. An ideal protecting group must be introduced efficiently, remain inert during subsequent transformations, and be removed selectively under mild conditions that preserve the integrity of the final molecule.[1] For this compound, the strong electron-withdrawing nature of the substituents favors protecting groups that further deactivate the ring and are stable under a variety of conditions.
Sulfonyl Protecting Groups: The Robust Choice
Groups such as benzenesulfonyl (Bs) or p-toluenesulfonyl (Ts) are excellent candidates for this substrate.
-
Expertise & Experience: Sulfonyl groups are strongly electron-withdrawing, which significantly passivates the indole ring against undesired electrophilic attack.[1][2] This deactivation is particularly valuable when subsequent reactions require the use of strong electrophiles that might otherwise react at the indole nucleus. Furthermore, the installation of a sulfonyl group is often high-yielding, and there is direct literature precedent for the N-phenylsulfonylation of 5-chloro-1H-indole to generate an intermediate for 3-nitration.[3][4] This demonstrates the compatibility of the sulfonyl group with the substrate's functionalities.
-
Trustworthiness: The N-S bond in a sulfonamide is exceptionally stable to a wide range of acidic and many oxidative and reductive conditions, providing a reliable and predictable outcome for multi-step syntheses.[2]
Carbamate Protecting Groups: The Versatile Alternative
The tert-butyloxycarbonyl (Boc) group is one of the most common N-protecting groups in organic synthesis.
-
Expertise & Experience: Like sulfonyl groups, the Boc group is electron-withdrawing and deactivates the indole ring.[1] Its primary advantage lies in its facile removal under acidic conditions, which are often orthogonal to the conditions used to remove other protecting groups.[1][2] However, the reduced nucleophilicity of the nitrogen in this compound can make the introduction of the Boc group more challenging compared to electron-rich indoles, potentially requiring stronger bases or catalysts.[5]
-
Trustworthiness: The Boc group is stable to basic, hydrogenolysis, and nucleophilic conditions, making it a versatile choice.[1][5] A key consideration is ensuring that subsequent synthetic steps do not require strong acid, which would prematurely cleave the Boc group.
Field-Proven Experimental Protocols
The following protocols are presented as self-validating systems, providing detailed, step-by-step methodologies grounded in established chemical principles.
Protocol 1: N-Phenylsulfonylation
This protocol is adapted from the work of Gribble and Pelkey, who demonstrated the successful synthesis of 5-chloro-3-nitro-1-(phenylsulfonyl)indole.[3][4] The procedure involves the deprotonation of the acidic indole N-H followed by quenching with benzenesulfonyl chloride.
Step-by-Step Methodology:
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, add this compound (1.0 equiv).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to achieve a concentration of approximately 0.2 M.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise over 10 minutes.
-
Stirring: Allow the mixture to stir at 0 °C for 1 hour. The evolution of hydrogen gas should cease, indicating complete formation of the indolide anion.
-
Electrophile Addition: Add benzenesulfonyl chloride (1.2 equiv) dropwise via the dropping funnel over 15 minutes, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Workup: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous phase with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Causality and Mechanistic Insight:
The choice of a strong, non-nucleophilic base like NaH is critical. The pKa of the N-H proton on this electron-deficient indole is significantly lower than that of a simple indole, but a powerful base is still required for complete and rapid deprotonation.[1] DMF is an excellent polar aprotic solvent for this reaction, solubilizing the resulting indolide salt. The subsequent nucleophilic attack of the indolide anion on the electrophilic sulfur atom of benzenesulfonyl chloride forms the stable N-S bond.
Data Summary Table:
| Parameter | Condition | Rationale |
| Base | Sodium Hydride (NaH) | Strong, non-nucleophilic base ensures complete deprotonation without competing side reactions. |
| Solvent | Anhydrous DMF | Polar aprotic solvent, effectively solubilizes the intermediate indolide salt. |
| Temperature | 0 °C to Room Temp. | Controls initial reactivity and allows the reaction to proceed to completion overnight. |
| Expected Yield | ~72% (based on nitration of the N-protected precursor)[3][4] | High efficiency is expected for this protection step. |
Workflow Visualization:
Protocol 2: N-Boc Protection
The installation of a Boc group on an electron-deficient indole requires conditions that enhance the reactivity of either the nitrogen nucleophile or the Boc-anhydride electrophile. A common strategy involves using a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP).
Step-by-Step Methodology:
-
Preparation: To a round-bottom flask, add this compound (1.0 equiv), di-tert-butyl dicarbonate (Boc₂O, 1.5 equiv), and DMAP (0.1 equiv).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) or acetonitrile.
-
Base Addition: Add a non-nucleophilic base such as triethylamine (Et₃N, 2.0 equiv).
-
Reaction: Stir the mixture at room temperature for 12-24 hours, or gently heat to 40-50 °C if the reaction is sluggish. Monitor progress by TLC.
-
Workup: Concentrate the reaction mixture under reduced pressure.
-
Purification: Redissolve the residue in ethyl acetate and wash with 1M HCl (to remove DMAP and Et₃N), followed by saturated aqueous sodium bicarbonate, and finally brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Causality and Mechanistic Insight:
Standard Boc protection conditions may be slow for this substrate due to the low nucleophilicity of the indole nitrogen.[5] DMAP acts as a nucleophilic catalyst, first reacting with Boc₂O to form a highly reactive N-tert-butoxycarbonylpyridinium intermediate. This intermediate is a much more potent acylating agent than Boc₂O itself, readily reacting with the weakly nucleophilic indole nitrogen.
Data Summary Table:
| Parameter | Condition | Rationale |
| Reagent | Boc₂O | Standard source of the Boc protecting group. |
| Base/Catalyst | Et₃N / DMAP | Et₃N neutralizes the acid byproduct; DMAP acts as a nucleophilic catalyst to accelerate the reaction. |
| Solvent | THF or Acetonitrile | Aprotic solvents suitable for the reaction. |
| Temperature | Room Temp. to 50 °C | Gentle heating may be required to overcome the low reactivity of the substrate. |
Mechanism Visualization:
Orthogonal Deprotection Strategies
The utility of a protecting group is defined by its selective removal. The chosen strategies offer clear, orthogonal deprotection pathways.
-
N-Phenylsulfonyl Group Removal: This robust group typically requires reductive cleavage. Conditions such as magnesium in methanol or samarium iodide can be effective.[6][7][8] Strong basic hydrolysis (e.g., KOH in refluxing alcohol) can also be employed, though this may not be suitable for base-sensitive substrates.[7]
-
N-Boc Group Removal: The Boc group is reliably cleaved under acidic conditions. A solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in dioxane at room temperature are standard methods.[1][9] Milder, more selective methods using reagents like oxalyl chloride in methanol or catalytic sodium methoxide in methanol have also been developed for sensitive substrates.[1][9][10] The presence of EWGs on the aromatic ring can accelerate acid-mediated deprotection.[9][11]
Conclusion
The N-protection of this compound is a critical step for its utilization in complex organic synthesis. Due to the substrate's electron-deficient nature, robust, deactivating protecting groups are preferred. The N-phenylsulfonyl group stands out as the superior choice, offering high stability and a proven track record with this specific substitution pattern.[3][4] The N-Boc group serves as a versatile alternative, particularly when mild, acidic deprotection is a key requirement for the overall synthetic strategy. The detailed protocols and mechanistic rationale provided in this guide offer a validated framework for researchers to confidently and successfully protect this valuable synthetic intermediate.
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Papanikolaou, N., et al. (2020). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. ResearchGate. [Link]
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Yadav, J. S., et al. (2007). Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Synthetic Communications, 37(2), 281–287. [Link]
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Li, G., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances. [Link]
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Pelkey, E. T., & Gribble, G. W. (1999). Synthesis and Reactions of N-Protected 3-Nitroindoles. Synthesis, 1999(7), 1117–1122. [Link]
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Li, G., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. Royal Society of Chemistry. [Link]
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Moussa, Z., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]
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Bannister, M. F., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. [Link]
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Li, G., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Publishing. [Link]
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Pelkey, E. T., & Gribble, G. W. (1999). Synthesis and Reactions of N-Protected 3-Nitroindoles. ResearchGate. [Link]
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D'hooghe, M., et al. (1994). Selective Removal of an N-BOC Protecting Group in the Presence of a tert-Butyl Ester and Other Acid-Sensitive Groups. The Journal of Organic Chemistry. [Link]
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Sharma, S., et al. (2025). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. RSC Publishing. [Link]
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Sereda, O., et al. (2015). Deproto-metallation of N-arylated pyrroles and indoles using a mixed lithium–zinc base and regioselectivity-computed CH acidity relationship. Beilstein Journal of Organic Chemistry. [Link]
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Zhang, W., et al. (2023). Base-Catalyzed Nucleophilic Addition Reaction of Indoles with Vinylene Carbonate: An Approach to Synthesize 4-Indolyl-1,3-dioxolanones. Molecules. [Link]
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Coeffard, V., et al. (2008). Mild Electrochemical Deprotection of N-Phenylsulfonyl N-Substituted Amines Derived from (R)-Phenylglycinol. ResearchGate. [Link]
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Padwa, A., et al. (2002). The First Method for Protection−Deprotection of the Indole 2,3-π Bond. ResearchGate. [Link]
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Sánchez, J. D., et al. (2004). Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. [Link]
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Pelkey, E. T., et al. (2007). 4-Phenylsulfonyl-2-(p-tolylsulfonyl)-1H,8H-pyrrolo[2,3-b]indole. National Institutes of Health. [Link]
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Bannister, M. F., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Publishing. [Link]
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Gribble, G. W. (2008). Magnesium Catalyzed Dephenylsulfonylation: Synthesis of 5-Ethyl-1H-indole. Heterocycles. [Link]
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Kumar, S., et al. (2016). Deprotection of durable benzenesulfonyl protection for phenols — efficient synthesis of polyphenols. ResearchGate. [Link]
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Wang, W., et al. (2025). Dearomatization of Electron-Deficient Indoles with N-Alkylanilines via Visible-Light-Induced Hydroalkylation. Organic Letters. [Link]
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Almansa, C., et al. (1999). Deprotection of Sulfonyl Aziridines. The Journal of Organic Chemistry. [Link]
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Gandon, V., et al. (2020). Reactivity of 3-nitroindoles with electron-rich species. ResearchGate. [Link]
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Roseau, M., et al. (2025). Dearomative Nucleophilic Addition of Lithium Enolates to Electron-Poor Indoles. ChemPhysChem. [Link]
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Roseau, M., et al. (2025). Dearomative Nucleophilic Addition of Lithium Enolates to Electron-Poor Indoles. ResearchGate. [Link]
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Katritzky, A. R., & Akutagawa, S. (1986). Generation and reactions of 3-lithio-1-(phenylsulfonyl)indole. The Journal of Organic Chemistry. [Link]
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Náray-Szabó, G., et al. (2006). Nucleophilicity of Indole Derivatives: Activating and Deactivating Effects Based on Proton Affinities and Electron Density Properties. The Journal of Physical Chemistry A. [Link]
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A Technical Guide to the Strategic Derivatization of 5-Chloro-3-nitro-1H-indole for Structure-Activity Relationship (SAR) Studies
This guide provides a comprehensive overview of the synthetic strategies for the derivatization of the 5-chloro-3-nitro-1H-indole scaffold. It is intended for researchers, medicinal chemists, and drug development professionals engaged in generating compound libraries for structure-activity relationship (SAR) studies. The methodologies discussed herein are grounded in established chemical principles, with a focus on explaining the causal relationships between molecular structure, reactivity, and the strategic choices made during a drug discovery campaign.
The this compound Scaffold: A Privileged Starting Point
The indole nucleus is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] The this compound variant is a particularly valuable starting material for several reasons:
-
Defined Substitution Pattern: The fixed positions of the chloro and nitro groups provide a consistent framework, allowing for systematic exploration of other positions.
-
Electronic Properties: The electron-withdrawing nature of both the 5-chloro and 3-nitro substituents significantly influences the reactivity of the indole ring. The C2 position is rendered more electrophilic, and the N-H proton at position 1 becomes more acidic, facilitating selective N-alkylation.
-
Versatile Chemical Handles: The nitro group at C3 and the chloro group at C5 are not merely passive substituents; they are versatile functional groups that can be transformed into a wide array of other functionalities, serving as key anchor points for derivatization. The nitro group, in particular, is a precursor to a highly valuable amino group.[3]
The strategic derivatization of this scaffold allows for the systematic modulation of key physicochemical properties such as lipophilicity, hydrogen bonding capacity, and steric bulk, which are critical determinants of a molecule's biological activity.
Strategic Derivatization Pathways
A successful SAR campaign relies on the ability to selectively and efficiently modify specific positions of the core scaffold. The following sections detail the primary derivatization pathways for this compound, complete with mechanistic rationale and detailed protocols.
Workflow Overview
The overall strategy involves leveraging the inherent reactivity of the N1, C3, and C5 positions to introduce chemical diversity.
Caption: General derivatization workflow for the this compound scaffold.
Derivatization at the N1 Position: N-Alkylation and N-Arylation
The indole nitrogen (N1) is the most common site for initial derivatization. The acidity of the N-H proton is enhanced by the electron-withdrawing nitro group, facilitating its removal by moderately strong bases.
Causality: Introducing substituents at N1 allows for the exploration of a critical vector space. Alkyl chains can probe hydrophobic pockets in a biological target, while incorporating polar groups (e.g., amines, ethers) can enhance solubility and introduce new hydrogen bonding interactions. This modification is foundational in many indole-based inhibitor programs.[4]
Caption: Reaction scheme for the N1-alkylation of this compound.
Experimental Protocol: General Procedure for N1-Alkylation
-
Preparation: To a solution of this compound (1.0 eq.) in anhydrous dimethylformamide (DMF, ~0.2 M), add a base such as potassium hydroxide (KOH, 1.2 eq.) or sodium hydride (NaH, 1.2 eq., 60% dispersion in mineral oil).
-
Deprotonation: Stir the mixture at room temperature for 30-60 minutes. The formation of the corresponding indolide anion is often indicated by a color change.
-
Alkylation: Add the desired alkyl halide (e.g., bromopropane, benzyl bromide) or aryl halide (1.1 eq.) to the reaction mixture.
-
Reaction: Allow the reaction to stir at room temperature overnight, or gently heat (e.g., 50-60 °C) to drive the reaction to completion. Monitor progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Self-Validation: The success of the reaction is confirmed by the disappearance of the N-H peak in the ¹H NMR spectrum and the appearance of new signals corresponding to the introduced 'R' group. Mass spectrometry will confirm the expected mass of the product.
Derivatization at the C3 Position: Reduction of the Nitro Group
The transformation of the 3-nitro group into a 3-amino group is arguably the most powerful step in creating diverse libraries from this scaffold. The resulting aniline-like amino group is a versatile handle for a multitude of subsequent reactions.
Causality: The 3-amino group can act as a hydrogen bond donor and a basic center. Acylation or sulfonylation of this group allows for the introduction of a vast array of substituents that can interact with different regions of a target protein, dramatically impacting binding affinity and selectivity.
Caption: Reduction of the 3-nitro group and subsequent derivatization.
Experimental Protocol: Catalytic Hydrogenation of the 3-Nitro Group
-
Preparation: In a flask suitable for hydrogenation, dissolve the this compound derivative (1.0 eq.) in a solvent such as methanol, ethanol, or ethyl acetate.
-
Catalyst Addition: Carefully add palladium on carbon (10% Pd/C, ~5-10 mol%) to the solution.
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Purge the system with hydrogen gas (or use a hydrogen-filled balloon).
-
Reaction: Stir the mixture vigorously under a hydrogen atmosphere at room temperature until the reaction is complete (typically 4-12 hours, monitored by TLC).
-
Work-up: Once complete, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the 5-chloro-1H-indol-3-amine product, which can often be used in the next step without further purification.
Self-Validation: The reduction is confirmed by a significant upfield shift of the aromatic protons in the ¹H NMR spectrum due to the replacement of the electron-withdrawing -NO₂ group with the electron-donating -NH₂ group. The mass will decrease by 30 Da (NO₂ → NH₂).
Derivatization at the C5 Position: Palladium-Catalyzed Cross-Coupling
Modern cross-coupling reactions provide a powerful tool for modifying the C5 position, replacing the chloro group with a wide variety of carbon- or nitrogen-based substituents. The Suzuki-Miyaura coupling is a prime example, used to form new carbon-carbon bonds.
Causality: Modifying the C5 position allows for the extension of the molecule into solvent-exposed regions or deep into hydrophobic pockets of the target. Introducing (hetero)aryl rings can lead to beneficial π-π stacking interactions, while other groups can improve pharmacokinetic properties.
Caption: Suzuki cross-coupling reaction at the C5 position.
Experimental Protocol: General Procedure for Suzuki Coupling
-
Preparation: To a microwave vial or Schlenk flask, add the this compound derivative (1.0 eq.), the desired arylboronic acid (1.5 eq.), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%), and a base, typically aqueous sodium carbonate (2M solution, 3.0 eq.).
-
Solvent: Add a solvent system, such as a 3:1 mixture of 1,4-dioxane and water.
-
Degassing: Seal the vessel and degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 80-100 °C (or use microwave irradiation) and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by silica gel column chromatography.
Self-Validation: Successful coupling is confirmed by the disappearance of the starting material and the appearance of a new product with the expected mass in LC-MS analysis. ¹H NMR will show new signals corresponding to the introduced aryl group.
Structure-Activity Relationship (SAR) Matrix
The true value of these derivatization strategies is realized when the synthesized compounds are evaluated in biological assays. The data generated allows for the construction of an SAR table, which guides the next round of synthesis. The table below provides a hypothetical framework for summarizing SAR data for a generic kinase inhibitor program.
| Compound ID | R¹ (at N1) | R³ (from C3-NH₂) | R⁵ (at C5) | IC₅₀ (nM) | Rationale / Key Insight |
| Scaffold | H | -NO₂ | Cl | >10,000 | Starting material, inactive. |
| LIB1-01 | -CH₃ | -NO₂ | Cl | 8,500 | Small N1-alkyl group offers minimal improvement. |
| LIB1-02 | -(CH₂)₃-N(CH₃)₂ | -NO₂ | Cl | 1,200 | Basic side chain at N1 improves potency, likely through salt-bridge formation or improved solubility. |
| LIB2-01 | -(CH₂)₃-N(CH₃)₂ | -NH₂ | Cl | 950 | Reduction of NO₂ to NH₂ is beneficial. NH₂ may act as H-bond donor. |
| LIB2-02 | -(CH₂)₃-N(CH₃)₂ | -NH-CO-CH₃ | Cl | 350 | Acetyl amide at C3 is well-tolerated and improves activity. |
| LIB2-03 | -(CH₂)₃-N(CH₃)₂ | -NH-CO-Ph | Cl | 150 | Phenyl amide at C3 suggests a nearby hydrophobic pocket. |
| LIB3-01 | -(CH₂)₃-N(CH₃)₂ | -NH-CO-Ph | Pyridine | 45 | Suzuki coupling to replace Cl with pyridine dramatically boosts potency, indicating a key H-bond acceptor is required at C5. |
| LIB3-02 | -(CH₂)₃-N(CH₃)₂ | -NH-CO-Ph | Phenyl | 200 | Phenyl at C5 is less effective than pyridine, confirming the importance of the nitrogen acceptor. |
Conclusion
The this compound scaffold is a highly tractable platform for medicinal chemistry exploration. By systematically applying derivatization strategies at the N1, C3, and C5 positions, researchers can rapidly generate focused compound libraries to probe the SAR for a given biological target. The key transformations—N-alkylation, nitro reduction followed by amidation, and palladium-catalyzed cross-coupling—provide a robust toolkit for optimizing potency and tailoring physicochemical properties, ultimately accelerating the journey from a starting scaffold to a lead candidate.
References
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Navigating the Labyrinth: A Technical Guide to Mitigating Side Reactions in the Nitration of Substituted Indoles
For researchers, medicinal chemists, and drug development professionals, the synthesis of nitro-substituted indoles represents a critical gateway to a vast array of biologically active molecules. The electron-rich nature of the indole nucleus, however, renders it exquisitely sensitive to the harsh conditions often employed in electrophilic nitration, leading to a cascade of undesirable side reactions. This guide provides an in-depth exploration of these challenges, offering field-proven insights and validated protocols to navigate the complexities of indole nitration and steer reactions toward the desired, high-purity products.
The Dichotomy of Indole Reactivity: A Double-Edged Sword
The indole scaffold is a π-excessive heteroaromatic system, making it highly susceptible to electrophilic attack. The preferred site for this attack is the C-3 position of the pyrrole ring. This regioselectivity is governed by the superior stability of the resulting cationic intermediate, where the positive charge can be effectively delocalized by the nitrogen lone pair without disrupting the aromaticity of the benzene ring[1].
However, this inherent reactivity is a double-edged sword. The very electronic properties that facilitate the desired nitration also make the indole nucleus prone to a variety of competing and often dominant side reactions, particularly under strongly acidic conditions.
The Unwanted Pathways: A Mechanistic Look at Key Side Reactions
A successful nitration strategy hinges on a deep understanding of the mechanisms that divert the reaction from its intended course. The three primary culprits in the nitration of substituted indoles are acid-catalyzed polymerization, oxidation, and dinitration.
Acid-Catalyzed Polymerization: The Tar Pit of Indole Chemistry
The most formidable challenge in indole nitration is the propensity for acid-catalyzed polymerization, which often results in the formation of intractable tars and dramatically reduces the yield of the desired nitroindole[1].
Mechanism of Polymerization:
-
Protonation: In the presence of strong acids, such as the sulfuric acid commonly used in nitrating mixtures, the indole ring is readily protonated. The thermodynamically most stable cation is formed by protonation at the C-3 position, generating a highly reactive indoleninium cation[1].
-
Electrophilic Attack: This indoleninium cation acts as a potent electrophile, which can then attack the electron-rich pyrrole ring of a neutral indole molecule. This initiates a chain reaction.
-
Propagation: The resulting dimeric cation can be further attacked by other indole molecules, leading to the formation of trimers, tetramers, and higher-order oligomers.
Figure 1: Acid-Catalyzed Polymerization of Indole. This diagram illustrates the initiation and propagation steps of indole polymerization under acidic conditions, leading to the formation of undesirable polymeric byproducts.
Oxidation: The Unseen Degradation
The nitrating agents themselves, or the strongly acidic and oxidative reaction media, can lead to the degradation of the sensitive indole ring. While the specific products of oxidation can be diverse and complex, they often involve the cleavage of the pyrrole ring. For instance, the reaction of indole with oxygen in the presence of reactive nitrogen species can lead to the formation of N-(2-formylphenyl)formamide[2]. The presence of these colored impurities can complicate purification.
Dinitration and Alternative Regioisomers: A Loss of Selectivity
Even when polymerization and oxidation are suppressed, controlling the regioselectivity and extent of nitration can be challenging.
-
Dinitration: The introduction of one nitro group deactivates the ring, but under forcing conditions, a second nitro group can be introduced, leading to dinitroindoles[3].
-
Shifting Regioselectivity: While C-3 is the kinetically favored position for nitration under mild conditions, strong acids can alter this preference. Protonation at C-3 deactivates the pyrrole ring, leading to electrophilic attack on the benzene ring, typically at the C-5 and C-6 positions[1]. For example, the nitration of 2-methylindole with benzoyl nitrate yields the 3-nitro derivative, whereas using a nitric acid/sulfuric acid mixture results in the 5-nitro product[1].
Strategic Approaches to Taming Indole Nitration
The key to successful indole nitration lies in selecting the appropriate nitrating agent and reaction conditions that favor the desired electrophilic substitution while minimizing the activation of side reaction pathways.
The Power of Mild Nitrating Agents
The use of strong, mixed-acid systems (HNO₃/H₂SO₄) is often the primary cause of side reactions. A plethora of milder, non-acidic nitrating agents have been developed to circumvent these issues. These reagents generate the electrophilic nitronium ion or a related species in situ under conditions that are more compatible with the sensitive indole nucleus.
| Nitrating Agent | Typical Conditions | Advantages | Disadvantages |
| Benzoyl Nitrate | Prepared from benzoyl chloride and silver nitrate; used in aprotic solvents like CCl₄ or CH₃CN. | Non-acidic, minimizes polymerization. Good for C-3 nitration. | Requires preparation of the reagent. |
| Ethyl Nitrate | Used with a base like sodium ethoxide at low temperatures. | Non-acidic conditions. | Can be explosive; requires careful handling. |
| Acetyl Nitrate | Prepared in situ from nitric acid and acetic anhydride at low temperatures. | Effective for many indoles, often providing good yields of 3-nitroindoles. | Can still be strongly acidic if excess nitric acid is used. |
| Tetramethylammonium Nitrate / Trifluoroacetic Anhydride | Used in solvents like dichloromethane at sub-room temperature. | Non-acidic, non-metallic, and environmentally friendly. Shows high regioselectivity for the C-3 position. | Trifluoroacetic anhydride is corrosive and moisture-sensitive. |
| tert-Butyl Nitrite (TBN) | Used in acetonitrile, sometimes with a co-catalyst. | Mild conditions, good functional group tolerance, and high regioselectivity for C-5 or C-7 nitration of indolines. | May involve radical pathways. |
The Influence of Substituents: An Electronic and Steric Tug-of-War
The nature and position of substituents on the indole ring play a crucial role in the outcome of the nitration reaction.
-
Electron-Donating Groups (EDGs): Substituents such as alkyl and alkoxy groups increase the electron density of the indole ring, making it more reactive towards electrophiles. This can lead to higher yields and allow for the use of milder nitrating agents. However, they can also increase the propensity for oxidation.
-
Electron-Withdrawing Groups (EWGs): Groups like nitro, cyano, and carbonyl functionalities decrease the electron density of the indole ring, making it less reactive. Consequently, harsher reaction conditions may be necessary, which in turn increases the risk of side reactions. For example, the nitration of 3-acetylindole with concentrated nitric acid gives predominantly the 6-nitro derivative, with a smaller amount of the 4-nitro isomer[3].
-
Steric Hindrance: Bulky substituents, particularly at the C-4 position, can sterically hinder the approach of the nitrating agent to the C-3 position, potentially leading to lower yields or altered regioselectivity[4].
It is also important to consider that the substituent itself may react with the nitrating agent. For example, an electron-rich aromatic substituent could undergo nitration, or an alkyl group could be oxidized.
Validated Experimental Protocols for Regioselective Nitration
The following protocols are provided as examples of methodologies that have been successfully employed to achieve regioselective nitration of substituted indoles while minimizing side reactions.
Protocol 1: C-3 Nitration of N-Boc-Protected Indole using Tetramethylammonium Nitrate and Trifluoroacetic Anhydride
This protocol is adapted from a method that demonstrates a mild, non-acidic, and non-metallic approach to C-3 nitration[5].
Materials:
-
N-Boc-indole
-
Tetramethylammonium nitrate (NMe₄NO₃)
-
Trifluoroacetic anhydride (TFAA)
-
Acetonitrile (CH₃CN)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of N-Boc-indole (1.0 mmol) in acetonitrile (5 mL) at 0 °C, add tetramethylammonium nitrate (1.1 mmol).
-
Slowly add trifluoroacetic anhydride (1.5 mmol) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford N-Boc-3-nitroindole.
Figure 2: Workflow for C-3 Nitration of N-Boc-Indole. This diagram outlines the key steps for the mild and regioselective nitration of N-Boc-indole.
Protocol 2: C-5 Nitration of 2-Methylindole under Acidic Conditions
This protocol illustrates a case where acidic conditions are intentionally used to achieve nitration on the benzene ring[6].
Materials:
-
2-Methylindole
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
Procedure:
-
In a flask, dissolve 2-methylindole in concentrated sulfuric acid at 0 °C.
-
In a separate flask, carefully prepare a nitrating mixture by adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cooled in an ice bath.
-
Slowly add the cold nitrating mixture dropwise to the solution of 2-methylindole, ensuring the reaction temperature is maintained below 5 °C.
-
After the addition is complete, stir the reaction mixture for a short period (e.g., 15-30 minutes), monitoring by TLC.
-
Carefully pour the reaction mixture onto crushed ice.
-
Collect the precipitated product by filtration, wash with cold water until the filtrate is neutral, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure 2-methyl-5-nitroindole.
Advanced Strategies for Enhanced Control
For particularly sensitive substrates or when precise control over reaction conditions is paramount, advanced techniques such as flow chemistry and solid-phase synthesis offer significant advantages.
-
Flow Chemistry: Conducting nitration reactions in a continuous flow reactor provides superior control over reaction temperature, stoichiometry, and residence time. The high surface-area-to-volume ratio of microreactors allows for efficient heat dissipation, minimizing the risk of thermal runaway and reducing the formation of side products. This approach can also enable the use of more reactive nitrating agents in a safer manner[5][7].
-
Solid-Phase Synthesis: Immobilizing the indole substrate on a solid support can facilitate purification by simply filtering and washing the resin-bound product. This can be particularly advantageous for library synthesis. Subsequent cleavage from the resin yields the desired nitroindole[8].
Conclusion: A Pathway to Predictable and High-Yielding Indole Nitration
The successful nitration of substituted indoles is a testament to a chemist's understanding of the delicate balance between reactivity and stability. By moving away from classical, harsh nitrating conditions and embracing a toolkit of milder reagents and strategic protecting group use, the challenges of polymerization, oxidation, and poor regioselectivity can be overcome. A thorough analysis of the electronic and steric properties of the starting material, coupled with the selection of a validated protocol, will pave the way for the efficient and predictable synthesis of these valuable nitroindole building blocks.
References
-
Bregere, C., & Rebrin, I. (n.d.). Detection and Characterization of In Vivo Nitration and Oxidation of Tryptophan Residues in Proteins. PMC. [Link]
-
Beilstein Journals. (2017, July 14). Nitration of 5,11-dihydroindolo[3,2-b]carbazoles and synthetic applications of their nitro-substituted derivatives. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of indoles. [Link]
-
PubMed. (n.d.). N-Nitroso products from the reaction of indoles with Angeli's salt. [Link]
-
Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. [Link]
-
Synthesis and Chemistry of Indole. (n.d.). [Link]
-
Nitration Chemistry in Continuous Flow using Acetyl Nitrate. (n.d.). [Link]
-
Osbourn, J. (2021, June 28). Substituent Effects on Reactivity [Video]. YouTube. [Link]
-
NIH. (2025, August 26). Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade. [Link]
-
Organic Syntheses. (n.d.). indole. [Link]
-
Vapourtec. (n.d.). Nitration Reactions | Continuous Flow Processing. [Link]
-
Beilstein Journals. (2017, July 14). Nitration of 5,11-dihydroindolo[3,2-b]carbazoles and synthetic applications of their nitro-substituted derivatives. [Link]
-
Combinatorial Chemistry Review. (2020, March 10). Indole Synthesis via SRN1 Reactions. [Link]
Sources
- 1. bhu.ac.in [bhu.ac.in]
- 2. Detection and Characterization of In Vivo Nitration and Oxidation of Tryptophan Residues in Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. experts.umn.edu [experts.umn.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. vapourtec.com [vapourtec.com]
- 6. Nitration of 5,11-dihydroindolo[3,2-b]carbazoles and synthetic applications of their nitro-substituted derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Indole Synthesis via SRN1 Reactions [combichemistry.com]
Stability of 5-Chloro-3-nitro-1H-indole in acidic vs basic conditions.
An In-Depth Technical Guide to the Chemical Stability of 5-Chloro-3-nitro-1H-indole: Acidic vs. Basic Conditions
Abstract
This compound is a key heterocyclic scaffold utilized in the synthesis of pharmacologically active compounds. Its chemical stability is a critical parameter influencing its storage, handling, formulation, and ultimate biological activity. This technical guide provides an in-depth analysis of the stability of this compound under both acidic and basic conditions. We will explore the underlying chemical principles, potential degradation pathways, and provide field-proven experimental protocols for assessing its stability profile. This document is intended for researchers, scientists, and drug development professionals who work with indole derivatives and require a comprehensive understanding of their chemical liabilities.
Introduction: The Chemical Persona of this compound
The indole nucleus is a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1] The title compound, this compound, is functionalized with two potent electron-withdrawing groups (EWGs): a chloro group at the 5-position and a nitro group at the 3-position. These substituents fundamentally alter the electron density and reactivity profile of the parent indole ring, transforming it from an electron-rich nucleophile into a pronounced electrophile.[1][2] Understanding this electronic shift is paramount to predicting its behavior in different chemical environments.
This guide will dissect the stability of this molecule by examining its reactivity towards acid and base, providing both mechanistic rationale and practical experimental workflows.
Caption: Workflow for Acidic Forced Degradation Study.
Stability Under Basic Conditions
Mechanistic Considerations
The stability profile of this compound changes dramatically in a basic environment. The primary site of reactivity is the acidic proton on the indole nitrogen (N1-H).
-
Deprotonation: The electron-withdrawing effects of both the C3-nitro and C5-chloro groups significantly increase the acidity of the N1-H proton (pKa is lowered). In the presence of a base, this proton is readily removed to form a resonance-stabilized indolide anion.
-
Anion Reactivity: This nucleophilic anion is the key intermediate for subsequent reactions or degradation. While it is resonance-stabilized, it can participate in various reactions. Studies have shown that N-protected 5-chloro-3-nitroindole derivatives readily react with nucleophiles in the presence of a base. [3][4]* Potential Degradation Pathways:
-
Nucleophilic Aromatic Substitution (SNAr): The highly activated aromatic ring may be susceptible to nucleophilic attack by hydroxide ions, potentially displacing the chloro group at C5, although this typically requires elevated temperatures.
-
Ring Opening: Strong basic conditions, particularly with heat, could lead to complex degradation pathways involving the cleavage of the heterocyclic ring.
-
Reaction with Medium: The generated anion could react with components of the formulation or solvent.
-
Given these factors, this compound is expected to be significantly less stable in basic conditions compared to acidic conditions.
Caption: Deprotonation is the key initial step under basic conditions.
Experimental Protocol: Forced Degradation (Base Hydrolysis)
Objective: To assess the lability of this compound to base-induced degradation.
Methodology:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in acetonitrile or methanol.
-
Stress Conditions:
-
Transfer aliquots of the stock solution into separate vials.
-
Add an equal volume of an aqueous basic solution. Recommended starting conditions are 0.1 M NaOH and 1 M NaOH.
-
Include a control sample with an equal volume of purified water.
-
-
Incubation: Due to the expected higher reactivity, initial studies should be conducted at room temperature, with parallel studies at a moderately elevated temperature (e.g., 40-60°C). Monitor at shorter time points initially (e.g., 0.5, 1, 2, 4, 8 hours).
-
Sample Quenching and Analysis:
-
At each time point, withdraw an aliquot.
-
Neutralize the sample by adding an equimolar amount of a suitable acid (e.g., 0.1 M HCl or 1 M HCl).
-
Dilute and analyze immediately via a validated stability-indicating HPLC/UPLC method.
-
-
Data Interpretation: Analyze the data for the disappearance of the parent peak and the appearance of new peaks corresponding to degradation products.
Comparative Stability Summary and Data Presentation
The chemical stability of this compound is highly dependent on pH. The following table summarizes the core concepts and expected outcomes.
| Parameter | Acidic Conditions | Basic Conditions |
| Primary Reactive Site | Indole Nitrogen / Nitro Group (Protonation) | N1-H Proton (Deprotonation) |
| Key Influencing Factor | Electron-withdrawing group at C3 prevents electrophilic attack on the ring. | Electron-withdrawing groups increase the acidity of the N1-H proton. |
| Expected Stability | High. The molecule is largely resistant to common acid-catalyzed indole degradation pathways. | Low. Prone to deprotonation, leading to a reactive anion that can undergo further degradation. |
| Likely Degradation | Minimal degradation under mild conditions. Potential for N-nitrosation if nitrites are present. | Formation of a resonance-stabilized anion, potentially leading to SNAr or ring-opening under forcing conditions. |
| Recommended Handling | Stable in mildly acidic to neutral aqueous solutions (pH < 7). | Avoid exposure to basic conditions (pH > 7.5), especially at elevated temperatures. Use aprotic solvents when possible if a base is required for a reaction. |
Conclusion for the Drug Development Professional
As a Senior Application Scientist, my field-proven insight is that the stability of this compound is a tale of two distinct pH-dependent narratives.
-
Under acidic to neutral conditions, the molecule is robust. The electronic fortifications provided by the nitro and chloro groups protect the indole core from its classical acid-driven degradation. This makes it a reliable scaffold for reactions and formulations in this pH range.
-
Under basic conditions, the molecule is vulnerable. The N-H proton is a clear liability, acting as a trigger for degradation. Any processing or formulation step involving bases must be approached with extreme caution, preferably at low temperatures and with short exposure times. The formation of the indolide anion is the critical initiating event.
Therefore, controlling the pH is the single most important factor in maintaining the integrity of this compound. All stability studies, formulation development, and process chemistry should be designed with this fundamental principle at the forefront.
References
-
Pelkey, E. T., & Gribble, G. W. (1999). Synthesis and Reactions of N-Protected 3-Nitroindoles. Synthesis, 1999(07), 1117–1122. [Link] [3][4]2. Blay, G., et al. (2021). Reactivity of 3-nitroindoles with electron-rich species. Organic & Biomolecular Chemistry. [Link] [1][2]3. Sharma, V., et al. (2016). Forced Degradation Studies. MedCrave Online. [Link] [5][6]4. Rao, B. M., et al. (2014). FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. PharmaTutor. [Link] [7]5. Thirumagal, G., & Raghunathan, D. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Asian Journal of Pharmaceutical and Clinical Research. [Link] [8]6. Wakselman, M., et al. (1988). The stability of the nitrosated products of indole, indole-3-acetonitrile, indole-3-carbinol and 4-chloroindole. Food and Chemical Toxicology. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Reactivity of 3-nitroindoles with electron-rich species - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. scispace.com [scispace.com]
- 7. pharmatutor.org [pharmatutor.org]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Solvent Conditions for Reactions Involving 5-Chloro-3-nitro-1H-indole: A Technical Guide
Introduction
5-Chloro-3-nitro-1H-indole is a key heterocyclic building block in medicinal chemistry and drug development, serving as a precursor to a wide array of biologically active compounds. The strategic functionalization of this scaffold through common synthetic transformations, such as carbon-carbon bond formation, N-alkylation, and nitro group reduction, is fundamental to the synthesis of novel therapeutic agents. The success of these reactions, however, is critically dependent on the judicious selection of the reaction solvent. The solvent not only dictates the solubility of reactants and reagents but also profoundly influences reaction kinetics, selectivity, and, ultimately, the purity and yield of the final product.
This in-depth technical guide provides a comprehensive overview of the principles and practical considerations for optimizing solvent conditions for reactions involving this compound. As a Senior Application Scientist, this guide moves beyond a simple recitation of protocols to provide a deeper understanding of the underlying physicochemical principles that govern solvent effects. By elucidating the causality behind experimental choices, this document aims to empower researchers, scientists, and drug development professionals to make informed decisions in their synthetic endeavors, leading to more robust and efficient chemical processes.
Physicochemical Properties of this compound: The Foundation of Solvent Selection
A thorough understanding of the physicochemical properties of this compound is the cornerstone of rational solvent selection. While comprehensive experimental data for this specific molecule is not extensively published, we can infer its likely characteristics based on its structure and data from analogous compounds.
Predicted Physicochemical Properties of this compound [1]
| Property | Predicted Value | Implication for Solvent Selection |
| Molecular Formula | C₈H₅ClN₂O₂ | Indicates a relatively small, rigid structure. |
| Molecular Weight | 196.59 g/mol | Moderate molecular weight, suggesting solubility in a range of organic solvents. |
| XlogP | 2.5 | A positive logP value indicates a degree of lipophilicity, suggesting better solubility in nonpolar to moderately polar organic solvents over water. |
| Hydrogen Bond Donors | 1 (indole N-H) | The N-H group can participate in hydrogen bonding, influencing solubility and reactivity in protic solvents. |
| Hydrogen Bond Acceptors | 2 (nitro group oxygens) | The nitro group can accept hydrogen bonds, enhancing solubility in protic solvents. |
Solubility Profile:
Based on the predicted XlogP and the presence of both hydrogen bond donor and acceptor sites, this compound is expected to exhibit limited solubility in water and nonpolar solvents like hexanes. Its solubility is likely to be moderate to good in polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetonitrile (MeCN), and tetrahydrofuran (THF), as well as in polar protic solvents like ethanol and methanol. For the related compound 5-nitroindole, it is noted to be generally soluble in organic solvents like DMSO and ethanol but poorly soluble in water[2].
Stability Considerations:
The indole nucleus can be sensitive to strong acidic and basic conditions. The electron-withdrawing nature of the nitro and chloro groups can influence the pKa of the N-H proton, making it more acidic than unsubstituted indole. This increased acidity can facilitate deprotonation under basic conditions, which is a key step in N-alkylation reactions. However, prolonged exposure to strong bases or acids, especially at elevated temperatures, may lead to degradation. The stability of nitrosated indole compounds has been shown to be pH-dependent[3].
Systematic Approach to Solvent Screening
An empirical and systematic approach to solvent screening is crucial for identifying the optimal reaction medium. The following workflow provides a structured methodology for this process.
Caption: A systematic workflow for solvent screening and optimization.
Solvent Optimization for Key Transformations
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful method for C-C bond formation at the chloro-position of this compound. Solvent choice is critical for the success of this palladium-catalyzed reaction.
Influence of Solvent Properties:
-
Polar Aprotic Solvents: Solvents like DMF, dioxane, and THF are commonly used for Suzuki couplings. They are generally effective at dissolving the organometallic catalyst, the organic halide, and the boronic acid derivative. The polarity of these solvents can influence the structure and activity of the catalytic intermediates[4]. For instance, polar solvents like acetonitrile and DMF have been shown to alter the selectivity in couplings of chloroaryl triflates[5].
-
Protic Solvents (and Water): The use of co-solvents, particularly water, is a hallmark of many Suzuki-Miyaura reactions. Water can aid in the dissolution of the inorganic base (e.g., K₂CO₃, Cs₂CO₃) and facilitate the transmetalation step of the catalytic cycle. The use of alcohols like ethanol or methanol, often in combination with water, can also be effective and offers a "greener" solvent choice[6][7].
-
Nonpolar Solvents: Toluene is another frequently employed solvent, often in biphasic systems with water. It is particularly useful for reactions conducted at higher temperatures.
Comparative Data for Suzuki-Miyaura Coupling of Haloindoles:
| Solvent System | Typical Base | Catalyst | General Observations | References |
| Dioxane/Water | K₂CO₃, Cs₂CO₃ | Pd(PPh₃)₄, Pd(dppf)Cl₂ | A robust and widely used system, offering good solubility for a range of substrates. | [8][9] |
| Toluene/Water | K₂CO₃, Na₂CO₃ | Pd(OAc)₂/SPhos | Effective for higher temperature reactions; biphasic nature requires efficient stirring. | [5] |
| Ethanol/Water | Cs₂CO₃ | Pd(PPh₃)₄ | A greener alternative, often suitable for microwave-assisted synthesis. | [10] |
| DMF | K₃PO₄ | Pd(OAc)₂/PCy₃ | Can promote high reaction rates but may require careful purification to remove the high-boiling solvent. | [6] |
| Acetonitrile | K₂CO₃ | Pd(OAc)₂/ligand | Can influence selectivity and may be a good choice for mono-coupling reactions.[7] |
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
-
To a reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any necessary ligands.
-
De-gas the vessel by evacuating and backfilling with an inert gas (e.g., argon or nitrogen) three times.
-
Add the chosen degassed solvent or solvent mixture (e.g., dioxane/water 4:1) to the vessel.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
Caption: Decision tree for solvent selection in Suzuki-Miyaura coupling.
N-Alkylation
N-alkylation of the indole nitrogen is a common strategy to introduce molecular diversity. The choice of solvent is critical for achieving high yields and selectivity for N- over C-alkylation.
Influence of Solvent Properties:
-
Polar Aprotic Solvents: DMF, THF, and acetonitrile are frequently the solvents of choice for N-alkylation.[11] They are effective at dissolving the indole substrate and the alkylating agent. The use of a strong base like sodium hydride (NaH) is common in these solvents to deprotonate the indole nitrogen, forming the highly nucleophilic indolate anion.[11]
-
Protic Solvents: While less common for reactions involving strong bases like NaH, alcohols can be used in certain N-alkylation protocols, particularly those employing weaker bases or catalytic methods. For instance, iron-catalyzed N-alkylation of indolines has been successfully performed in 2,2,2-trifluoroethanol (TFE).[12]
-
Phase-Transfer Catalysis: In some cases, a biphasic system (e.g., toluene/water) with a phase-transfer catalyst can be employed to facilitate the reaction between the aqueous base and the organic-soluble indole and alkylating agent.
Comparative Data for N-Alkylation of Indoles:
| Solvent | Typical Base | Alkylating Agent | General Observations | References |
| DMF | NaH, K₂CO₃ | Alkyl halides, Tosylates | A versatile and widely used solvent, though its high boiling point can make removal challenging. | [11][13] |
| THF | NaH | Alkyl halides | A good alternative to DMF with a lower boiling point, facilitating easier workup.[11] | |
| Acetonitrile | K₂CO₃, Cs₂CO₃ | Alkyl halides | Effective for reactions with carbonate bases. | [13] |
| TFE | K₂CO₃ | Alcohols (catalytic) | A specialized solvent for iron-catalyzed borrowing-hydrogen reactions.[12] |
Experimental Protocol: N-Alkylation of this compound
-
To a flame-dried flask under an inert atmosphere, add a solution of this compound (1.0 equiv.) in an anhydrous polar aprotic solvent (e.g., DMF or THF).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add a strong base, such as sodium hydride (1.1-1.2 equiv., as a 60% dispersion in mineral oil), portion-wise.
-
Stir the mixture at 0 °C for 30-60 minutes to allow for the formation of the indolate anion.
-
Add the alkylating agent (e.g., an alkyl halide, 1.1-1.5 equiv.) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Caption: Decision-making flowchart for solvent selection in N-alkylation reactions.
Reduction of the Nitro Group
Reduction of the nitro group to an amine is a key transformation for accessing a different class of substituted indoles for further functionalization. The choice of reducing agent and solvent is highly interdependent and crucial for achieving high chemoselectivity.
Influence of Solvent Properties:
-
Protic Solvents: Ethanol, methanol, and acetic acid are commonly used solvents for nitro group reductions. They can act as a proton source, which is often required for the reduction mechanism.
-
Catalytic Hydrogenation: For catalytic hydrogenation with catalysts like Pd/C or Raney Nickel, polar protic solvents such as ethanol or methanol are typically employed to dissolve the substrate and facilitate interaction with the catalyst surface.[14]
-
Metal-Mediated Reductions: For reductions using metals like iron, zinc, or tin(II) chloride, acidic aqueous or alcoholic solutions are standard.[14][15] For example, the Bechamp reduction uses iron powder in the presence of an acid like HCl or acetic acid in a solvent such as ethanol.[15]
-
Aprotic Solvents: While less common, some reductions can be performed in aprotic solvents, particularly with specific reducing agents that do not require a protic medium.
Comparative Data for Nitro Group Reduction:
| Reducing Agent | Solvent | General Observations | References |
| H₂/Pd-C | Ethanol, Methanol, Ethyl Acetate | Highly efficient but can also reduce other functional groups. Not suitable if dehalogenation is a concern. | [14][16] |
| H₂/Raney Ni | Ethanol, Methanol | A good alternative to Pd/C to avoid dehalogenation of aryl chlorides.[14] | |
| Fe/NH₄Cl or Fe/AcOH | Ethanol/Water | A classic, cost-effective, and chemoselective method. | [16] |
| SnCl₂·2H₂O | Ethanol, Ethyl Acetate | A mild reducing agent, often used for substrates with sensitive functional groups. | [14][16] |
| Na₂S₂O₄ | THF/Water | A useful reagent for selective reductions. |
Experimental Protocol: Reduction of the Nitro Group in this compound
-
In a round-bottom flask, dissolve or suspend this compound (1.0 equiv.) in a suitable solvent (e.g., a mixture of ethanol and water).
-
Add the reducing agent, for example, iron powder (3-5 equiv.) and an activator like ammonium chloride (1.0 equiv.) or acetic acid.
-
Heat the reaction mixture to reflux and stir vigorously. Monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the solid inorganic byproducts. Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
If necessary, perform an aqueous workup by dissolving the residue in an organic solvent and washing with a mild base (e.g., saturated NaHCO₃ solution) to neutralize any remaining acid.
-
Dry the organic layer, concentrate, and purify the resulting amine by column chromatography or crystallization.
Caption: Logic diagram for choosing a solvent for nitro group reduction.
Conclusion
The optimization of solvent conditions is a multifaceted challenge that requires a blend of theoretical understanding and empirical investigation. For reactions involving this compound, a systematic approach to solvent selection, grounded in the physicochemical properties of the molecule, is paramount for achieving desired outcomes. This guide has outlined the critical role of solvent polarity, proticity, and coordinating ability in three key synthetic transformations: Suzuki-Miyaura coupling, N-alkylation, and nitro group reduction.
By understanding the underlying principles and employing a structured screening methodology, researchers can navigate the complexities of solvent effects to develop robust, efficient, and scalable synthetic routes. The provided protocols and decision-making frameworks serve as a practical starting point for laboratory work, empowering scientists to unlock the full synthetic potential of this compound in the pursuit of novel chemical entities.
References
-
New strategies for the synthesis of N-alkylated indoles (Review). Semantic Scholar. Available at: [Link]
-
Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones. RSC Publishing. Available at: [Link]
-
Enantioselective Catalytic Synthesis of N-alkylated Indoles. MDPI. Available at: [Link]
-
Which one is the best procedure for the reduction of aromatic nitro compounds? ResearchGate. Available at: [Link]
-
Nitro Reduction - Common Conditions. Organic Chemistry Data. Available at: [Link]
-
One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. RSC Publishing. Available at: [Link]
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Navigating the Labyrinth: A Technical Guide to the Purification of Crude 5-Chloro-3-nitro-1H-indole
Abstract
5-Chloro-3-nitro-1H-indole is a key building block in contemporary drug discovery, serving as a precursor for a multitude of pharmacologically active agents. However, its synthesis is often accompanied by the formation of challenging impurities that can impede downstream applications and compromise the integrity of research outcomes. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive roadmap to navigate the purification challenges of crude this compound. By elucidating the nature of common impurities and providing detailed, field-proven protocols for crystallization and column chromatography, this document aims to empower scientists to achieve high-purity material essential for rigorous scientific investigation.
Introduction: The Significance and Synthetic Hurdles of this compound
The indole scaffold is a privileged motif in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] The targeted introduction of a chloro-substituent at the 5-position and a nitro-group at the 3-position of the indole ring system endows this compound with unique electronic properties, making it a versatile intermediate for the synthesis of a new generation of therapeutic candidates.[2]
The most common synthetic route to this compound involves the direct nitration of 5-chloroindole. While seemingly straightforward, this electrophilic substitution reaction is often beset by challenges related to regioselectivity and the formation of byproducts, necessitating robust purification strategies.[3]
The Impurity Profile: Understanding the Purification Challenge
The primary challenge in the purification of crude this compound lies in the removal of structurally similar impurities. A thorough understanding of their origin is paramount for the rational design of an effective purification protocol.
Regioisomeric Impurities
The nitration of 5-chloroindole can lead to the formation of several regioisomers, with the nitro group substituting at different positions on the indole ring. The directing effects of the chloro-substituent and the indole nitrogen can lead to a mixture of products. The primary regioisomeric impurities of concern are:
-
5-Chloro-4-nitro-1H-indole and 5-Chloro-6-nitro-1H-indole: These isomers arise from nitration on the benzene ring of the indole nucleus. Their similar polarity to the target compound makes their separation particularly challenging.
-
5-Chloro-7-nitro-1H-indole: Another potential isomer formed during the nitration reaction.
The formation of these isomers is highly dependent on the reaction conditions, particularly the nitrating agent and the solvent system used.[4]
Starting Material and Byproducts
Incomplete reaction can result in the presence of unreacted 5-chloroindole in the crude product. Additionally, harsh nitrating conditions can lead to the formation of degradation products or dinitrated species.
Strategic Purification Methodologies
A multi-step purification strategy, often combining crystallization and column chromatography, is typically required to achieve high-purity this compound.
Crystallization: The First Line of Defense
Crystallization is a powerful technique for the bulk purification of solid organic compounds.[5][6] The selection of an appropriate solvent system is critical for successful crystallization.[7]
Principle: The ideal solvent will exhibit high solubility for this compound at elevated temperatures and low solubility at room temperature or below. Impurities, on the other hand, should either be highly soluble or insoluble in the chosen solvent at all temperatures.[5]
Solvent Selection: Based on the principle of "like dissolves like," the polar nitro group and the moderately polar chloro-substituted indole suggest solubility in a range of organic solvents.[8] For nitroaromatic compounds, polar aprotic solvents and alcohols are often good choices for recrystallization.[9]
Recommended Protocol: Two-Solvent Recrystallization
A two-solvent system, employing a "solvent" in which the compound is soluble and a miscible "anti-solvent" in which it is poorly soluble, often provides superior purification.
Materials:
-
Crude this compound
-
Ethanol (Solvent)
-
Deionized Water (Anti-solvent)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Büchner funnel and filter flask
-
Filter paper
Step-by-Step Methodology:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Addition of Anti-solvent: While the solution is still hot, add deionized water dropwise until the solution becomes faintly turbid.
-
Re-dissolution: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol-water mixture to remove any adhering impurities.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Column Chromatography: For High-Purity Material
For the removal of closely related impurities, such as regioisomers, column chromatography is the method of choice.[10][11]
Principle: This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase (the eluent).[12] Less polar compounds generally elute faster than more polar compounds in normal-phase chromatography.
Workflow for Column Chromatography Purification
Caption: Workflow for the purification of this compound by column chromatography.
Recommended Protocol: Flash Column Chromatography
Flash chromatography, which uses pressure to accelerate the flow of the mobile phase, is a rapid and efficient method for purification.[13]
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (or Petroleum Ether)
-
Ethyl Acetate
-
Glass column with stopcock
-
Collection tubes
-
TLC plates, chamber, and UV lamp
Step-by-Step Methodology:
-
Solvent System Selection: Determine the optimal eluent system using thin-layer chromatography (TLC). A good starting point is a mixture of hexane and ethyl acetate. The ideal solvent system should provide a retention factor (Rf) of 0.25-0.35 for the target compound.[14]
-
Column Packing: Prepare a slurry of silica gel in hexane and carefully pour it into the column. Allow the silica to settle, ensuring a uniform packing without air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Carefully add the dried silica with the adsorbed sample to the top of the column.
-
Elution: Begin elution with a low polarity solvent (e.g., 95:5 hexane:ethyl acetate). Gradually increase the polarity of the mobile phase (e.g., to 80:20 hexane:ethyl acetate) to elute the compounds from the column.
-
Fraction Collection: Collect the eluent in small fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure this compound.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Table 1: Comparison of Purification Techniques
| Feature | Crystallization | Column Chromatography |
| Principle | Differential solubility | Differential adsorption |
| Scale | Milligrams to kilograms | Micrograms to grams |
| Speed | Can be slow (cooling) | Faster (especially flash) |
| Resolution | Good for bulk impurities | Excellent for close impurities |
| Solvent Usage | Moderate | High |
| Primary Application | Initial bulk purification | High-purity polishing |
Purity Assessment: Ensuring Quality and Reproducibility
After purification, it is crucial to assess the purity of the this compound. A combination of chromatographic and spectroscopic techniques should be employed.
Thin-Layer Chromatography (TLC)
TLC is a quick and effective method to qualitatively assess the purity of the final product and to monitor the progress of a reaction or chromatographic separation. A single spot on the TLC plate in multiple solvent systems is a good indication of high purity.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful analytical technique for determining the purity of a compound with high accuracy.[15]
Typical HPLC Conditions:
| Parameter | Value |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water (with 0.1% formic acid or TFA) |
| Elution | Gradient or isocratic |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm or 280 nm |
A single, sharp peak in the HPLC chromatogram is indicative of a pure compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for confirming the chemical structure and assessing the purity of the final product. The absence of signals corresponding to impurities in the NMR spectrum is a strong indicator of high purity.
Predicted ¹H NMR (CDCl₃, 400 MHz) Chemical Shifts for this compound:
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| NH | 8.2-8.5 | br s |
| H2 | 8.0-8.2 | s |
| H4 | 7.6-7.8 | d |
| H6 | 7.2-7.4 | dd |
| H7 | 7.4-7.6 | d |
Note: These are predicted values and may vary slightly in an experimental spectrum. The broad singlet of the NH proton is solvent and concentration-dependent. The presence of a singlet for H2 is a key indicator of substitution at the 3-position.
Relationship between Structure and Analytical Data
Caption: Interrelation of analytical techniques for purity and structural confirmation.
Conclusion
The purification of crude this compound presents a significant, yet surmountable, challenge for synthetic and medicinal chemists. A systematic approach, beginning with an understanding of the potential impurity profile, followed by a judicious combination of crystallization and column chromatography, can consistently deliver material of high purity. The analytical techniques outlined in this guide provide the necessary tools to validate the success of the purification strategy, ensuring the integrity of subsequent research and development endeavors.
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Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved January 6, 2026, from [Link]
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Highly Regioselective and Practical Synthesis of 5-Bromo-4-Chloro-3-Nitro-7-azaindole. (n.d.). DOI. Retrieved January 6, 2026, from [Link]
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A Comprehensive Technical Guide to the Storage and Handling of 5-Chloro-3-nitro-1H-indole for Optimal Stability
This guide provides an in-depth analysis and detailed protocols for the proper storage and handling of 5-Chloro-3-nitro-1H-indole. Adherence to these guidelines is critical for researchers, scientists, and drug development professionals to prevent chemical degradation, thereby ensuring the compound's integrity, maximizing its shelf-life, and guaranteeing the validity and reproducibility of experimental outcomes.
Introduction: The Chemical Significance and Inherent Instability of this compound
This compound is a pivotal heterocyclic building block in modern organic synthesis. Its indole core, functionalized with both a chloro and a nitro group, offers unique reactivity that is leveraged in the development of a wide array of high-value molecules, including pharmaceuticals and agrochemicals.[1][2] The electron-withdrawing nature of the nitro group at the C3 position renders the indole scaffold particularly electrophilic, making it a valuable substrate for diverse chemical transformations, including dearomatization and cycloaddition reactions.[3][4]
However, the very electronic features that make this compound a versatile synthetic intermediate also contribute to its inherent instability. The combination of an electron-rich indole nucleus and powerful electron-withdrawing groups creates a molecule susceptible to degradation via several pathways. This guide explains the causality behind its instability and provides a self-validating system of protocols to mitigate these risks.
Understanding the Degradation Nexus: Key Factors and Mechanisms
The stability of this compound is primarily threatened by three environmental factors: light, oxygen, and heat. These factors can act independently or synergistically to initiate and accelerate degradation.
-
Photodegradation: Aromatic and nitro-containing compounds are often photosensitive. Exposure to light, particularly high-energy ultraviolet (UV) and blue light (wavelengths 300-500 nm), can excite the molecule's electrons to a higher energy state.[5][6][7] This excitation can initiate radical reactions, leading to polymerization, ring-opening, or other structural alterations, often visualized as a darkening of the material. Protecting the compound from light is therefore the most critical first line of defense.[8][9][10]
-
Oxidative Degradation: The indole ring system is susceptible to oxidation.[11] While the electron-withdrawing nitro group reduces the overall electron density of the ring, the pyrrole moiety remains a target for atmospheric oxygen. This process is often autocatalytic and can be significantly accelerated by exposure to light and elevated temperatures.[11] Degradation may proceed through hydroxylation of the indole ring, potentially leading to oxindole or isatin-like structures, which are common metabolites in indole degradation pathways.[12][13][14]
-
Thermal Degradation: Increased temperature provides the activation energy required to overcome reaction barriers, accelerating the rates of both photodegradation and oxidation.[11] While the compound may be stable at room temperature for short periods, long-term storage at elevated temperatures will invariably lead to a loss of purity.
The logical relationship between these degradation factors is illustrated in the diagram below.
Core Directive: A Validated Protocol for Storage
To ensure the long-term stability and purity of this compound, a multi-faceted approach to storage is non-negotiable. The following conditions are based on best practices for sensitive aromatic and nitro-containing compounds.[8][11][15]
| Parameter | Recommended Condition | Causality & Rationale |
| Temperature | 2-8°C | Slows down the kinetics of all potential degradation pathways, including oxidation and thermal decomposition.[15] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric oxygen, directly preventing oxidative degradation which is a primary cause of instability.[11][15][16] |
| Light | Complete Darkness | Prevents photo-excitation, which can initiate radical chain reactions and catalyze oxidation.[6][8] |
| Container | Tightly Sealed, Amber Glass Vial | Amber glass blocks UV and other high-energy wavelengths of light. A tight seal prevents the ingress of moisture and atmospheric oxygen.[5][7][11][15] |
| Location | Dry, Well-Ventilated Area | Prevents moisture absorption and ensures a safe storage environment away from incompatible materials like strong oxidizing agents.[15][17] |
Field-Proven Handling Methodologies
Handling procedures are as crucial as storage conditions. Every exposure to the ambient environment is an opportunity for degradation.
-
Work Environment: Whenever possible, handle the solid and its solutions under subdued, indirect light. For highly sensitive applications, use a darkroom or specialized lighting with long wavelengths (e.g., yellow or red light, >500 nm) to minimize photochemical damage.[5][6][7]
-
Aliquotting: Upon receipt, it is highly advisable to aliquot the bulk material into smaller, single-use quantities under an inert atmosphere. This practice minimizes the number of times the primary stock is exposed to ambient conditions, preventing repeated temperature cycling and exposure to air and moisture.
-
Solution Preparation: When preparing solutions, use high-purity, deoxygenated solvents. Solvents can be deoxygenated by sparging with an inert gas (argon or nitrogen) for 15-30 minutes prior to use.
-
Personal Protective Equipment (PPE): Adhere to standard laboratory safety protocols. Wear gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for specific handling precautions.[18][19]
Experimental Protocols: A Self-Validating System
The following protocols provide actionable, step-by-step methodologies to ensure compound integrity.
Protocol 1: Inert Gas Blanketing for Long-Term Storage
This protocol establishes an oxygen-free environment for storage, a cornerstone of preventing degradation.
Methodology:
-
Portion the desired quantity of this compound into a clean, dry amber glass vial.
-
Securely cap the vial with a rubber septum.
-
Insert a needle connected to a source of inert gas (argon or nitrogen) through the septum, ensuring the needle tip is in the headspace above the solid.
-
Insert a second, shorter needle to act as a gas outlet.
-
Gently flush the vial with the inert gas for 1-2 minutes to displace all atmospheric air.
-
Remove the outlet needle first, followed by the gas inlet needle, to maintain positive pressure inside the vial.
-
For an extra layer of protection, wrap the septum-cap junction with Parafilm®.
-
Store the sealed vial in a refrigerator at 2-8°C, protected from light.
Protocol 2: Monitoring for Degradation
Regularly assessing the purity of the compound is essential for validating storage conditions and ensuring experimental reliability.
Indicators of Degradation:
-
Visual: A noticeable darkening from its typical yellow or light brown appearance to a darker brown or reddish hue is a primary sign of degradation.[15]
-
Analytical: The most reliable method is High-Performance Liquid Chromatography (HPLC). A decrease in the area of the principal peak and the emergence of new peaks are quantitative indicators of degradation. Thin-Layer Chromatography (TLC) can serve as a rapid qualitative check.
Simple Stability Test Workflow:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., Acetonitrile).
-
Immediately analyze a sample of this "Time 0" solution by HPLC to establish a baseline purity profile.
-
Store the solution under the intended experimental conditions (e.g., on the benchtop exposed to light vs. in a drawer).
-
Re-analyze the solution at set time points (e.g., 1h, 4h, 24h) and compare the chromatograms to the Time 0 profile.
-
Significant changes in the chromatogram indicate instability under those specific conditions.
Conclusion
The chemical integrity of this compound is paramount for its successful application in research and development. Its stability is critically dependent on rigorous exclusion of light, oxygen, and heat . By implementing the comprehensive storage and handling protocols detailed in this guide—specifically, refrigerated storage under an inert, dark atmosphere—scientists can effectively prevent degradation. These self-validating measures ensure that the compound's purity is maintained, leading to reliable, reproducible, and accurate scientific outcomes.
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Rkein, B., Bigot, A., Birbaum, L., Manneveau, M., De Paolis, M., Legros, J., & Chataigner, I. (2020). Reactivity of 3-nitroindoles with electron-rich species. Chemical Communications, 56(96), 15137-15152. Retrieved from [Link]
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Gu, J. D., & Berry, D. F. (1992). Degradation of substituted indoles by an indole-degrading methanogenic consortium. Applied and Environmental Microbiology, 58(8), 2667-2669. Retrieved from [Link]
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Gribble, G. W., & Mereyala, H. B. (1999). Synthesis and Reactions of N-Protected 3-Nitroindoles. Synlett, 1999(S1), 769-771. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry and Applications of 5-Nitroindole for Industrial Synthesis. Retrieved from [Link]
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Li, H., et al. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology, 9, 2680. Retrieved from [Link]
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- 12. Degradation of substituted indoles by an indole-degrading methanogenic consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biodegradation and Biotransformation of Indole: Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Biodegradation and Biotransformation of Indole: Advances and Perspectives [frontiersin.org]
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Troubleshooting Regioselectivity in the Functionalization of 5-Chloro-3-nitro-1H-indole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 5-chloro-3-nitro-1H-indole scaffold is a key heterocyclic motif of significant interest in medicinal chemistry and materials science. Its unique electronic properties, stemming from the synergistic effects of the electron-withdrawing chloro and nitro groups, present both opportunities and challenges for selective functionalization. Achieving desired regiochemical outcomes is paramount for the synthesis of novel drug candidates and functional materials. This in-depth technical guide provides a comprehensive overview of the reactivity of this compound, offering field-proven insights and troubleshooting strategies to navigate the complexities of its functionalization.
Understanding the Electronic Landscape of this compound
The regioselectivity of reactions involving this compound is dictated by the interplay of the directing effects of its substituents. The indole nucleus is inherently an electron-rich aromatic system, with the highest electron density typically at the C3 position, making it prone to electrophilic attack. However, the presence of the strongly electron-withdrawing nitro group at C3 dramatically alters this reactivity profile.
-
The Nitro Group at C3: This group is a powerful deactivating group, pulling electron density away from the pyrrole ring through both resonance and inductive effects. This deactivation makes traditional electrophilic aromatic substitution on the pyrrole ring exceedingly difficult. Instead, the C2 position becomes susceptible to nucleophilic attack due to the polarization of the C2=C3 double bond.
-
The Chloro Group at C5: As a halogen, the chloro group is a deactivating ortho-, para- director for electrophilic aromatic substitution on the benzene ring. This means it directs incoming electrophiles to the C4 and C6 positions. However, its deactivating nature further reduces the overall nucleophilicity of the indole ring system.
The combination of these two groups renders the this compound scaffold electron-deficient and presents a unique set of challenges and opportunities for regioselective functionalization.
Strategic Approaches to Functionalization and Troubleshooting
Controlling the regioselectivity in the functionalization of this compound requires a strategic approach that considers the nature of the desired transformation. The following sections detail key reaction classes and provide troubleshooting guidance.
N-Functionalization: The Gateway to Modulating Reactivity
Functionalization of the indole nitrogen (N1) is often the first and most critical step in a synthetic sequence. It not only allows for the introduction of various substituents but also serves to protect the N-H proton and modulate the electronic properties of the entire ring system.
Key Considerations:
-
Choice of Base and Electrophile: N-alkylation and N-arylation are typically achieved by deprotonation of the indole N-H with a suitable base, followed by reaction with an electrophile. Strong bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in aprotic polar solvents like DMF or THF are commonly employed.
-
Regioselectivity: N-functionalization is generally highly regioselective due to the acidity of the N-H proton.
Troubleshooting:
-
Low Yield: Incomplete deprotonation can lead to low yields. Ensure anhydrous conditions and a sufficient excess of a strong base.
-
Side Reactions: While less common for this electron-deficient system, C-alkylation can sometimes occur. Using a stronger base and ensuring complete deprotonation can favor N-alkylation.
Experimental Protocol: General Procedure for N-Alkylation
-
To a stirred solution of this compound (1.0 equiv) in anhydrous DMF at 0 °C under an inert atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.2 equiv) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add the alkylating agent (e.g., alkyl halide, 1.1 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Nucleophilic Aromatic Substitution (SNAr) on the Benzene Ring
The electron-withdrawing nature of the nitro group at C3 and the chloro group at C5 activates the benzene portion of the indole ring towards nucleophilic aromatic substitution, particularly at the C4 and C6 positions.
Key Considerations:
-
Activating Effect of the Nitro Group: The nitro group strongly activates the ortho (C4) and para (C6) positions to its point of attachment on the benzene ring for nucleophilic attack.
-
Directing Effect of the Chloro Group: The chloro group at C5 also influences the reactivity, though to a lesser extent than the nitro group.
Troubleshooting:
-
Regioisomeric Mixtures: Depending on the nucleophile and reaction conditions, a mixture of C4 and C6 substituted products may be obtained. Careful optimization of temperature, solvent, and reaction time is crucial to favor one regioisomer.
-
Steric Hindrance: The C4 position is sterically more hindered due to the adjacent C5-chloro group, which may favor substitution at the C6 position with bulkier nucleophiles.
Experimental Protocol: Nucleophilic Aromatic Substitution with an Amine (Conceptual)
-
To a solution of N-protected this compound (1.0 equiv) in a high-boiling aprotic solvent (e.g., DMSO or NMP), add the amine nucleophile (2.0-3.0 equiv) and a non-nucleophilic base (e.g., K2CO3 or DBU, 2.0 equiv).
-
Heat the reaction mixture to an elevated temperature (e.g., 100-150 °C) and monitor the progress by TLC.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify the product by column chromatography to separate regioisomers.
Functionalization at the C2 Position
The electron-deficient nature of the pyrrole ring in this compound makes the C2 position susceptible to attack by soft nucleophiles, often through a Michael-type addition mechanism.
Key Considerations:
-
Umpolung Reactivity: The nitro group at C3 inverts the normal electronic reactivity of the indole C2 position, making it electrophilic.
-
Dearomatization Reactions: This reactivity is often exploited in dearomatization reactions, such as [3+2] cycloadditions, where the 3-nitroindole acts as the electrophilic component.[1]
Troubleshooting:
-
Reaction Conditions: These reactions are often sensitive to the choice of catalyst, solvent, and temperature. Careful optimization is required to achieve high yields and diastereoselectivity in cycloaddition reactions.
-
Substrate Scope: The reactivity can be highly dependent on the nature of the nucleophile. Soft, carbon-based nucleophiles are generally more effective.
Metal-Catalyzed Cross-Coupling Reactions
While challenging due to the electron-deficient nature of the substrate, metal-catalyzed cross-coupling reactions can be employed for the functionalization of this compound.
Key Considerations:
-
C-Cl Bond Activation: The chloro group at C5 can participate in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), though the electron-withdrawing nitro group can make oxidative addition more difficult.
-
C-H Activation: Direct C-H activation of the benzene ring is a powerful tool for indole functionalization. For this compound, C-H activation at C4, C6, or C7 would require specific directing groups and catalyst systems.
Troubleshooting:
-
Catalyst Deactivation: The nitro group can sometimes coordinate to and deactivate the metal catalyst. The use of robust ligands and careful selection of reaction conditions are crucial.
-
Low Reactivity: Higher catalyst loadings, elevated temperatures, and the use of more reactive coupling partners may be necessary to achieve reasonable conversions.
Reduction of the Nitro Group: A Paradigm Shift in Reactivity
Reduction of the 3-nitro group to a 3-amino group dramatically transforms the electronic properties of the indole scaffold. The resulting 3-amino group is a strong electron-donating group, which activates the indole ring towards electrophilic substitution.
Key Considerations:
-
Chemoselectivity: The choice of reducing agent is critical to selectively reduce the nitro group without affecting the chloro substituent or the indole ring itself. Common methods include catalytic hydrogenation (e.g., Pd/C, H2) or the use of reducing metals in acidic media (e.g., SnCl2, HCl).
-
Altered Regioselectivity: The 3-amino group will direct subsequent electrophilic attack to the C2 and C4 positions.
Experimental Protocol: Reduction of the Nitro Group
-
To a solution of N-protected this compound (1.0 equiv) in a suitable solvent (e.g., ethanol, ethyl acetate), add a catalyst such as 10% Pd/C.
-
Subject the mixture to a hydrogen atmosphere (e.g., balloon or Parr shaker) and stir vigorously at room temperature until the starting material is consumed (monitor by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, and concentrate the filtrate under reduced pressure to obtain the crude 3-aminoindole derivative.
-
The crude product can often be used in the next step without further purification.
Data Presentation
| Position | Reaction Type | Key Considerations | Potential Challenges |
| N1 | Alkylation, Arylation | Acidity of N-H, choice of base | Incomplete deprotonation |
| C2 | Nucleophilic Addition, Cycloaddition | Electrophilic nature due to C3-NO2 | Catalyst sensitivity, diastereoselectivity |
| C4 | Nucleophilic Aromatic Substitution | Activated by C3-NO2 | Steric hindrance from C5-Cl |
| C5 | Cross-Coupling | Presence of chloro leaving group | Catalyst deactivation, low reactivity |
| C6 | Nucleophilic Aromatic Substitution | Activated by C3-NO2 | Potential for regioisomeric mixtures |
| C7 | C-H Activation | Requires directing group | Steric and electronic challenges |
Visualization of Regiochemical Pathways
Caption: Regioselective functionalization pathways for this compound.
Conclusion
The functionalization of this compound presents a fascinating case study in regioselectivity governed by the competing and cooperating effects of its substituents. A thorough understanding of the electronic nature of this scaffold is essential for predicting and controlling reaction outcomes. By employing strategic N-protection, leveraging the umpolung reactivity at C2, exploring nucleophilic aromatic substitution on the benzene ring, and considering the transformative potential of nitro group reduction, researchers can unlock the synthetic potential of this valuable heterocyclic core. This guide serves as a foundational resource for navigating the intricacies of its chemistry and troubleshooting the challenges that may arise, ultimately facilitating the development of novel molecules with desired biological and material properties.
References
-
Bandini, M., & Eichholzer, A. (2009). Catalytic Functionalization of Indoles in a New Dimension. Angewandte Chemie International Edition, 48(51), 9608-9644. [Link]
-
Rkein, B., Bigot, A., Birbaum, L., Manneveau, M., De Paolis, M., Legros, J., & Chataigner, I. (2021). Reactivity of 3-nitroindoles with electron-rich species. Chemical Communications, 57(1), 27-44. [Link]
-
Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews, 105(7), 2873-2920. [Link]
-
Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875-2911. [Link]
-
Makosza, M., & Winiarski, J. (1987). Vicarious Nucleophilic Substitution of Hydrogen. Accounts of Chemical Research, 20(8), 282-289. [Link]
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Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley-Blackwell. [Link]
-
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An In-Depth Technical Guide to Catalyst Selection for Cross-Coupling with 5-Chloro-3-nitro-1H-indole
Foreword: Navigating the Challenges of a Deactivated Heterocycle
The functionalization of the indole scaffold remains a cornerstone of medicinal chemistry and materials science. Among the myriad of substituted indoles, 5-Chloro-3-nitro-1H-indole presents a unique and formidable challenge for synthetic chemists. The simultaneous presence of a deactivating chloro group and a strongly electron-withdrawing nitro group at the C5 and C3 positions, respectively, significantly diminishes the electron density of the indole ring system. This electronic impoverishment renders the C-Cl bond less susceptible to oxidative addition, a critical step in the catalytic cycle of many cross-coupling reactions. Consequently, catalyst selection is not merely a matter of choice but a critical determinant of reaction success. This guide provides a comprehensive overview of the strategic considerations and practical methodologies for achieving efficient cross-coupling reactions with this challenging substrate.
Understanding the Substrate: The Electronic Landscape of this compound
The key to successful cross-coupling lies in a thorough understanding of the substrate's electronic properties. The 5-chloro substituent exerts a deactivating, inductive electron-withdrawing effect, while the 3-nitro group further deactivates the ring through both resonance and inductive effects. This pronounced electron deficiency at the 5-position necessitates the use of highly active catalyst systems capable of overcoming the high activation energy barrier for the oxidative addition of the C-Cl bond to a low-valent metal center, typically palladium(0).
Palladium-Catalyzed Cross-Coupling: The Workhorse of C-C and C-N Bond Formation
Palladium catalysis is the most extensively utilized method for cross-coupling reactions involving aryl halides.[1] For a substrate as challenging as this compound, the choice of both the palladium precursor and the ancillary ligand is paramount.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron species, is a powerful tool for creating C-C bonds.[2] Given the electron-deficient nature of this compound, a highly active catalyst system is required.
Catalyst System Selection:
-
Palladium Precatalyst: Modern palladium precatalysts are often preferred over traditional sources like Pd(OAc)₂ or Pd₂(dba)₃ as they can form the active Pd(0) species more readily and reliably.[3][4] For deactivated aryl chlorides, precatalysts incorporating bulky, electron-rich phosphine ligands have shown great success.[5] A highly recommended choice is a G3 or G4 Buchwald precatalyst, such as (XPhos)Pd G3 or (SPhos)Pd G4 . These precatalysts are air- and moisture-stable, facilitating easier handling.[6]
-
Ligand: The ligand plays a crucial role in stabilizing the palladium center and promoting the key steps of the catalytic cycle. For electron-poor aryl chlorides, bulky, electron-rich biaryl monophosphine ligands are the state-of-the-art.[5] XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) and SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) are excellent candidates. Their steric bulk promotes reductive elimination, while their electron-donating nature facilitates the oxidative addition step.[5]
-
Base: A suitable base is required to activate the boronic acid partner.[7] For sensitive substrates, a moderately strong base is often preferred to minimize side reactions. Potassium phosphate (K₃PO₄) is a common and effective choice. In some cases, a stronger base like cesium carbonate (Cs₂CO₃) may be necessary to achieve sufficient reactivity.
-
Solvent: A polar aprotic solvent is typically used to facilitate the dissolution of the reagents and the base. A mixture of 1,4-dioxane and water is a standard and effective solvent system for Suzuki-Miyaura reactions.[6]
Table 1: Recommended Catalyst Systems for Suzuki-Miyaura Coupling of this compound
| Component | Recommendation 1 | Recommendation 2 | Rationale |
| Pd Precatalyst | (XPhos)Pd G3 | (SPhos)Pd G4 | Air-stable, efficient formation of active Pd(0) for challenging substrates.[6] |
| Ligand | XPhos | SPhos | Bulky, electron-rich ligands that promote oxidative addition and reductive elimination.[5] |
| Base | K₃PO₄ | Cs₂CO₃ | Effective activation of boronic acids with good functional group tolerance.[7] |
| Solvent | 1,4-Dioxane / H₂O | Toluene / H₂O | Standard polar aprotic solvent systems for Suzuki-Miyaura reactions. |
| Temperature | 80-110 °C | 80-110 °C | Elevated temperatures are often necessary for activating C-Cl bonds. |
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: General workflow for palladium-catalyzed cross-coupling reactions.
Detailed Protocol: Suzuki-Miyaura Coupling
-
To a dry Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.5 equiv.), and K₃PO₄ (2.0 equiv.).
-
Evacuate the flask and backfill with argon. Repeat this cycle three times.
-
Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio).
-
Add the (XPhos)Pd G3 precatalyst (1-3 mol%).
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds by coupling an aryl halide with an amine.[8] Similar to the Suzuki-Miyaura coupling, the electron-deficient nature of this compound necessitates a highly active catalyst system.
Catalyst System Selection:
-
Palladium Precatalyst and Ligand: The same class of bulky, electron-rich biarylphosphine ligands and their corresponding precatalysts that are effective for Suzuki-Miyaura coupling are also the top choice for Buchwald-Hartwig amination of challenging aryl chlorides.[9] BrettPhos (2-(Dicyclohexylphosphino)-3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl) and its corresponding G3 precatalyst are particularly well-suited for C-N bond formation, often providing excellent results where other ligands fail.[10]
-
Base: A strong, non-nucleophilic base is typically required for the deprotonation of the amine coupling partner. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.[11] The choice of base can be critical, and screening may be necessary. For substrates sensitive to strong bases, a weaker base like Cs₂CO₃ may be attempted, though likely at the cost of reaction efficiency.
-
Solvent: Anhydrous, non-protic solvents such as toluene or 1,4-dioxane are standard for Buchwald-Hartwig aminations.
Table 2: Recommended Catalyst Systems for Buchwald-Hartwig Amination of this compound
| Component | Recommendation 1 | Recommendation 2 | Rationale |
| Pd Precatalyst | (BrettPhos)Pd G3 | (RuPhos)Pd G3 | Highly active for C-N coupling of challenging aryl chlorides.[10] |
| Ligand | BrettPhos | RuPhos | Bulky, electron-rich ligands designed for efficient C-N bond formation. |
| Base | NaOtBu | LiHMDS | Strong, non-nucleophilic bases to facilitate amine deprotonation.[11] |
| Solvent | Toluene | 1,4-Dioxane | Anhydrous, non-protic solvents are standard for this reaction. |
| Temperature | 80-110 °C | 80-110 °C | Necessary for activation of the C-Cl bond. |
Experimental Workflow: Buchwald-Hartwig Amination
Sources
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A Technical Guide to Managing Thermal Instability of Nitro-aromatic Compounds in Synthesis
For researchers, scientists, and drug development professionals, the synthesis of nitro-aromatic compounds presents a significant challenge: harnessing their valuable chemical properties while mitigating the inherent risks of thermal instability. These energetic materials are crucial intermediates in pharmaceuticals, agrochemicals, and specialty materials, yet their synthesis is fraught with the potential for runaway reactions, which can lead to catastrophic failures.[1][2][3] This in-depth guide provides a framework for understanding, predicting, and managing the thermal hazards associated with nitro-aromatic compounds, grounded in field-proven insights and established safety protocols.
The Root of the Hazard: Understanding Thermal Decomposition
The thermal instability of nitro-aromatic compounds stems from the electron-withdrawing nature of the nitro (-NO₂) group, which destabilizes the aromatic ring.[4][5] This instability can lead to highly exothermic decomposition reactions, releasing significant energy and gaseous byproducts. If the rate of heat generation exceeds the rate of heat removal from the reactor, a dangerous, self-accelerating thermal runaway can occur.[6][7]
The decomposition mechanisms are complex and temperature-dependent. At higher temperatures, such as those encountered in shock initiation, the primary pathway is often the homolysis of the C-NO₂ bond.[8][9][10] However, at lower temperatures more relevant to synthesis and storage, other pathways, including intramolecular rearrangements, can dominate, particularly when certain substituents are present.[8][11] For instance, the presence of a methyl group ortho to the nitro group, as in o-nitrotoluene, introduces a lower activation energy decomposition pathway involving the formation of anthranil.[3][8][11]
Several factors critically influence the thermal stability of a nitro-aromatic compound:
-
Number and Position of Nitro Groups: Increasing the number of nitro groups generally decreases thermal stability. The relative positions of these groups also play a significant role due to resonance and steric effects.[4][12][13]
-
Other Ring Substituents: Both electron-donating and electron-withdrawing groups can alter the stability of the molecule.[14][15]
-
Presence of Impurities: Contaminants from starting materials or side reactions, such as residual acids (sulfuric, nitric), bases, or metal oxides, can act as catalysts, significantly lowering the decomposition temperature and increasing the risk of a runaway reaction.[3][16][17]
Predictive Assessment: Quantifying the Risk Before Scale-Up
A cornerstone of safe synthesis is the thorough thermal hazard assessment of reactants, intermediates, and final products. This is not merely a procedural step but a critical, data-driven approach to understanding the energetic potential of the chemical system. Several calorimetric techniques are indispensable for this purpose.[18][19][20]
| Technique | Sample Size | Information Gained | Application in Synthesis |
| Differential Scanning Calorimetry (DSC) | 5-10 mg | Onset temperature of decomposition (Tₒₙₛₑₜ), heat of decomposition (ΔHₔ), specific heat capacity (Cₚ).[19] | Early-stage screening of thermal hazards for novel compounds and reaction mixtures. |
| Accelerating Rate Calorimetry (ARC) | 3-5 g | Time-temperature-pressure data under near-adiabatic conditions, providing a more accurate onset temperature for exothermic decomposition.[19] | Assessing worst-case scenarios and determining the Time to Maximum Rate under adiabatic conditions (TMRₐₔ). |
| Advanced Reactive System Screening Tool (ARSST) | ~10 mL | Rapid screening for reactive chemical hazards, determining onset temperatures and pressure data.[19] | A quick and efficient method for evaluating potential hazards in process development. |
| Reaction Calorimetry (RC) | Lab Scale | Heat of reaction (ΔHᵣ), heat flow, adiabatic temperature rise, and reagent accumulation.[18][21] | Optimizing process conditions, ensuring heat removal capacity is sufficient for safe scale-up. |
These techniques provide the quantitative data necessary to perform a comprehensive risk assessment, often employing methodologies like the Stoessel Criticality Index to classify the thermal risk of a chemical process.[21]
Workflow for Thermal Hazard Assessment
The following diagram illustrates a logical workflow for assessing the thermal risks associated with a new nitro-aromatic synthesis.
Caption: Potential decomposition pathways for nitro-aromatic compounds.
Experimental Protocol: Thermal Stability Screening with DSC
This protocol outlines the fundamental steps for performing a thermal stability screening of a newly synthesized nitro-aromatic compound using Differential Scanning Calorimetry (DSC).
Objective: To determine the onset temperature (Tₒₙₛₑₜ) and heat of decomposition (ΔHₔ) as an initial screen for thermal instability.
Materials:
-
Differential Scanning Calorimeter (DSC) instrument.
-
High-pressure resistant crucibles (e.g., gold-plated stainless steel).
-
Microbalance (accurate to ±0.01 mg).
-
Synthesized nitro-aromatic compound (dry, ~5-10 mg).
-
Inert reference material (e.g., empty crucible).
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the dry nitro-aromatic compound into a high-pressure crucible. [19]2. Crucible Sealing: Hermetically seal the crucible to contain any pressure generated during decomposition.
-
Instrument Setup:
-
Place the sealed sample crucible and an empty reference crucible into the DSC cell.
-
Set the initial temperature to ambient (~25 °C).
-
Set the final temperature to a point well above the expected decomposition, but within the instrument's safe operating limits (e.g., 400 °C).
-
Program a linear heating ramp, typically 5-10 °C/min. A slower ramp rate can provide better resolution of the onset temperature.
-
-
Data Acquisition:
-
Begin the temperature program, purging the cell with an inert gas (e.g., nitrogen) to maintain an inert atmosphere.
-
Record the heat flow as a function of temperature.
-
-
Data Analysis:
-
Plot the heat flow (W/g) versus temperature (°C).
-
Identify any exothermic events (peaks pointing down or up, depending on instrument convention).
-
Determine the extrapolated onset temperature (Tₒₙₛₑₜ) by drawing a tangent to the steepest part of the exotherm's leading edge and finding its intersection with the baseline.
-
Integrate the area under the exothermic peak to calculate the heat of decomposition (ΔHₔ) in J/g.
-
-
Interpretation:
Conclusion
The synthesis of nitro-aromatic compounds is a high-stakes endeavor that demands a profound respect for chemical reactivity. By integrating a deep understanding of decomposition mechanisms with rigorous predictive analysis and robust engineering controls, researchers can navigate the inherent thermal instability of these valuable molecules. A safety-first mindset, validated by quantitative data from techniques like DSC and reaction calorimetry, is not a barrier to innovation but the very foundation upon which safe, successful, and scalable synthesis is built.
References
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- TSI Journals. (2017). Reaction Calorimetry as a Tool for Thermal Risk Assessment and Improvement of Safe Scalable Chemical Processes.
- IChemE. (n.d.). Runaway reaction hazards in processing organic nitrocompounds.
- DTIC. (n.d.).
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- STM Journals. (2024). Risk Assessment of Nitration Process Using HAZOP and Fault Tree.
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- NIH. (2021). Nitration of aromatics with dinitrogen pentoxide in a liquefied 1,1,1,2-tetrafluoroethane medium.
- Ingenta Connect. (2025).
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A Researcher's Guide to Quenching Reactions with Residual Nitrating Agents: Protocols, Mechanisms, and Safety
Abstract
Nitration is a cornerstone of organic synthesis, pivotal in the development of pharmaceuticals, agrochemicals, and energetic materials. However, the presence of residual nitrating agents, such as nitric acid or mixed acid, in post-reaction mixtures presents a significant and often underestimated safety hazard. These powerful oxidizers can dramatically lower the thermal decomposition temperature of organic nitro-compounds, creating a high risk of exothermic runaway reactions and potential explosions.[1][2] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for safely and effectively quenching these hazardous residual agents. We will move beyond simple dilution protocols to explore the causality behind quenching strategies, detail the mechanisms of various chemical quenching agents, and provide self-validating protocols to ensure complete neutralization and process safety.
The Unseen Danger: Why Quenching is Non-Negotiable
The primary goal of a nitration reaction is the controlled introduction of a nitro group (-NO₂). Once the desired conversion is achieved, the focus must immediately shift to the neutralization of the remaining, highly reactive nitrating species. The presence of residual nitric acid (HNO₃) and sulfuric acid (H₂SO₄) in the organic phase, even in small amounts, can act as a catalyst for decomposition.[1][3]
Thermal analysis using techniques like Differential Scanning Calorimetry (DSC) and Accelerating Rate Calorimetry (ARC) has shown that the onset of decomposition for nitrated organic compounds occurs at significantly lower temperatures in the presence of residual acids compared to the pure substance.[4][5][6] This phenomenon is responsible for numerous industrial incidents where mixtures, thought to be stable, underwent violent decomposition during storage, distillation, or subsequent processing steps.[7][8] A proper quenching procedure is not merely a work-up step; it is a critical safety control measure designed to chemically transform the residual nitrating agent into benign, stable species.
Principles of Effective Quenching: A Two-Fold Approach
An effective quench must address two distinct hazards posed by residual nitrating agents: corrosivity and oxidizing potential .
-
Neutralizing Acidity: The strong mineral acids (HNO₃ and H₂SO₄) must be neutralized to prevent acid-catalyzed degradation of the product and corrosion of equipment. This is typically achieved with a weak base.
-
Eliminating Oxidizing Power: This is the more critical and challenging aspect. The nitrate ion (NO₃⁻) and related species (e.g., nitronium ion, NO₂⁺) are potent oxidizers that fuel runaway reactions. A chemical reducing agent is required to convert these species into non-oxidizing forms, such as nitrogen gas (N₂) or stable nitrate salts in an aqueous phase.
The ideal quenching process is a controlled, exothermic reaction that proceeds at a manageable rate, avoids the formation of unstable intermediates or hazardous gaseous byproducts, and provides a clear, verifiable endpoint.
Selecting the Appropriate Quenching Agent: A Decision Framework
The choice of quenching agent is dictated by the reaction scale, the nature of the product (e.g., stability, solubility), and the specific nitrating agent used. A common laboratory work-up involves pouring the reaction mixture onto ice, which provides rapid cooling and dilution.[9][10] While effective for stopping the reaction, this physical quench does not chemically destroy the residual oxidizing species and must be followed by a chemical quench.
Below is a comparative analysis of common chemical quenching agents.
| Quenching Agent | Mechanism | Key Advantages | Critical Disadvantages & Mitigation |
| Sodium Bisulfite / Metabisulfite (NaHSO₃ / Na₂S₂O₅) | Redox Reaction | Effective at reducing nitric and nitrous species.[11] Relatively inexpensive and readily available. | Vigorous Gas Evolution (SO₂, NO₂)[5] : Requires slow, controlled addition at low temperatures with excellent ventilation. The reaction is highly exothermic. |
| Urea (CO(NH₂)₂) | Redox Reaction | Reacts with nitrous acid (HNO₂) and nitrogen oxides (NOx) to produce N₂, CO₂, and H₂O.[3] | Forms Explosive Urea Nitrate[4][8] : Can form solid urea nitrate ((NH₂)₂CO·HNO₃) in concentrated nitric acid, which is a dangerous explosive. Use should be restricted to dilute systems or for scavenging NOx, not quenching bulk nitric acid. The reaction can be unpredictable.[12] |
| Sulfamic Acid (H₃NSO₃) | Redox Reaction | Reacts cleanly with nitric acid to produce N₂O and sulfuric acid.[9][13] Considered a safer alternative to urea for destroying nitric acid.[7] | Exothermic Reaction : Addition must be controlled to manage heat evolution. Byproduct is sulfuric acid, which may need to be neutralized in a subsequent step.[9] |
| Weak Bases (e.g., NaHCO₃, Na₂CO₃) | Acid-Base Neutralization | Effective for neutralizing bulk acidity.[6] Generally safe and predictable. | Does Not Reduce Oxidizing Species : Only addresses the corrosive hazard, not the thermal instability hazard from the nitrate ion. Significant CO₂ Evolution : Requires very slow addition and sufficient headspace to avoid dangerous pressure buildup.[10] |
Logical Framework for Quenching Agent Selection
The following decision tree provides a logical workflow for selecting an appropriate quenching strategy.
Self-Validating Quenching Protocols
The following protocols are designed to be self-validating, incorporating control and verification steps to ensure the complete destruction of residual nitrating agents.
Protocol 4.1: Lab-Scale Quenching using Sodium Bisulfite
This protocol is suitable for destroying residual mixed acid in a thermally sensitive reaction mixture.
Objective: To safely neutralize and reduce residual nitrating agents from an aromatic nitration reaction.
Materials:
-
Completed nitration reaction mixture.
-
Crushed ice and deionized water.
-
10% (w/v) aqueous solution of sodium bisulfite (NaHSO₃), pre-chilled to 0-5 °C.
-
Saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
pH paper or calibrated pH meter.
-
Appropriate organic solvent for extraction (e.g., ethyl acetate, dichloromethane).
-
Analytical method for verification (e.g., HPLC, TLC with a standard).
Procedure:
-
Preparation: Prepare a quench vessel (beaker or flask) with a magnetic stirrer, large enough to hold at least 10 times the volume of the reaction mixture. Add a slurry of crushed ice and water to the vessel and begin vigorous stirring. Place the vessel in an ice bath.
-
Physical Quench (Dilution & Cooling): Using a dropping funnel or pipette, add the completed nitration mixture slowly and dropwise to the vortex of the stirred ice-water slurry. CAUTION: This dilution is highly exothermic. Monitor the temperature of the quench pot continuously and maintain it below 20 °C. The addition rate should be adjusted to control the exotherm.
-
Chemical Quench (Reduction): Once the addition is complete, begin the slow, dropwise addition of the pre-chilled 10% sodium bisulfite solution.
-
Self-Validation Checkpoint 1: Observe for signs of reaction, such as a mild exotherm or the evolution of brown gas (NO₂). The presence of NO₂ indicates the reduction of nitrate/nitrite species. Continue slow addition until gas evolution ceases.
-
Causality: Sodium bisulfite reduces nitric acid (oxidizing agent) to nitrogen oxides, while it is oxidized to sodium sulfate.[5] This chemical transformation eliminates the primary thermal hazard.
-
-
Neutralization: After the redox quench appears complete, slowly add saturated sodium bicarbonate solution to neutralize the remaining sulfuric acid and any acidic byproducts.
-
Self-Validation Checkpoint 2: Monitor for CO₂ evolution. Add bicarbonate solution portion-wise until gas evolution stops and the pH of the aqueous phase is neutral (pH ~7).
-
-
Verification:
-
Agitate the quenched, two-phase mixture for 15-30 minutes.
-
Take a small, representative sample of the organic layer.
-
Analyze the sample by a pre-developed analytical method (e.g., HPLC) to confirm the absence of the nitrating agent and any unstable intermediates. Compare against a reference standard.
-
For high-hazard compounds, a sample of the quenched mixture may be submitted for thermal screening (DSC) to confirm that the decomposition onset temperature has returned to a safe level.
-
-
Work-up: Once the quench is verified as complete, proceed with standard liquid-liquid extraction, washing, and purification steps.[10]
Schematic for a Safe Quenching Setup
The diagram below illustrates a recommended laboratory setup for performing a controlled quench, emphasizing reverse addition and temperature monitoring.
Verifying the Quench: Analytical and Thermal Methods
Visual confirmation (e.g., cessation of gas evolution) is not sufficient to guarantee a complete and successful quench. A robust verification method is a mandatory component of a self-validating protocol.
-
Chromatographic Methods (HPLC, TLC): These are excellent for confirming the disappearance of starting materials and detecting the presence of any unwanted byproducts. A stable baseline and the absence of peaks corresponding to reactive intermediates provide high confidence.
-
Spectroscopic Methods (Raman): In-situ monitoring using techniques like Raman spectroscopy can track the concentration of nitrate species in real-time, offering a powerful Process Analytical Technology (PAT) tool for ensuring the reaction has been fully quenched before proceeding.[12]
-
Thermal Analysis (DSC): For processes involving novel or highly energetic materials, the ultimate verification is thermal analysis. Comparing the DSC thermogram of the quenched reaction mixture to that of the unquenched mixture provides quantitative data on the reduction of the thermal hazard. A significant increase in the onset temperature of decomposition confirms the success of the quench.[14][15]
Conclusion: Embedding Safety into Synthesis
The quenching of residual nitrating agents is a critical control point in ensuring the safety and stability of chemical processes. Simply diluting the reaction mixture with water is insufficient as it fails to address the persistent oxidizing hazard that can lead to catastrophic thermal runaway events. By understanding the chemical mechanisms of different quenching agents, selecting the appropriate reagent based on a logical framework, and employing self-validating protocols with definitive analytical verification, researchers and development professionals can mitigate these risks effectively. A successful quench is not an afterthought but a deliberately designed, controlled, and verified chemical step that is integral to the overall synthesis.
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A-Z Guide to Method Validation and Comparative Analysis in Drug Development
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Analytical Rigor
In the landscape of drug development, data is the currency of progress. The reliability of this data underpins every critical decision, from preclinical characterization to regulatory approval. Two pillars support the integrity of this data: Validation and Comparative Analysis .
Validation is the documented process of demonstrating that an analytical procedure is suitable for its intended purpose.[1][2] It is the foundational act of establishing trust in a method's ability to deliver accurate, precise, and reliable results. Comparative Analysis , in turn, leverages validated methods to make critical judgments—assessing the equivalence of a new method against a legacy one, comparing manufacturing batches, or establishing the similarity of a biosimilar to a reference product.[3][4]
This guide eschews a rigid template to provide a narrative driven by scientific causality. As a Senior Application Scientist, the aim is to illuminate not just what to do, but why it is done, grounding every protocol in the principles of a self-validating system. We will explore the core parameters of method validation as stipulated by international guidelines and delve into the statistical frameworks that ensure comparative studies are both powerful and meaningful.
Pillar I: The Principles of Analytical Method Validation
An analytical method is not merely a set of instructions; it is a scientific instrument. Like any instrument, it must be calibrated and its performance characteristics thoroughly understood before use. Failure to validate a method is equivalent to navigating without a compass—any resulting data is fundamentally untrustworthy, potentially leading to costly delays, regulatory rejection, and compromised patient safety.
The International Council for Harmonisation (ICH) guideline Q2(R1) provides a globally recognized framework for validation, outlining the specific characteristics that must be evaluated.[2][5][6]
Core Validation Parameters
The objective of validating an analytical procedure is to prove its suitability for its intended use.[1][2] The most common types of analytical procedures that require validation are:
-
Identification tests
-
Quantitative tests for impurities
-
Limit tests for the control of impurities
-
Quantitative tests for the active moiety in drug substances or products
The validation of these procedures requires the evaluation of a set of key performance characteristics.[1][7][8]
| Validation Characteristic | Description & Scientific Rationale |
| Specificity | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present. This ensures that the signal being measured comes solely from the target analyte, and not from impurities, degradation products, or matrix components. It is the cornerstone of reliable measurement.[1] |
| Accuracy | The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. Accuracy demonstrates that the method is free from significant systematic error (bias), ensuring the measured result reflects the true quantity of the analyte. |
| Precision | The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. Precision is evaluated at two levels: Repeatability (intra-assay precision) and Intermediate Precision (inter-assay and inter-laboratory variation), demonstrating the method's consistency. |
| Linearity | The ability to obtain test results which are directly proportional to the concentration (amount) of analyte in the sample. This confirms that a change in concentration yields a proportional change in the instrument's response, which is essential for accurate quantitation across a range of concentrations.[9] |
| Range | The interval between the upper and lower concentration (amounts) of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy and linearity. The range defines the operational boundaries within which the method is considered valid. |
| Detection Limit (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. LOD is crucial for impurity tests, establishing the threshold at which the presence of an analyte can be reliably detected. |
| Quantitation Limit (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. The LOQ is the minimum concentration at which the method can provide reliable quantitative results and is a key parameter for assays of impurities and low-level analytes.[1] |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage and is a critical component of method transferability between labs.[10] |
Experimental Protocol: Validation of a Quantitative HPLC Assay
This protocol outlines the steps to validate a hypothetical High-Performance Liquid Chromatography (HPLC) method for quantifying an active pharmaceutical ingredient (API) in a drug product.
Objective: To validate the HPLC method according to ICH Q2(R1) guidelines.
Methodology:
-
Specificity:
-
Analyze a placebo formulation (containing all excipients but no API).
-
Analyze a stressed sample of the drug product (e.g., exposed to acid, base, heat, light, and oxidation).
-
Causality: This confirms that neither the excipients nor potential degradation products interfere with the API peak, ensuring the method is specific for the intended analyte.[1]
-
Acceptance Criterion: No co-eluting peaks at the retention time of the API in the placebo or degradation channels. Peak purity analysis (e.g., via a photodiode array detector) of the API peak in the stressed sample should pass.
-
-
Linearity & Range:
-
Prepare a series of at least five standard solutions of the API reference standard spanning 80% to 120% of the expected sample concentration.
-
Inject each standard in triplicate.
-
Plot the mean peak area against the known concentration and perform a linear regression analysis.
-
Causality: This establishes the proportional relationship between concentration and response, which is the basis for quantitation.[9]
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be minimal. The range is defined by the concentrations tested.
-
-
Accuracy:
-
Prepare placebo samples spiked with the API at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three replicate samples at each level.
-
Analyze the samples and calculate the percent recovery for each.
-
Causality: This directly measures the agreement between the method's result and the known "true" value, quantifying any systematic error or bias.
-
Acceptance Criterion: Mean recovery should be within 98.0% to 102.0% at each concentration level.
-
-
Precision:
-
Repeatability (Intra-assay): Analyze six replicate preparations of the drug product at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.
-
Causality: This quantifies the random error of the method. Repeatability assesses variability under ideal conditions, while intermediate precision assesses variability under conditions expected during routine use.
-
Acceptance Criterion: The Relative Standard Deviation (RSD) should be ≤ 2.0% for both repeatability and intermediate precision studies.
-
-
Quantitation Limit (LOQ):
-
Prepare a series of dilute solutions of the API.
-
Determine the concentration at which the signal-to-noise ratio is approximately 10:1, or the concentration at which the precision (RSD) is ≤ 10%.
-
Causality: This establishes the lowest concentration that can be reliably measured, which is critical for impurity analysis.[1]
-
Acceptance Criterion: The determined LOQ concentration must be demonstrated to have acceptable precision and accuracy.
-
-
Robustness:
-
Introduce small, deliberate changes to the method parameters (e.g., ±2°C in column temperature, ±0.2 pH units in mobile phase, ±5% in mobile phase composition).
-
Analyze a standard solution under each condition and assess the impact on system suitability parameters (e.g., peak asymmetry, resolution) and the final result.
-
Causality: This ensures the method is resilient to minor variations that are likely to occur in a real-world laboratory setting, preventing out-of-specification (OOS) results due to trivial fluctuations.
-
Acceptance Criterion: System suitability must pass under all varied conditions, and the quantitative result should not deviate significantly from the nominal condition.
-
Pillar II: The Framework for Comparative Analysis
Comparative analysis is essential when change is introduced. This can include transferring a method to a new lab, updating instrumentation, or comparing a new, potentially more efficient method against a validated "gold standard."[3][4] The goal is to prove that the results produced by two different methods or under different conditions are statistically equivalent.
A common pitfall is the misuse of statistical tests. For example, a standard t-test or correlation analysis is not appropriate for demonstrating comparability.[11] A t-test is designed to find a difference, and failing to find one does not prove equivalence.[11] Instead, the preferred and statistically sound approach is Equivalence Testing .[12][13]
Designing an Equivalence Study
The core of equivalence testing is to pre-define a "zone of equivalence"—the largest acceptable difference between two methods that is considered practically irrelevant.[12] The statistical analysis then aims to demonstrate with a high degree of confidence that the true difference between the methods falls within this zone.
Caption: Workflow for a comparative analysis using equivalence testing.
Statistical Tools for Method Comparison
-
Two One-Sided Tests (TOST): This is the primary statistical method for demonstrating equivalence.[12] It involves performing two separate hypothesis tests to show that the difference between the methods is simultaneously greater than the lower equivalence bound and less than the upper equivalence bound. If both tests are statistically significant, equivalence is demonstrated.[12]
-
Bland-Altman Analysis: While TOST provides the statistical decision, a Bland-Altman plot is an essential visualization tool.[14][15] It plots the difference between the paired measurements against their average. This plot helps to:
-
Visualize the mean difference (bias) between the two methods.
-
Identify any systematic trends or proportional bias (i.e., if the difference changes with the magnitude of the measurement).
-
Assess the 95% limits of agreement, which show the range within which most differences between the two methods are expected to lie.[15]
-
Pillar III: Execution & Interpretation - A Self-Validating System
A robust comparative analysis protocol is a self-validating system. It includes pre-defined acceptance criteria and uses statistical tools that are fit for the purpose of demonstrating equivalence, not just correlation.
Experimental Protocol: Comparative Study via Method Transfer
Objective: To transfer a validated HPLC assay from a Sending Unit (SU) to a Receiving Unit (RU) and demonstrate the RU's proficiency.
Methodology:
-
Protocol Definition:
-
The SU and RU collaboratively define the transfer protocol. This includes defining the samples to be tested (e.g., 3 batches of drug product), the number of replicates (e.g., n=6), and the statistical approach.
-
Crucially, pre-define the acceptance criteria for equivalence. [16] For an assay, this might be: "The 90% confidence interval for the ratio of the mean results (RU/SU) must be within [0.98, 1.02]."
-
-
Execution:
-
The SU provides the RU with the validated method, reference standards, and identical, homogenous samples from the selected batches.
-
Analysts at both the SU and RU perform the assay as per the protocol.
-
-
Data Analysis & Interpretation:
-
Data Compilation: The results from both labs are compiled into a single dataset.
-
Statistical Test: An equivalence test (e.g., TOST) is performed on the mean results.
-
Visualization: A Bland-Altman plot is generated to visually inspect for bias and trends.[14]
-
Decision: The results of the equivalence test are compared directly against the pre-defined acceptance criteria. If the criteria are met, the transfer is successful.[16] If not, an investigation into the source of the discrepancy is launched.
-
Caption: Decision guide for selecting appropriate statistical tools.
Conclusion
Validation and comparative analysis are not mere procedural hurdles; they are the bedrock of scientific integrity in drug development. By approaching validation with a focus on the scientific rationale behind each parameter, as outlined by guidelines like ICH Q2(R1), we build a foundation of trust in our analytical methods.[5] When change is necessary, employing statistically robust comparative tools like equivalence testing and Bland-Altman analysis ensures that decisions are based on objective proof of similarity, not on flawed or misinterpreted statistics.[12][14] This integrated, scientifically-grounded approach ensures that the data generated is not only technically sound but also defensible, reliable, and ultimately, serves the mission of bringing safe and effective medicines to patients.
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Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA). Available from: [Link]
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General Chapters: <1010> ANALYTICAL DATA-INTERPRETATION AND TREATMENT | U.S. Pharmacopeia (USP). Available from: [Link]
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Analytical Procedures and Methods Validation for Drugs and Biologics | U.S. Food and Drug Administration (FDA). Available from: [Link]
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Guideline on bioanalytical method validation | European Medicines Agency (EMA). Available from: [Link]
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ICH M10 on bioanalytical method validation | European Medicines Agency (EMA). Available from: [Link]
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European Medicines Agency guideline on bioanalytical method validation: what more is there to say? | Ovid. Available from: [Link]
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Transfer of Analytical Procedures: Position Paper | APV Mainz. Available from: [Link]
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Equivalence Testing for Comparability | BioPharm International. Available from: [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | U.S. Food and Drug Administration (FDA). Available from: [Link]
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Robust, fit-for-purpose method transfer: why we should apply equivalence testing | PubMed. Available from: [Link]
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A Technical Guide to the Anticancer Efficacy of 5-Chloro-3-nitro-1H-indole Derivatives
Abstract
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The strategic introduction of specific functional groups, such as a chloro group at the 5-position and a nitro group at the 3-position, has been shown to significantly enhance the anticancer properties of this heterocyclic system. This technical guide provides a comprehensive overview of the synthesis, mechanisms of action, and in vitro efficacy of 5-chloro-3-nitro-1H-indole derivatives against a range of cancer cell lines. We will delve into the structure-activity relationships that govern their potency and provide detailed experimental protocols for their evaluation, offering a critical resource for researchers, scientists, and drug development professionals in the field of oncology.
Rationale and Synthetic Strategies
The indole nucleus is a cornerstone of anticancer drug discovery.[3][4] The introduction of an electron-withdrawing chloro group at the 5-position can enhance the molecule's lipophilicity and its ability to form halogen bonds with target proteins, often leading to improved biological activity.[2][5] Concurrently, a nitro group, particularly at the 3-position, is a well-known pharmacophore that can contribute to cytotoxicity through various mechanisms, including the generation of reactive oxygen species (ROS).[6][7]
The synthesis of these derivatives often involves multi-step processes. A common approach involves the condensation of 5-chloro-1H-indole-2,3-dione with N-substituted thiosemicarbazides to form 5-chloro-1H-indole-2,3-dione 3-thiosemicarbazones.[8] These intermediates can then undergo further modification, such as a Mannich reaction with formaldehyde and a secondary amine (e.g., morpholine or piperidine) to yield N-1 substituted derivatives with potentially enhanced potency and altered solubility profiles.[9]
Mechanisms of Action: A Multi-Targeted Approach
This compound derivatives exert their anticancer effects through a variety of mechanisms, often targeting multiple signaling pathways critical for tumor growth and survival.
Kinase Inhibition
A primary mechanism for many indole derivatives is the inhibition of protein kinases, which are frequently dysregulated in cancer.[10] Certain 5-chloro-indole derivatives have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) and its mutants (e.g., EGFRT790M), as well as BRAFV600E kinase.[3][11] By binding to the ATP-binding site of these kinases, the derivatives block downstream signaling cascades, such as the PI3K/Akt/mTOR pathway, thereby inhibiting cell proliferation and survival.[1][12]
Induction of Apoptosis
A key hallmark of an effective anticancer agent is its ability to induce programmed cell death, or apoptosis.[4] 5-chloro-indole derivatives have been shown to be potent inducers of apoptosis. This is often achieved through the activation of the caspase cascade.[11] Specifically, potent derivatives can significantly increase the expression levels of executioner caspase-3, a key protein that cleaves various cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis.[11] They can also modulate the levels of Bcl-2 family proteins, increasing the expression of pro-apoptotic proteins like Bax while decreasing anti-apoptotic proteins like Bcl-2.[13]
Cell Cycle Arrest and ROS Generation
Some nitroindole derivatives have been found to induce cell cycle arrest, primarily in the sub-G1 or G1 phase.[6][7] This prevents cancer cells from progressing through the cell cycle and replicating. This effect is often accompanied by an increase in intracellular reactive oxygen species (ROS), which can cause significant oxidative damage to cellular components and trigger apoptotic pathways.[6][7][14]
In Vitro Efficacy Data
The therapeutic potential of this compound derivatives is highlighted by their potent cytotoxic and antiproliferative activity against a diverse panel of human cancer cell lines. The data below summarizes the activity of several lead compounds from various studies.
| Compound ID/Description | Cancer Cell Line | Cancer Type | Assay Type | Activity Metric | Value | Reference |
| Compound 5f | Panc-1 | Pancreatic Cancer | Antiproliferative | GI50 | 29 nM | [11] |
| Compound 5g | A-549, MCF-7, Panc-1, HT-29 | Lung, Breast, Pancreatic, Colon | Antiproliferative | Mean GI50 | 31 nM | [11] |
| Compound 3e | LOX-IMVI | Melanoma | Antiproliferative | IC50 | 0.96 µM | [3] |
| Compound 4l | HOP-62 | Non-Small Cell Lung Cancer | SRB | log10(GI50) | < -8.00 | [9][15] |
| Compound 4l | HL-60(TB) | Leukemia | SRB | log10(GI50) | -6.30 | [9] |
| Compound 7 | HeLa | Cervical Cancer | Alamar Blue | IC50 | 5.89 ± 0.73 µM | [6][7][15] |
| (S)-RS4690 (DVL1 Inhibitor) | HCT116 | Colon Carcinoma | Cell Growth Inhibition | EC50 | 7.1 ± 0.6 µM | [16] |
GI50: Concentration for 50% growth inhibition. IC50: Concentration for 50% inhibition. EC50: Half-maximal effective concentration.
Structure-Activity Relationship (SAR) Insights
The anticancer activity of these indole derivatives is highly dependent on the nature and position of substituents.
-
N-1 Position: Substitution at the N-1 position of the indole ring is a critical modulator of activity. The addition of a morpholinomethyl or piperidinomethyl group, as seen in compound 4l, can dramatically increase potency compared to the unsubstituted parent compound.[9] This is likely due to improved cell permeability and favorable interactions with the biological target.
-
Thiosemicarbazone Side Chain: The substituent on the terminal nitrogen of the thiosemicarbazone moiety plays a key role. The presence of aromatic rings, particularly those with halogen substitutions (e.g., chlorophenyl), often correlates with higher activity.[9]
-
Indole Core Substituents: The 5-chloro and 3-nitro groups are foundational for the activity of this class of compounds. The electron-withdrawing nature of these groups alters the electronic properties of the indole ring system, which can enhance binding affinity to target proteins.[5]
Key Experimental Protocols
Reproducibility is paramount in drug discovery. The following are standardized protocols for evaluating the in vitro efficacy of this compound derivatives.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of a compound that inhibits cell growth by 50% (GI50 or IC50). It relies on the conversion of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.
Causality: The amount of formazan produced is directly proportional to the number of viable cells, providing a quantitative measure of cytotoxicity.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Prepare serial dilutions of the 5-chloro-indole compound in the appropriate cell culture medium. Remove the old medium from the cells and add the compound-containing medium. Include vehicle-only (e.g., DMSO) controls.
-
Incubation: Incubate the plate for a specified period, typically 48 to 72 hours.
-
MTT Addition: Add MTT reagent (e.g., 20 µL of a 5 mg/mL solution) to each well and incubate for an additional 4 hours.[10] During this time, viable cells will convert the MTT into insoluble purple formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution (e.g., 100-150 µL of DMSO) to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percent inhibition versus the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50/GI50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of a compound on cell cycle progression.
Causality: Cells are stained with a fluorescent dye (Propidium Iodide, PI) that intercalates with DNA. The amount of fluorescence is directly proportional to the amount of DNA in the cell, allowing for the differentiation of cells in G1, S, and G2/M phases of the cell cycle. A significant increase in the "sub-G1" population is indicative of apoptotic cell death due to DNA fragmentation.
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat them with the indole derivative at various concentrations (e.g., IC50 and 2x IC50) for 24-48 hours.[15]
-
Cell Harvesting: Harvest both adherent and floating cells by trypsinization, collect them by centrifugation (e.g., 500 x g for 5 minutes), and wash once with cold phosphate-buffered saline (PBS).
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently to prevent clumping. Causality: Ethanol dehydrates and permeabilizes the cells, allowing the PI dye to enter and stain the DNA. Fixation preserves the cells for analysis. Store cells at -20°C overnight or for at least 2 hours.[15]
-
Staining: Centrifuge the fixed cells to remove the ethanol. Resuspend the cell pellet in a PI staining solution containing RNase A. Causality: RNase A is crucial as it degrades any double-stranded RNA, ensuring that the PI dye only stains DNA, which prevents false positives.
-
Analysis: Incubate the cells in the dark for 30 minutes at room temperature. Analyze the samples using a flow cytometer. The resulting DNA content histogram is used to quantify the percentage of cells in the sub-G1, G1, S, and G2/M phases.
Conclusion and Future Directions
This compound derivatives represent a highly promising class of anticancer agents. Their synthetic accessibility allows for extensive SAR studies to optimize potency and selectivity.[1] The multi-faceted mechanisms of action, including potent kinase inhibition and the induction of apoptosis, make them attractive candidates for overcoming drug resistance. Future research should focus on in vivo efficacy studies in relevant animal models to validate their therapeutic potential. Furthermore, optimizing the pharmacokinetic and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds will be critical for their successful translation into clinical candidates.[11] The continued exploration of this chemical scaffold is poised to deliver novel and effective therapies for a range of human cancers.
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Abdel-Maksoud, M. S., et al. (2023). Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. Scientific Reports. Available from: [Link]
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El-Damasy, A. K., et al. (2023). Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways. MDPI. Available from: [Link]
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A Comparative Analysis of Synthetic Routes to Substituted 5-Nitroindoles: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 5-nitroindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, including anticancer and antiviral agents.[1][2][3] Its potent biological activity is largely attributed to the electron-withdrawing nature of the nitro group, which modulates the electronic properties and binding interactions of the indole ring.[2] Consequently, the development of efficient and versatile synthetic routes to access structurally diverse 5-nitroindoles is of paramount importance for drug discovery and development. This guide provides a comparative analysis of the principal synthetic strategies for preparing substituted 5-nitroindoles, offering insights into the mechanistic underpinnings, scope, limitations, and practical considerations of each methodology.
Introduction: The Significance of the 5-Nitroindole Moiety
The indole ring system is one of the most ubiquitous heterocyclic structures in nature and pharmaceuticals.[4] The introduction of a nitro group at the 5-position profoundly influences the molecule's properties, making 5-nitroindole and its derivatives valuable intermediates and pharmacophores.[3][5] These compounds have been investigated for a range of therapeutic applications, notably as G-quadruplex binders for targeting oncogene promoters like c-Myc, thus exhibiting anticancer activity.[1][5] The synthetic accessibility of this scaffold is therefore a critical bottleneck that dictates the pace of discovery in this area. This document aims to equip researchers with the knowledge to strategically select and execute the most appropriate synthetic route for their target 5-nitroindole derivative.
Classical Synthetic Approaches
For decades, the construction of the indole nucleus has been dominated by several named reactions. Their application to 5-nitroindole synthesis often relies on the use of appropriately substituted nitro-aromatic precursors.
The Fischer Indole Synthesis
Discovered by Emil Fischer in 1883, this reaction remains one of the most common methods for indole synthesis.[6][7] It involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of a phenylhydrazine with an aldehyde or ketone.[6][8]
Causality and Mechanistic Insight: The key to the Fischer synthesis is a[9][9]-sigmatropic rearrangement of the protonated ene-hydrazine tautomer of the initially formed hydrazone.[6][7] This rearrangement forms a new C-C bond at the ortho position of the aromatic ring. Subsequent cyclization and elimination of ammonia yield the aromatic indole ring.[6][10] For the synthesis of 5-nitroindoles, the required starting material is 4-nitrophenylhydrazine. The strong electron-withdrawing effect of the nitro group can deactivate the aromatic ring, sometimes requiring stronger acidic conditions or higher temperatures to drive the cyclization.
Diagram: Fischer Indole Synthesis Mechanism
Caption: Key stages of the Fischer indole synthesis.
Scope and Limitations: The Fischer synthesis is versatile, allowing for a wide range of substituents on both the indole core and the pyrrole ring, depending on the choice of ketone or aldehyde.[8][11] However, the reaction can fail with certain substrates, and the harsh acidic conditions may not be compatible with sensitive functional groups. For unsymmetrical ketones, mixtures of regioisomers can be formed.[8]
The Reissert Indole Synthesis
The Reissert synthesis provides a route to indoles (often substituted at the 2-position) starting from an o-nitrotoluene derivative.[12] This makes it particularly well-suited for synthesizing nitroindoles where the nitro group is already present on the starting material.
Causality and Mechanistic Insight: The synthesis begins with the condensation of an o-nitrotoluene with diethyl oxalate in the presence of a strong base (e.g., potassium ethoxide) to form an ethyl o-nitrophenylpyruvate.[12][13] The crucial step is the reductive cyclization of this intermediate, typically using zinc in acetic acid or other reducing agents like iron powder or sodium dithionite.[12][14] The nitro group is reduced to an amino group, which then undergoes intramolecular condensation with the adjacent ketone to form the indole-2-carboxylate, which can be subsequently decarboxylated.[12][14]
Scope and Limitations: The primary product is an indole-2-carboxylic acid or its ester, which offers a handle for further functionalization.[12] The reaction conditions are generally milder than the Fischer synthesis. However, the scope is limited by the availability of the substituted o-nitrotoluene starting materials.
The Leimgruber-Batcho Indole Synthesis
This method has become a popular alternative to the Fischer synthesis, especially in industrial settings, due to its high yields, mild conditions, and the ready availability of o-nitrotoluenes.[15][16]
Causality and Mechanistic Insight: The synthesis proceeds in two main steps. First, an o-nitrotoluene reacts with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMFDMA), to form a β-dimethylamino-o-nitrostyrene (an enamine).[15][17] The acidity of the methyl group on the nitrotoluene is enhanced, facilitating this condensation.[16] The second step is a reductive cyclization of the enamine intermediate.[15] Common reducing agents include palladium on carbon with hydrogen, Raney nickel with hydrazine, or titanium trichloride.[15][18] The nitro group is reduced to an amine, which cyclizes onto the enamine, followed by elimination of dimethylamine to form the indole.[19]
Diagram: Leimgruber-Batcho Workflow
Caption: Two-step process of the Leimgruber-Batcho synthesis.
Scope and Limitations: This method is highly efficient for producing 2,3-unsubstituted indoles and is tolerant of a wide variety of substituents on the benzene ring.[18] The intermediate enamines are often stable, colored compounds that can be isolated.[15] The primary limitation is that it is not generally applicable for producing C2 or C3-substituted indoles directly.
The Bartoli Indole Synthesis
The Bartoli synthesis is a powerful method for preparing 7-substituted indoles from o-substituted nitroarenes.[9][20] While often used for 7-substitution, its principles can be applied more broadly.
Causality and Mechanistic Insight: The reaction involves treating an o-substituted nitroarene with at least three equivalents of a vinyl Grignard reagent.[9][21] The mechanism is thought to proceed via initial addition of the Grignard reagent to the nitro group, leading to a nitrosoarene intermediate.[9] Further addition of the Grignard reagent, followed by a[9][9]-sigmatropic rearrangement and subsequent cyclization and aromatization, yields the indole.[20][21] The presence of an ortho-substituent is crucial for the reaction's success, as it provides the steric impetus for the key rearrangement step.[9]
Scope and Limitations: The Bartoli synthesis is one of the most direct and flexible routes to 7-substituted indoles, a class of compounds difficult to access via other classical methods.[9][22] The main limitation is the strict requirement for an ortho-substituent on the nitroarene.[22]
Modern Synthetic Strategies
Contemporary organic synthesis has introduced new catalytic systems that offer alternative pathways to the indole core, often under milder conditions and with improved functional group tolerance.
Palladium-Catalyzed Cyclizations
Palladium catalysis has revolutionized the formation of C-C and C-N bonds, and its application to indole synthesis is a significant area of research.[23] These methods often involve intramolecular cyclization of suitably functionalized aniline derivatives.
Causality and Mechanistic Insight: A common strategy involves the palladium-catalyzed coupling of an o-haloaniline with an alkyne (a Sonogashira coupling), followed by an intramolecular cyclization to form the indole ring.[24] For 5-nitroindoles, this would typically start with an o-halo-p-nitroaniline. The choice of ligand, base, and solvent is critical for optimizing the reaction yield and selectivity.[25] Another approach is the Buchwald modification of the Fischer synthesis, where a palladium catalyst is used to form the N-arylhydrazone precursor from an aryl bromide and a hydrazone.[6][25]
Scope and Limitations: Palladium-catalyzed methods offer excellent functional group tolerance and can be used to construct highly substituted and complex indoles.[26] However, the cost of the palladium catalyst and ligands can be a drawback, especially for large-scale synthesis. The synthesis of the required bifunctional starting materials can also add steps to the overall sequence.[25]
Comparative Summary
| Synthetic Route | Starting Material(s) | Key Transformation | Common Products | Advantages | Disadvantages |
| Fischer | p-Nitrophenylhydrazine + Aldehyde/Ketone | [9][9]-Sigmatropic Rearrangement | C2/C3-Substituted 5-Nitroindoles | Versatile, one-pot possible[8] | Harsh acid, potential regioisomers[8] |
| Reissert | Substituted o,p-Dinitrotoluene | Reductive Cyclization | 5-Nitroindole-2-carboxylates | Milder conditions, functional handle[12] | Limited by starting material availability |
| Leimgruber-Batcho | Substituted 4-Nitro-o-nitrotoluene | Enamine formation & Reductive Cyclization | 2,3-Unsubstituted 5-Nitroindoles | High yields, mild conditions, scalable[15] | Not for C2/C3-substitution |
| Bartoli | o-Substituted-p-Nitroaniline | Grignard addition & Sigmatropic Rearrangement | 7-Substituted-5-Nitroindoles | Access to sterically hindered indoles[9] | Requires ortho-substituent, excess Grignard |
| Pd-Catalyzed | o-Halo-p-nitroaniline + Alkyne/etc. | Cross-Coupling & Cyclization | Highly Substituted 5-Nitroindoles | Excellent functional group tolerance[24] | Catalyst cost, multi-step precursors[25] |
Detailed Experimental Protocol: Leimgruber-Batcho Synthesis of 5-Nitroindole
This protocol is a representative example based on established procedures.[15][17]
Step 1: Synthesis of 1-(2-(Dimethylamino)vinyl)-2,4-dinitrobenzene (Enamine Intermediate)
-
To a solution of 2,4-dinitrotoluene (1.0 eq) in dry N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMFDMA) (1.2 eq) and pyrrolidine (0.2 eq).
-
Heat the mixture at 110 °C for 4-6 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water and collect the resulting precipitate by filtration.
-
Wash the solid with cold water and dry under vacuum to yield the crude enamine, which can be purified by recrystallization from ethanol.
Step 2: Reductive Cyclization to 5-Nitroindole
-
Suspend the enamine intermediate (1.0 eq) in a suitable solvent such as methanol or ethyl acetate.
-
Add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol%).
-
Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed (typically 6-12 hours).
-
Once complete, filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica gel to afford pure 5-nitroindole.
Self-Validating System: The progress of each step can be reliably monitored by Thin Layer Chromatography (TLC). The intermediate enamine has a characteristic intense color.[15] The final product can be characterized and its purity confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry, comparing the data to literature values.
Conclusion and Future Outlook
The synthesis of substituted 5-nitroindoles can be achieved through a variety of classical and modern synthetic routes. The choice of method is a strategic decision that depends on the desired substitution pattern, the availability of starting materials, scale, and functional group compatibility.
-
The Fischer and Leimgruber-Batcho syntheses remain workhorses for accessing a broad range of 5-nitroindoles.
-
The Reissert synthesis is valuable for obtaining 2-carboxy functionalized products.
-
The Bartoli synthesis provides unique access to sterically demanding targets.
-
Palladium-catalyzed methods offer the highest degree of flexibility for constructing complex, highly decorated 5-nitroindole scaffolds, which will be crucial for future drug development efforts.
Future research will likely focus on developing more sustainable and efficient catalytic systems, including flow chemistry protocols and C-H activation strategies, to further streamline the synthesis of these vital medicinal chemistry building blocks.
References
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Bartoli, G., et al. (1989). The reaction of vinyl Grignard reagents with nitroarenes: A new, general method for the synthesis of substituted indoles. Tetrahedron Letters, 30(16), 2129-2132. [Available at: Grokipedia][20]
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Reissert, A. (1897). Einwirkung von Oxalester und Natriumäthylat auf Nitrotoluole. Synthese nitrirter Phenylbrenztraubensäuren. Berichte der deutschen chemischen Gesellschaft, 30(1), 1030-1053. [Available at: Wikipedia][12]
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Bartoli, G., et al. (1989). Bartoli Indole Synthesis. Wikipedia. [Available at: https://en.wikipedia.org/wiki/Bartoli_indole_synthesis][9]
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Leimgruber, W., & Batcho, A. D. (1971). The Leimgruber-Batcho Indole Synthesis. Various Patents and Organic Syntheses. [Available at: https://www.organic-chemistry.org/namedreactions/leimgruber-batcho-indole-synthesis.shtm][17][18]
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Leimgruber, W., & Batcho, A. D. Leimgruber–Batcho indole synthesis. Wikipedia. [Available at: https://en.wikipedia.org/wiki/Leimgruber%E2%80%93Batcho_indole_synthesis][15]
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Karali, N., et al. (2002). Synthesis and primary cytotoxicity evaluation of new 5-nitroindole-2,3-dione derivatives. European Journal of Medicinal Chemistry, 37(11), 929-937. [Available at: https://pubmed.ncbi.nlm.nih.gov/12446050/][30]
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Son, N. T., et al. (2020). Synthesis of 5- and 6-Azaindoles by Sequential Site-Selective Palladium-Catalyzed C–C and C–N Coupling Reactions. Synlett, 31(13), 1308-1312. [Available at: https://www.organic-chemistry.org/abstracts/lit4/858.shtm][24]
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An In-depth Technical Guide to Validating the Structure of 5-Chloro-3-nitro-1H-indole Reaction Products
For researchers, medicinal chemists, and professionals in drug development, the unequivocal structural confirmation of synthesized molecules is a cornerstone of scientific rigor and preclinical development. The indole scaffold is a "privileged structure" in medicinal chemistry, appearing in a vast array of pharmacologically active compounds.[1][2] The introduction of substituents, such as a chloro group at the 5-position and a nitro group at the 3-position of the 1H-indole core, creates a versatile intermediate, 5-Chloro-3-nitro-1H-indole. This molecule is primed for a variety of chemical transformations aimed at generating novel therapeutic agents.[1][3]
However, the reactivity of this substituted indole necessitates a robust and multi-faceted analytical approach to validate the structures of its reaction products. The potential for isomeric impurities, unexpected side reactions, and incomplete conversions requires a self-validating system of protocols. This guide provides an in-depth exploration of the essential analytical techniques and methodologies for the unambiguous structural elucidation of derivatives of this compound.
The Strategic Importance of Orthogonal Analytical Techniques
No single analytical technique is sufficient to definitively prove the structure of a novel compound. A comprehensive validation strategy relies on the application of orthogonal methods, where each technique provides a different and complementary piece of the structural puzzle. For derivatives of this compound, the primary analytical arsenal includes Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy.
Section 1: Navigating the Reaction Landscape of this compound
Understanding the potential reaction pathways of this compound is crucial for anticipating the structures of possible products and byproducts. The electron-withdrawing nature of the nitro group at the C3 position and the chloro group at the C5 position significantly influences the reactivity of the indole ring.
Reduction of the Nitro Group
A common and synthetically valuable transformation is the reduction of the nitro group to an amine, yielding 5-chloro-1H-indol-3-amine. This reaction opens the door to a wide range of further derivatization, such as amide bond formation. However, the reduction process can be complex, with the potential for the formation of intermediates like hydroxylamines and nitroso compounds.[4][5] The choice of reducing agent and reaction conditions is critical to achieving the desired outcome.[4][6]
-
Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C) or Raney Nickel with hydrogen gas is a common method.[4]
-
Metal-Acid Systems: Reagents such as iron in acetic acid or tin(II) chloride are also effective.[4]
N-Alkylation and N-Acylation
The nitrogen of the indole ring (N1) is a nucleophilic center and can readily undergo alkylation or acylation.[7] These reactions are typically carried out in the presence of a base to deprotonate the indole nitrogen, followed by the addition of an alkyl halide or an acyl chloride.[2] It is important to ensure that the reaction is selective for N-alkylation over potential C-alkylation.[2]
Electrophilic Substitution
While the indole ring is generally electron-rich and prone to electrophilic substitution, the presence of the electron-withdrawing nitro group at C3 deactivates the pyrrole ring towards further electrophilic attack.[7][8] However, reactions at the benzene ring are still possible, though they may require harsher conditions.
Below is a diagram illustrating the primary reaction pathways for this compound.
Caption: Key reaction pathways of this compound.
Section 2: Core Analytical Techniques for Structural Validation
This section details the application of key spectroscopic techniques for the structural elucidation of reaction products derived from this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is arguably the most powerful tool for the structural determination of organic molecules. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides detailed information about the carbon skeleton, the number and connectivity of protons, and the relative stereochemistry. For indole derivatives, specific chemical shifts and coupling patterns are highly diagnostic.[9][10][11]
2.1.1 ¹H NMR Spectroscopy
-
Aromatic Region (δ 7.0-8.5 ppm): The protons on the indole ring will appear in this region. The substitution pattern will dictate the multiplicity and coupling constants of these signals. For the parent this compound, one would expect to see distinct signals for H2, H4, H6, and H7.
-
N-H Proton: The proton on the indole nitrogen (N1-H) typically appears as a broad singlet at a downfield chemical shift (δ > 10 ppm), although its position and appearance can be solvent-dependent.
-
Side-Chain Protons: Protons on any newly introduced alkyl or acyl groups will have characteristic chemical shifts and multiplicities.
2.1.2 ¹³C NMR Spectroscopy
-
Aromatic and Heterocyclic Carbons: The carbon signals of the indole ring will appear in the range of δ 100-140 ppm. The carbon bearing the nitro group (C3) will be significantly deshielded.
-
Side-Chain Carbons: The chemical shifts of carbons in the side chains will be indicative of their electronic environment.
2.1.3 2D NMR Techniques (COSY, HSQC, HMBC)
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, which is invaluable for tracing the connectivity of protons within a spin system, such as the aromatic protons on the indole ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms. This is essential for assigning the carbon signals based on the already assigned proton signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is a powerful tool for establishing the connectivity between different parts of the molecule, for instance, connecting a new substituent to the indole core.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified reaction product in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts, particularly of exchangeable protons like N-H.
-
Data Acquisition: Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Processing and Interpretation: Process the raw data (Fourier transformation, phasing, and baseline correction). Analyze the chemical shifts, coupling constants, and cross-peaks in the 2D spectra to assemble the molecular structure.
The following diagram illustrates a logical workflow for NMR-based structural validation.
Caption: A systematic workflow for NMR-based structural elucidation.
Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) for this compound and a Hypothetical N-Ethyl Derivative in DMSO-d₆
| Proton | This compound | N-Ethyl-5-chloro-3-nitro-1H-indole | Rationale for Change |
| N1-H | ~12.5 (br s) | Absent | Alkylation of the indole nitrogen. |
| H2 | ~8.6 (s) | ~8.7 (s) | Minor change due to N-alkylation. |
| H4 | ~8.2 (d) | ~8.3 (d) | Minor change. |
| H6 | ~7.4 (dd) | ~7.5 (dd) | Minor change. |
| H7 | ~7.8 (d) | ~7.9 (d) | Minor change. |
| N-CH₂ | - | ~4.3 (q) | New signal from the ethyl group. |
| CH₃ | - | ~1.4 (t) | New signal from the ethyl group. |
Note: These are predicted values and may vary slightly in an actual spectrum.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers additional structural information. High-resolution mass spectrometry (HRMS) is particularly crucial as it can determine the elemental composition of the molecule with high accuracy.[10][12]
2.2.1 Ionization Techniques
-
Electron Ionization (EI): A hard ionization technique that often leads to extensive fragmentation. The resulting fragmentation pattern can be a "fingerprint" for the molecule.
-
Electrospray Ionization (ESI): A soft ionization technique that typically produces the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻ with minimal fragmentation. This is ideal for determining the molecular weight.
2.2.2 High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the molecule. This is a critical step in confirming that the reaction has produced the expected product.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the purified product (typically in the low µg/mL to ng/mL range) in a suitable solvent such as methanol or acetonitrile.
-
Data Acquisition: Infuse the sample into the mass spectrometer. For ESI, acquire data in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻ ions. For EI, the sample is typically introduced via a direct insertion probe or a GC inlet.
-
Data Analysis: Determine the molecular weight from the molecular ion peak. In HRMS, compare the measured accurate mass to the theoretical mass for the expected elemental formula. Analyze any fragmentation patterns to see if they are consistent with the proposed structure.
Table 2: Expected HRMS Data for Key Reaction Products
| Compound | Expected Formula | Theoretical m/z [M+H]⁺ |
| This compound | C₈H₅ClN₂O₂ | 197.0112 |
| 5-Chloro-1H-indol-3-amine | C₈H₇ClN₂ | 167.0371 |
| N-Ethyl-5-chloro-3-nitro-1H-indole | C₁₀H₉ClN₂O₂ | 225.0425 |
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups
FT-IR spectroscopy is a rapid and non-destructive technique that is excellent for identifying the presence or absence of key functional groups.
-
N-H Stretch: For N-unsubstituted indoles, a characteristic sharp peak is observed around 3400-3300 cm⁻¹. The disappearance of this peak is a strong indicator of successful N-alkylation or N-acylation.
-
N-O Stretches (Nitro Group): The nitro group will show two strong absorption bands, typically around 1550-1500 cm⁻¹ (asymmetric stretch) and 1360-1300 cm⁻¹ (symmetric stretch). The disappearance of these bands is a key indicator of the successful reduction of the nitro group.
-
C=O Stretch (Amide): If the amine product of the nitro reduction is acylated, a strong carbonyl absorption will appear in the region of 1680-1630 cm⁻¹.
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a solid (using an ATR accessory) or as a KBr pellet.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the proposed structure.
Section 3: A Self-Validating System in Practice
The trustworthiness of a structural assignment comes from the convergence of data from these orthogonal techniques. For example, in the case of a successful N-alkylation of this compound with ethyl iodide:
-
¹H NMR would show the disappearance of the N-H proton and the appearance of a quartet and a triplet corresponding to the ethyl group.
-
¹³C NMR would show two new signals in the aliphatic region.
-
HMBC would show a correlation between the N-CH₂ protons and the C2 and C7a carbons of the indole ring, confirming the site of alkylation.
-
HRMS would show a molecular ion corresponding to the addition of a C₂H₅ group.
-
FT-IR would show the disappearance of the N-H stretch.
When all of these pieces of evidence are in agreement, the proposed structure can be considered validated with a high degree of confidence.
References
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Synthesis and Reactions of Nitroindoles. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]
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5-chloro-3-nitro-2-phenyl-1H-indole. (n.d.). Chemical Synthesis Database. Retrieved January 6, 2026, from [Link]
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Electrophilic Substitution Reactions of Indoles. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]
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One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. (2020). RSC Publishing. Retrieved January 6, 2026, from [Link]
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Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. (2023). MDPI. Retrieved January 6, 2026, from [Link]
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A Technical Guide to the Biological Evaluation of Halogenated Nitroindoles: A Comparative Analysis Featuring 5-Chloro-3-nitro-1H-indole
Executive Summary
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of biologically active compounds. The strategic addition of halogen and nitro functional groups can profoundly modulate the pharmacokinetic and pharmacodynamic properties of these molecules. This guide provides a comparative analysis of 5-chloro-3-nitro-1H-indole and other halogenated nitroindoles within the context of key biological assays. We delve into the structure-activity relationships (SAR) that govern their efficacy in anticancer, antimicrobial, and neuroprotective applications. By synthesizing data from multiple studies, this document offers field-proven insights into experimental design, provides detailed protocols for essential assays, and outlines future directions for the development of this promising class of compounds.
The Chemical Landscape of Halogenated Nitroindoles
The Indole Scaffold: A Privileged Structure
The indole ring system is a bicyclic aromatic heterocycle found in numerous natural products, most notably the amino acid tryptophan. This prevalence has made it a "privileged scaffold" in drug discovery, a molecular framework that is capable of binding to multiple, diverse biological targets. Its derivatives have shown a wide array of pharmacological activities, including anticancer, antimicrobial, and neuroprotective effects.[1][2][3]
The Influence of Halogenation on Bioactivity
The incorporation of halogen atoms (F, Cl, Br, I) into a drug candidate is a common strategy in medicinal chemistry to enhance its properties.[4] Halogens can increase membrane permeability, fill hydrophobic pockets in protein targets, and improve metabolic stability, thereby enhancing the overall "druggability" of a compound.[4][5] The specific halogen used and its position on the indole ring can dramatically alter binding affinity and selectivity, a key consideration in structure-activity relationship (SAR) studies.[6][7][8] For instance, the presence of a chloro group often improves antibacterial and antifungal activity in indole derivatives.[9][10]
The Role of the Nitro Group
The nitro group (—NO₂) is a strong electron-withdrawing group that significantly influences the electronic properties of the indole ring. This modification can be crucial for specific biological interactions. In some contexts, the nitro group is essential for activity, such as in 5-nitro-2-phenylindole, which acts as a bacterial efflux pump inhibitor.[10] Furthermore, nitroaromatic compounds have been extensively studied for their diverse biological activities, although their development requires careful consideration of potential toxicities.[11] The position of the nitro group is critical; 3-nitroindoles, for example, are valuable synthetic intermediates for creating more complex, biologically active molecules.[12]
Comparative Analysis in Key Biological Assays
The true potential of a compound is revealed through its performance in standardized biological assays. Here, we compare the reported activities of this compound and its analogs.
Anticancer Activity
Halogenated indoles have emerged as potent anticancer agents, often acting through mechanisms like the inhibition of key enzymes (e.g., EGFR) or the stabilization of DNA secondary structures like G-quadruplexes in oncogene promoters.[13][14][15][16]
A notable mechanism for nitroindoles involves binding to and stabilizing the c-Myc promoter G-quadruplex, which downregulates the expression of the c-Myc oncogene and induces cell-cycle arrest.[14] The chloro- and nitro-substituents are often key to this interaction. Derivatives of 5-chloro-indole have also been developed as potent inhibitors of both wild-type and mutant Epidermal Growth Factor Receptor (EGFR), a critical target in non-small cell lung cancer.[16]
Table 1: Comparative Anticancer Activity of Halogenated Nitroindoles
| Compound/Derivative Class | Cancer Cell Line | Assay Type | Potency (IC₅₀ / GI₅₀) | Mechanism of Action | Reference |
|---|---|---|---|---|---|
| Pyrrolidine-substituted 5-nitroindole | HeLa | Cytotoxicity | ~6 µM | c-Myc G-Quadruplex Binder | [13][14] |
| 5-chloro-indole-2-carboxamide (Comp. 5f) | A549 (Lung) | Antiproliferative | 31 nM | EGFRT790M Inhibitor | [16] |
| 5-chloro-indole-2-carboxamide (Comp. 5g) | A549 (Lung) | Antiproliferative | 35 nM | EGFRT790M Inhibitor | [16] |
| Halogenated Flavonols (General Trend) | HCT116 (Colorectal) | Antiproliferative | Br > Cl > F | Cell Cycle Arrest, Apoptosis | [6] |
| 5-chloro-isatin thiosemicarbazone | HeLa | Antiproliferative | Not specified | Mitosis Inhibition |[17] |
Note: IC₅₀ (half maximal inhibitory concentration) and GI₅₀ (half maximal growth inhibition) values are context-dependent on the specific assay conditions and cell lines used. Direct comparison should be made with caution.
Below is a diagram illustrating the G-quadruplex targeting mechanism.
Caption: Mechanism of c-Myc downregulation by G-quadruplex binders.
Antimicrobial Activity
The threat of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Halogenated indoles have demonstrated significant activity against a range of bacteria and fungi, often by inhibiting biofilm formation—a key virulence factor.[18]
Studies on chloroindoles, including 4-chloroindole and 5-chloroindole, have shown they possess broad-spectrum antimicrobial and antibiofilm properties against uropathogenic Escherichia coli (UPEC) and other nosocomial pathogens.[18] The presence of a chloro group on the indole ring appears beneficial for activity against strains like Staphylococcus aureus and Candida albicans.[10][17]
Table 2: Comparative Antimicrobial Activity of Halogenated Indoles
| Compound | Pathogen | Assay Type | Potency (MIC) | Mechanism of Action | Reference |
|---|---|---|---|---|---|
| 4-Chloroindole | E. coli (UPEC) | Broth Microdilution | 75 µg/mL | Biofilm Inhibition, Virulence Reduction | [18] |
| 5-Chloroindole | E. coli (UPEC) | Broth Microdilution | 75 µg/mL | Biofilm Inhibition, Virulence Reduction | [18] |
| 5-Chloro-2-methyl indole | E. coli (UPEC) | Broth Microdilution | 75 µg/mL | Biofilm Inhibition, Virulence Reduction | [18] |
| 4-Chloroindole | S. aureus | Broth Microdilution | 50 µg/mL | Antimicrobial | [18] |
| 5-Chloroindole | A. baumannii | Broth Microdilution | 50 µg/mL | Antimicrobial | [18] |
| 5-Chloro-isatin derivative (3c) | S. aureus | Not specified | Active | Antimicrobial | [17] |
| 5-Chloro-isatin derivative (3c) | C. albicans | Not specified | Active | Antifungal |[17] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a chemical that prevents visible growth of a bacterium or fungus.
The following diagram outlines a typical workflow for determining the Minimum Inhibitory Concentration (MIC) of a compound.
Caption: Standard workflow for a Minimum Inhibitory Concentration (MIC) assay.
Neuroprotective and Neuromodulatory Activity
The indole structure is central to neuroactive compounds like serotonin. Indole derivatives are being explored for their potential to treat neurodegenerative diseases and other CNS disorders.[1][19][20] Mechanisms include antioxidant effects, anti-inflammatory action, and direct modulation of neurotransmitter receptors.[20][21][22] For example, 7-nitroindazole has shown neuroprotective effects by inhibiting neuronal nitric oxide synthase (nNOS).[21] In a more direct comparison, 5-chloroindole has been identified as a potent positive allosteric modulator (PAM) of the 5-HT₃ receptor, a ligand-gated ion channel involved in nausea, anxiety, and cognition.[23]
Table 3: Comparative Neuroactivity of Halogenated/Nitro Indoles
| Compound | Target/Model | Assay Type | Effect | Mechanism of Action | Reference |
|---|---|---|---|---|---|
| 5-Chloroindole | Human 5-HT₃A Receptor | Electrophysiology | Potentiation of agonist response | Positive Allosteric Modulator | [23] |
| 7-Nitroindazole | Iron-induced neurotoxicity (rat) | Stereology | Decreased neuron loss by ~75% | nNOS Inhibition | [21] |
| Indole-3-carbinol (parent structure) | Scopolamine-induced amnesia (rat) | Behavioral tests | Improved cognitive performance | Antioxidant, Anti-inflammatory | [20] |
| Halogenated Phenolics (General) | Iodotyrosine deiodinase (IYD) | In vitro enzyme assay | Inhibition | IYD Inhibition (Thyroid disruption) |[24] |
Structure-Activity Relationship (SAR) Insights
Synthesizing the data from various biological assays allows for the deduction of key structure-activity relationships.
-
Impact of Halogen Type and Position : For anticancer activity in flavonols, potency often follows the trend Br > Cl > F.[6] In antimicrobial assays, the presence of a chloro group at the C4 or C5 position of the indole ring is effective for biofilm inhibition.[18] This highlights that both the electronegativity/size of the halogen and its specific location are critical for target engagement.
-
Role of the Nitro Group : The nitro group's strong electron-withdrawing nature is vital for activities like c-Myc G-quadruplex binding.[13][14] Its position dictates the electronic landscape of the entire molecule. The 3-nitro substitution is a common synthetic handle but also contributes directly to the biological profile.
-
Synergy of Substituents : The combination of a C5-chloro and a C3-nitro group in the target molecule, this compound, suggests a potential for synergistic effects. The chloro group can enhance membrane permeability and hydrophobic interactions, while the nitro group provides a key electronic feature for target binding.
Caption: Key structural factors influencing the biological activity of indoles.
Methodologies and Experimental Protocols
To ensure scientific integrity, protocols must be robust and self-validating. Below are standardized, step-by-step methods for key assays.
Protocol: In Vitro Anticancer Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.
-
Cell Culture : Plate cancer cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation : Prepare a 10 mM stock solution of the test compound (e.g., this compound) in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM.
-
Treatment : Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations.
-
Controls (Self-Validation) :
-
Vehicle Control : Treat cells with medium containing the highest concentration of DMSO used (e.g., 0.1%).
-
Untreated Control : Treat cells with fresh culture medium only.
-
Positive Control : Treat cells with a known cytotoxic drug (e.g., Doxorubicin).
-
-
Incubation : Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition : Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization : Add 100 µL of solubilization solution (e.g., acidic isopropanol or DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition : Read the absorbance at 570 nm using a microplate reader.
-
Analysis : Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.
Protocol: Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[25]
-
Inoculum Preparation : Culture the test microorganism (e.g., S. aureus) overnight. Dilute the culture in fresh broth (e.g., Mueller-Hinton Broth) to a standardized concentration of ~5 x 10⁵ CFU/mL.
-
Compound Preparation : In a 96-well plate, prepare two-fold serial dilutions of the test compound in the broth, typically ranging from 256 µg/mL to 0.5 µg/mL.
-
Inoculation : Add the standardized bacterial inoculum to each well containing the diluted compound. The final volume in each well should be 100-200 µL.
-
Controls (Self-Validation) :
-
Growth Control : Well containing inoculum and broth, but no compound. This well should show turbidity.
-
Sterility Control : Well containing broth only. This well should remain clear.
-
Positive Control : Include a known antibiotic (e.g., Ciprofloxacin) as a reference standard.
-
-
Incubation : Cover the plate and incubate at 37°C for 18-24 hours.
-
Data Acquisition : Visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the compound at which no turbidity is observed. A plate reader measuring absorbance at 600 nm can also be used for a quantitative assessment.
Conclusion and Future Directions
The strategic halogenation and nitration of the indole scaffold provide a powerful platform for developing novel therapeutic agents. The available data suggests that this compound and related structures are particularly promising candidates for anticancer and antimicrobial applications. Their activity profile is a direct result of the synergistic interplay between the chloro and nitro substituents, which enhance pharmacokinetic properties and provide key interactions at the molecular target.
Future research should focus on:
-
Direct Comparative Studies : Performing head-to-head testing of a library of halogenated (F, Cl, Br, I) nitroindoles at various positions across multiple assay platforms to build a more precise SAR model.
-
Mechanism of Action Elucidation : Moving beyond phenotypic screening to identify the specific protein targets or pathways modulated by these compounds.
-
Lead Optimization : Synthesizing new analogs to improve potency, selectivity, and safety profiles, with a focus on reducing potential off-target effects associated with nitroaromatic compounds.
-
In Vivo Evaluation : Advancing the most promising candidates from in vitro assays into preclinical animal models to assess their efficacy, pharmacokinetics, and safety in a whole-organism context.
By leveraging the principles and protocols outlined in this guide, researchers can effectively explore the vast therapeutic potential of this compound and the broader class of halogenated nitroindoles.
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Spectroscopic Differentiation of Bioisosteric Indoles: A Technical Guide to 5-Chloroindole and 5-Chloro-3-nitro-1H-indole
This technical guide provides an in-depth spectroscopic comparison of 5-chloroindole and 5-Chloro-3-nitro-1H-indole. It is designed for researchers, scientists, and drug development professionals engaged in the synthesis, characterization, and application of indole-based compounds. By elucidating the distinct spectral signatures imparted by the chloro and nitro substituents, this guide serves as a practical resource for structural verification, purity assessment, and the rational design of novel indole derivatives.
Introduction: The Significance of Spectroscopic Signatures in Drug Discovery
Indole and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The strategic modification of the indole ring with various functional groups is a cornerstone of drug design, enabling the fine-tuning of a molecule's physicochemical and pharmacological properties. 5-chloroindole serves as a versatile starting material in the synthesis of a wide array of biologically active compounds. The introduction of a nitro group at the 3-position, yielding this compound, dramatically alters the electronic and steric profile of the parent molecule. This substitution is of particular interest in medicinal chemistry, as the nitro group can act as a bioisostere for other functional groups, a precursor for further chemical transformations, or a key pharmacophoric element in its own right.
Given the subtle yet critical differences that functional group modifications impart, unambiguous structural characterization is paramount. Spectroscopic techniques provide a powerful and non-destructive means to probe the molecular architecture of these compounds. This guide will systematically explore the application of Ultraviolet-Visible (UV-Vis), Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) to differentiate between 5-chloroindole and this compound. We will delve into the theoretical underpinnings of how the electron-withdrawing nature of the chlorine atom and the potent electron-withdrawing and resonance effects of the nitro group manifest in their respective spectra.
Molecular Structures and Key Differentiating Features
The foundational step in our spectroscopic comparison is to visualize the structures of the two molecules and identify the key differences that will influence their interaction with electromagnetic radiation.
Figure 1: Molecular structures of 5-chloroindole and this compound.
The primary distinction lies in the presence of the nitro (-NO₂) group at the C3 position of the indole ring in this compound. This substituent introduces several key features that will be spectroscopically interrogated:
-
Electronic Effects: The nitro group is a strong electron-withdrawing group, both through induction and resonance. This will significantly impact the electron density distribution across the indole ring system.
-
Conjugation: The nitro group extends the π-conjugated system of the indole ring, which will have a pronounced effect on the UV-Vis absorption spectrum.
-
Vibrational Modes: The N-O bonds of the nitro group will introduce new, characteristic vibrational modes in the IR spectrum.
-
Magnetic Environment: The altered electronic environment will induce notable shifts in the ¹H and ¹³C NMR spectra, particularly for nuclei in close proximity to the C3 position.
-
Mass Fragmentation: The presence of the nitro group will introduce unique fragmentation pathways in the mass spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Conjugated System
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing insights into its electronic transitions. The extended π-conjugation in indole derivatives gives rise to characteristic absorption bands.
Theoretical Considerations:
The introduction of a nitro group at the C3 position is expected to cause a bathochromic (red) shift in the absorption maximum (λmax) compared to 5-chloroindole. This is due to the extension of the conjugated system and the strong electron-withdrawing nature of the nitro group, which lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital), thereby reducing the HOMO-LUMO energy gap. Studies on nitroindole isomers have shown that they exhibit broadly absorbing peaks in the near-UV range (300–400 nm)[1]. For instance, 5-nitroindole has a peak at 322 nm[1].
Comparative Spectral Data:
| Compound | λmax (nm) | Solvent |
| 5-chloroindole | ~270-290 | Not specified |
| This compound | Predicted ~320-350 | Not specified |
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare dilute solutions (typically 10-5 to 10-4 M) of 5-chloroindole and this compound in a spectroscopic grade solvent (e.g., ethanol or acetonitrile).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Measurement: Record the absorption spectra over a range of 200-400 nm, using the pure solvent as a reference.
-
Analysis: Identify the λmax for each compound and compare the spectra. The spectrum of this compound is expected to be red-shifted compared to that of 5-chloroindole.
Infrared (IR) Spectroscopy: Identifying Functional Group Vibrations
IR spectroscopy probes the vibrational frequencies of bonds within a molecule. It is an excellent tool for identifying the presence of specific functional groups.
Theoretical Considerations:
The most significant difference in the IR spectra of the two compounds will be the appearance of strong absorption bands corresponding to the nitro group in this compound. The key vibrational modes to look for are:
-
N-H Stretch: Both molecules will exhibit a stretching vibration for the N-H bond of the indole ring, typically in the region of 3300-3500 cm⁻¹.
-
Aromatic C-H Stretch: Both will show absorptions for aromatic C-H stretching above 3000 cm⁻¹.
-
Nitro Group Stretches: this compound will display two characteristic strong stretching vibrations for the NO₂ group: an asymmetric stretch around 1500-1560 cm⁻¹ and a symmetric stretch around 1335-1385 cm⁻¹.
-
C-Cl Stretch: The C-Cl stretching vibration in both molecules will appear in the fingerprint region, typically between 600-800 cm⁻¹.
Comparative Spectral Data:
| Functional Group | 5-chloroindole (cm⁻¹) | This compound (Predicted, cm⁻¹) |
| N-H Stretch | ~3400 | ~3400 |
| Aromatic C-H Stretch | >3000 | >3000 |
| Asymmetric NO₂ Stretch | N/A | ~1530 |
| Symmetric NO₂ Stretch | N/A | ~1350 |
| C-Cl Stretch | ~730 | ~730 |
Note: The predicted values for this compound are based on typical ranges for these functional groups.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet or a thin film of the solid sample. Alternatively, for Attenuated Total Reflectance (ATR)-IR, place a small amount of the solid directly on the ATR crystal.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Measurement: Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands for the N-H, aromatic C-H, and C-Cl groups in both spectra. Crucially, look for the strong, distinct peaks of the asymmetric and symmetric NO₂ stretches in the spectrum of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for detailed structural elucidation in organic chemistry. By probing the magnetic environments of atomic nuclei (primarily ¹H and ¹³C), it provides a detailed map of the molecular skeleton.
¹H NMR Spectroscopy
Theoretical Considerations:
The introduction of the electron-withdrawing nitro group at C3 will cause significant deshielding (downfield shifts) of the protons on the indole ring, particularly those in close proximity.
-
N-H Proton: The N-H proton in both compounds will appear as a broad singlet in the downfield region (δ 8.0-12.0 ppm), with its exact chemical shift being highly dependent on solvent and concentration[2].
-
Aromatic Protons:
-
In 5-chloroindole, the protons on the benzene ring (H4, H6, H7) and the pyrrole ring (H2, H3) will have characteristic chemical shifts and coupling patterns.
-
In this compound, the H2 proton, being adjacent to the nitro-substituted C3, is expected to be significantly deshielded and shifted downfield. Similarly, the H4 proton will also experience a downfield shift due to the electronic effect of the nitro group.
-
Comparative ¹H NMR Data (Predicted for this compound):
| Proton | 5-chloroindole (δ, ppm)[3] | This compound (Predicted, δ, ppm) |
| H1 (N-H) | ~8.1 (br s) | ~11.5-12.0 (br s) |
| H2 | ~7.01 (s) | ~8.0-8.2 (s) |
| H3 | ~6.47 (t) | N/A |
| H4 | ~7.57 (d) | ~8.2-8.4 (d) |
| H6 | ~7.16 (dd) | ~7.8-8.0 (dd) |
| H7 | ~7.27 (d) | ~7.5-7.7 (d) |
Note: The predicted chemical shifts for this compound are based on the analysis of substituent effects and data from structurally similar compounds, such as 2-(5-nitro-1H-indol-3-yl)acetonitrile[4].
¹³C NMR Spectroscopy
Theoretical Considerations:
The carbon chemical shifts will also be significantly affected by the nitro substituent.
-
C3 Carbon: The most dramatic effect will be on the C3 carbon, which is directly attached to the nitro group. This carbon will be significantly deshielded and shifted downfield.
-
Other Carbons: The other carbons in the indole ring will also experience shifts due to the altered electron density distribution. The C2 and C3a carbons are expected to be deshielded, while other carbons might experience more complex shielding/deshielding effects.
Comparative ¹³C NMR Data (Predicted for this compound):
| Carbon | 5-chloroindole (δ, ppm)[3] | This compound (Predicted, δ, ppm) |
| C2 | 123.09 | ~125-128 |
| C3 | 111.68 | ~140-145 |
| C3a | 129.55 | ~130-133 |
| C4 | 122.23 | ~120-123 |
| C5 | 125.00 | ~126-129 |
| C6 | 118.52 | ~117-120 |
| C7 | 112.01 | ~113-116 |
| C7a | 134.69 | ~135-138 |
Note: The predicted chemical shifts for this compound are based on established substituent chemical shift effects for the nitro group on aromatic systems.
Experimental Protocol: NMR Spectroscopy
Figure 2: Workflow for NMR spectroscopic analysis.
Mass Spectrometry (MS): Unraveling Fragmentation Patterns
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and structural features.
Theoretical Considerations:
The molecular ions of 5-chloroindole and this compound will be readily distinguishable due to their different molecular weights. Furthermore, the presence of the nitro group will introduce characteristic fragmentation pathways.
-
Molecular Ion Peak (M⁺):
-
5-chloroindole (C₈H₆ClN): m/z ≈ 151.02[5]
-
This compound (C₈H₅ClN₂O₂): m/z ≈ 195.00
-
-
Isotopic Pattern: Both molecules contain a chlorine atom, so their molecular ion peaks will exhibit a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, corresponding to the ³⁷Cl isotope.
-
Fragmentation:
-
5-chloroindole is expected to show fragmentation patterns typical of indoles, such as the loss of HCN.
-
This compound will likely exhibit fragmentation involving the loss of the nitro group (NO₂˙, 46 Da) or nitric oxide (NO˙, 30 Da), which are common fragmentation pathways for nitroaromatic compounds.
-
Figure 3: Predicted key fragmentation pathways for this compound.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: Acquire the mass spectrum.
-
Analysis: Identify the molecular ion peak and its isotopic pattern to confirm the molecular formula. Analyze the fragmentation pattern to gain further structural information and to differentiate between the two compounds.
Conclusion: A Multi-faceted Approach to Structural Verification
The comprehensive spectroscopic comparison of 5-chloroindole and this compound demonstrates the power of a multi-technique approach for the unambiguous characterization of structurally related molecules. Each technique provides a unique piece of the structural puzzle, and together they offer a self-validating system for confirming the identity and purity of these important synthetic intermediates.
The key differentiating features are summarized below:
-
UV-Vis: A significant bathochromic shift for this compound due to the extended conjugation of the nitro group.
-
IR: The presence of strong, characteristic asymmetric and symmetric stretching bands for the nitro group in this compound.
-
NMR: Pronounced downfield shifts of the H2 and H4 protons and the C3 carbon in the ¹H and ¹³C NMR spectra of this compound, respectively.
-
MS: A clear difference in molecular weight and the presence of unique fragmentation pathways involving the loss of NO₂ or NO for this compound.
By understanding and applying the principles and protocols outlined in this guide, researchers can confidently navigate the synthesis and characterization of these and other substituted indole derivatives, thereby accelerating the pace of drug discovery and development.
References
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The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0000738). Retrieved from [Link]
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Chemical Synthesis Database. (2025). 5-chloro-3-nitro-2-phenyl-1H-indole. Retrieved from [Link]
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RSC Publishing. (2020). Optical properties of 3-substituted indoles. Retrieved from [Link]
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PubMed. (2023). Electronic Substitution Effect on the Ground and Excited State Properties of Indole Chromophore: A Computational Study. Retrieved from [Link]
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PubChem. (n.d.). 5-Chloroindole. Retrieved from [Link]
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RSC Publishing. (2021). Reactivity of 3-nitroindoles with electron-rich species. Retrieved from [Link]
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RSC Publishing. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. Retrieved from [Link]
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Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
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PubChem. (n.d.). 5-nitro-1H-indole-3-carbaldehyde. Retrieved from [Link]
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NIST WebBook. (n.d.). Anthraquinone, 1-chloro-5-nitro. Retrieved from [Link]
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NIST WebBook. (n.d.). Benzene, 1-chloro-3-nitro-. Retrieved from [Link]
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SpectraBase. (n.d.). 5-Chloro-6-hydroxy-nicotinic acid - Optional[FTIR] - Spectrum. Retrieved from [Link]
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ResearchGate. (n.d.). Substituent effects of nitro group in cyclic compounds. Retrieved from [Link]
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ResearchGate. (n.d.). Absorption spectra of indole and 5-hydroxyindole in the gas phase. Retrieved from [Link]
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PubMed Central. (n.d.). Effects of Nitro-Substitution on the Spectroscopic and Self-Assembly Properties of BODIPY Dyes. Retrieved from [Link]
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ResearchGate. (n.d.). Substrate scope of 3‐nitroindoles.[a]. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Retrieved from [Link]
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Docking Studies of 5-Chloro-3-nitro-1H-indole Derivatives with Target Proteins
An In-Depth Technical Guide:
Abstract
The indole nucleus is a cornerstone in medicinal chemistry, forming the scaffold for numerous compounds with significant therapeutic potential, particularly in oncology.[1][2][3] This guide provides a comprehensive, in-depth exploration of the computational methodology for evaluating 5-Chloro-3-nitro-1H-indole derivatives as potential inhibitors of key protein targets in cancer. We will focus on Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of tumor angiogenesis, as our primary target protein.[4][5][6] This document is designed for researchers, scientists, and drug development professionals, offering not just a protocol, but the underlying scientific rationale for each step. We will navigate the entire molecular docking workflow, from target selection and preparation to the execution of docking simulations and the critical analysis of the resulting data, all while emphasizing methods for protocol validation to ensure scientific rigor.
The Rationale: Why Indole Derivatives and Why VEGFR-2?
Indole-based compounds are recognized for their wide range of biological activities and are present in several FDA-approved anticancer agents.[3] Their structural versatility allows for modifications that can tune their binding affinity and selectivity for various biological targets. The introduction of electron-withdrawing groups, such as a chloro group at the 5-position and a nitro group at the 3-position, can significantly alter the electronic properties of the indole ring, potentially enhancing interactions with protein targets.
Our target of interest, VEGFR-2, is a transmembrane tyrosine kinase that plays a pivotal role in angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis.[7] Inhibiting the ATP-binding site of the VEGFR-2 kinase domain is a clinically validated strategy for cancer therapy.[4][8] Molecular docking allows us to predict, at an atomic level, how our this compound derivatives might bind to this site, providing a rational basis for designing more potent inhibitors.
VEGFR-2 Signaling Pathway and Point of Inhibition
Upon binding of its ligand, VEGF-A, VEGFR-2 dimerizes and undergoes autophosphorylation. This event triggers downstream signaling cascades, such as the PLCγ-PKC-Raf-MEK-ERK and PI3K-AKT pathways, which promote endothelial cell proliferation, migration, and survival. Small molecule inhibitors, like the indole derivatives we are studying, compete with ATP for the kinase domain's binding site, thereby blocking the phosphorylation cascade and inhibiting angiogenesis.
The In-Silico Workflow: A Self-Validating Protocol
Molecular docking is fundamentally a two-step process: first, sampling various conformations (poses) of the ligand within the protein's binding site, and second, ranking these poses using a scoring function to estimate binding affinity.[9] We will use AutoDock Vina, a widely used and validated open-source docking program.[10][11][12]
The trustworthiness of any docking study hinges on its validation. Therefore, the first step in our protocol is not to dock our novel compound, but to validate the docking procedure itself.
Experimental Protocol: Docking Workflow & Validation
Objective: To predict the binding affinity and interaction patterns of this compound derivatives against the VEGFR-2 kinase domain and to validate the computational protocol.
Materials:
-
Software: AutoDock Tools (ADT), AutoDock Vina, PyMOL or UCSF Chimera for visualization.[10][11]
-
Protein Structure: VEGFR-2 kinase domain crystal structure (e.g., PDB ID: 4ASD, co-crystallized with the inhibitor Axitinib).
-
Ligand Structures: 3D structure of this compound derivatives and the co-crystallized ligand (Axitinib) for validation.
Methodology:
Part A: Protocol Validation (The Self-Validating System)
The core principle of validation is to demonstrate that your chosen docking parameters can accurately reproduce a known, experimentally determined binding pose.[13] This is achieved by "re-docking".
-
Preparation of Validation Ligand:
-
Extract the co-crystallized ligand (Axitinib) from the 4ASD PDB file and save it as a separate PDB file.
-
Using AutoDock Tools (ADT), read the ligand file, detect the torsional root, and set the number of rotatable bonds.
-
Save the prepared ligand in the required PDBQT format. This format includes atomic charges and atom types necessary for the Vina force field.
-
-
Preparation of Receptor:
-
Load the 4ASD PDB file into ADT.
-
Remove all non-essential components: water molecules, co-solvents, and the original ligand.
-
Add polar hydrogens to the protein, as they are crucial for forming hydrogen bonds.
-
Compute Gasteiger charges for the protein atoms.
-
Save the prepared receptor in PDBQT format.
-
-
Execution of Re-Docking:
-
Define the search space (grid box) centered on the position of the original, co-crystallized ligand. The size of the box should be sufficient to encompass the entire binding site.
-
Use the AutoDock Vina command-line interface to run the docking simulation with the prepared receptor and validation ligand.
-
-
Validation Analysis:
-
Superimpose the top-ranked docked pose of the validation ligand onto the original crystal structure pose.
-
Calculate the Root Mean Square Deviation (RMSD) between the two poses.
-
Causality: An RMSD value of less than 2.0 Å indicates that the docking protocol has successfully reproduced the experimental binding mode.[13][14] This provides confidence that the same parameters can be reliably applied to novel ligands. If the RMSD is high, the grid box parameters or other docking settings must be re-evaluated.
-
Part B: Docking of Novel this compound Derivatives
Once the protocol is validated, you can proceed with docking your compounds of interest.
-
Ligand Preparation:
-
Obtain or draw the 2D structure of your this compound derivative.
-
Convert the 2D structure to a 3D conformation and perform energy minimization using a tool like Avogadro or the PRODRG server.
-
Prepare the ligand in PDBQT format using ADT, identical to the validation step.
-
-
Docking Execution:
-
Use the same validated receptor and grid parameters from Part A.
-
Run the AutoDock Vina simulation for each of your indole derivatives.
-
Data Interpretation and Analysis
The output from AutoDock Vina provides several key pieces of information for each predicted pose. The most critical are the binding affinity and the coordinates of the docked ligand.
Binding Affinity (Docking Score)
The binding affinity is reported as a negative value in kcal/mol. This score is an estimation of the free energy of binding.[15][16]
-
A more negative score indicates a stronger predicted binding affinity. [17][18]
-
Scores around -7 to -9 kcal/mol suggest moderate interactions, while scores less than -10 kcal/mol indicate potentially strong interactions.[18]
It is crucial to understand that the docking score is a predictive value and not a direct equivalent of experimentally measured affinities like IC50 or Kd.[15] Its primary utility is in ranking a series of compounds and prioritizing them for further study.
Analysis of Molecular Interactions
Visual inspection of the top-ranked pose is essential. Using software like PyMOL, you can visualize the docked ligand within the VEGFR-2 active site and identify key non-covalent interactions. For VEGFR-2, critical interactions often involve:[5][7]
-
Hydrogen Bonds: With the backbone of Cys919 in the hinge region.
-
Salt Bridges/H-Bonds: With acidic residues like Asp1046 and Glu885 at the entrance of the ATP pocket.
-
Hydrophobic Interactions: With residues such as Leu840, Val848, and Val916.
The indole nitrogen of a derivative can act as a hydrogen bond donor, potentially interacting with Cys917, while other functional groups can form additional contacts.[8]
Summarizing Quantitative Data
For a series of derivatives, the results should be compiled into a clear, structured table to facilitate comparison and the elucidation of Structure-Activity Relationships (SAR).
| Compound ID | Derivative Structure | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Inhibition Constant (Ki) |
| Control | Sorafenib (Reference) | -10.8 | Glu883, Cys917, Asp1044[8] | ~50 nM |
| IND-01 | This compound | -9.2 | Cys919, Asp1046 | ~250 nM |
| IND-02 | [Hypothetical Derivative 1] | -10.1 | Cys919, Asp1046, Val916 | ~90 nM |
| IND-03 | [Hypothetical Derivative 2] | -8.5 | Cys919 | ~800 nM |
Note: The data presented above is hypothetical and for illustrative purposes. The docking score for the reference drug Sorafenib is based on published studies.[8]
From such a table, a researcher can infer that the modifications in IND-02, leading to a more negative docking score, likely result in more favorable interactions (e.g., an additional hydrophobic contact with Val916) compared to the parent compound IND-01.
Conclusion and Future Perspectives
Molecular docking is a powerful and indispensable tool in modern drug discovery, providing a rational, structure-based approach to designing and evaluating potential therapeutic agents. This guide has detailed a robust, self-validating protocol for the in-silico study of this compound derivatives against the VEGFR-2 protein target.
The insights gained from these studies—binding affinities, interaction patterns, and preliminary SAR—are foundational. They allow scientists to prioritize the most promising compounds for chemical synthesis and subsequent in vitro biological evaluation. It is important to remember that docking is a predictive tool. The ultimate confirmation of a compound's activity must come from experimental assays. Promising candidates identified through this workflow should be advanced to molecular dynamics (MD) simulations to assess the stability of the ligand-protein complex over time before committing to resource-intensive laboratory synthesis and testing.
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Lee, E. et al. (2022). Pharmacophore modeling, QSAR, and docking studies of Indole Derivatives in the Hit-to-Lead Stage for Chagas Disease. Galoá Proceedings. Available at: [Link]
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Catto, M. et al. (2020). Pharmacophore Modeling and 3D-QSAR Study of Indole and Isatin Derivatives as Antiamyloidogenic Agents Targeting Alzheimer's Disease. Molecules. Available at: [Link]
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Ghannam, I. A. Y. (2018). Design, synthesis and molecular docking of novel indole derivatives as VEGFR-2 inhibitors. Organic Chemistry: Current Research. Available at: [Link]
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Catto, M. et al. (2020). Pharmacophore Modeling and 3D-QSAR Study of Indole and Isatin Derivatives as Antiamyloidogenic Agents Targeting Alzheimer's Disease. MDPI. Available at: [Link]
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Al-Warhi, T. et al. (2022). The Assessment of Anticancer and VEGFR-2 Inhibitory Activities of a New 1H-Indole Derivative: In Silico and In Vitro Approaches. MDPI. Available at: [Link]
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Roaiah, H. M. et al. (2018). Design, synthesis, and molecular docking of novel indole scaffold-based VEGFR-2 inhibitors as targeted anticancer agents. PubMed. Available at: [Link]
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Various Authors. (2021). How can I validate docking result without a co-crystallized ligand? ResearchGate. Available at: [Link]
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El Mouns, B-D. (2023). How to interprete and analyze molecular docking results? ResearchGate. Available at: [Link]
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Jahangiri, F. H. (2020). Autodock Vina Tutorial - Molecular Docking. YouTube. Available at: [Link]
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Kamal, A. et al. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). European Journal of Medicinal Chemistry. Available at: [Link]
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Irwin, J. J. et al. (2009). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Journal of Chemical Information and Modeling. Available at: [Link]
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Bioinformatics Insights. (2024). How to Perform Molecular Docking with AutoDock Vina. YouTube. Available at: [Link]
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Forli, S. et al. (2016). Basic docking. AutoDock Vina Documentation. Available at: [Link]
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The Bioinformatics Coach. (2023). How to Interpret Docking Scores with Precision. YouTube. Available at: [Link]
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Eagon, S. (n.d.). Vina Docking Tutorial. Eagon Research Group. Available at: [Link]
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Lindgren, C. (2009). Validation of docking performance in context of a structural water molecule-using model system. DiVA portal. Available at: [Link]
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Meng, X-Y. et al. (2011). Molecular Docking: A powerful approach for structure-based drug discovery. Current Computer-Aided Drug Design. Available at: [Link]
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Al-Ostath, A. et al. (2023). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. MDPI. Available at: [Link]
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Ahmad, A. et al. (2014). Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and Their Derivatives. PubMed. Available at: [Link]
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Catto, M. et al. (2020). (PDF) Pharmacophore Modeling and 3D-QSAR Study of Indole and Isatin Derivatives as Antiamyloidogenic Agents Targeting Alzheimer's Disease. ResearchGate. Available at: [Link]
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Saha, T. & Shilpi, J. A. (2021). Multi-Target Directed Indole Based Hybrid Molecules in Cancer Therapy : An Up-To-Date Evidence-Based Review. Current Topics in Medicinal Chemistry. Available at: [Link]
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Al-Warhi, T. et al. (2024). Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties. RSC Medicinal Chemistry. Available at: [Link]
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Desai, N. C. et al. (2006). Synthesis and biological screening of some new novel indole derivatives. Indian Journal of Chemistry. Available at: [Link]
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Basavarajaiah, S. M. et al. (2021). Synthesis and antimicrobial activity of some 5-chloro-3-phenyl-1H-indole-2-carbonyl azide derivatives. ResearchGate. Available at: [Link]
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Ghorab, M. M. et al. (2023). Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
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Navigating the Labyrinth of Selectivity: A Technical Guide to Cross-Reactivity Profiling of 5-Chloro-3-nitro-1H-indole Based Compounds
Introduction: The Imperative of Selectivity in Modern Drug Discovery
In the quest for novel therapeutics, the potency of a lead compound against its intended target is only half the story. The silent, often unpredictable, interactions with unintended biomolecules—the so-called "off-targets"—can lead to unforeseen toxicities or, in some cases, serendipitous therapeutic effects. For researchers, scientists, and drug development professionals working with novel scaffolds such as 5-Chloro-3-nitro-1H-indole, a proactive and systematic approach to characterizing cross-reactivity is not just a regulatory hurdle, but a fundamental component of building a robust safety and efficacy profile.
The this compound core presents a unique chemotype, combining the privileged indole scaffold, frequently found in kinase inhibitors and other targeted therapies[1][2][3], with a nitroaromatic group, a moiety known for its potential bioreductive activation into reactive intermediates that can contribute to toxicity[4][5][6][7][8][9]. This dual nature underscores the critical need for a comprehensive off-target profiling strategy to mitigate risks and unlock the full therapeutic potential of this chemical series.
This in-depth technical guide provides a strategic framework for the cross-reactivity profiling of this compound based compounds. Moving beyond a mere checklist of assays, we will delve into the causality behind experimental choices, advocate for self-validating protocols, and ground our recommendations in the established liabilities of related chemical classes.
Pillar 1: Foundational Assessment - Understanding the Scaffold's Inherent Risks
Before embarking on broad screening campaigns, a foundational understanding of the potential liabilities associated with the core structure is paramount. This allows for a more informed and cost-effective screening strategy.
The Indole Moiety: A Double-Edged Sword
The indole ring is a cornerstone of many successful drugs, including several kinase inhibitors like sunitinib, vemurafenib, and osimertinib[1][2][10]. Its ability to form key hydrogen bonds and engage in hydrophobic interactions makes it an effective pharmacophore. However, this promiscuity can also lead to off-target kinase activity. For instance, many kinase inhibitors targeting the ATP-binding site exhibit cross-reactivity with other kinases due to the conserved nature of this pocket[1]. Therefore, any profiling cascade for an indole-based compound must begin with a broad assessment of its kinome-wide selectivity.
The Nitroaromatic Group: A Metabolic Red Flag
Nitroaromatic compounds are notorious for their association with mutagenicity and genotoxicity, often stemming from the metabolic reduction of the nitro group.[4][5][9] This bioreduction can produce reactive intermediates such as nitroso derivatives and hydroxylamines, which can covalently modify cellular macromolecules, leading to toxicity[6][7]. Drugs like tolcapone and nimesulide have been linked to idiosyncratic liver injury through such mechanisms[6]. Consequently, early assessment of metabolic stability and potential for reactive metabolite formation is a critical, non-negotiable step.
Pillar 2: A Tiered Strategy for Comprehensive Cross-Reactivity Profiling
A logical, tiered approach to screening ensures that resources are deployed efficiently, starting with broad panels to identify potential areas of concern, followed by more focused assays to confirm and characterize off-target hits.
Caption: Tiered workflow for cross-reactivity profiling.
Tier 1: Broad Liability Screening
The initial goal is to cast a wide net to identify potential off-target interactions at pharmacologically relevant concentrations (e.g., 1-10 µM).
-
Kinase Selectivity Profiling: Given the indole scaffold, screening against a large, diverse panel of kinases is the highest priority. Commercial services offer panels covering over 400 human kinases. The primary output is typically percent inhibition at a single high concentration, which helps to identify initial hits.
-
Safety Pharmacology Panel: This panel assesses activity against a collection of targets known to be implicated in adverse drug reactions. A standard panel should include a diverse set of G-protein coupled receptors (GPCRs), ion channels, and transporters. This is crucial for predicting potential cardiovascular, central nervous system (CNS), and other organ system toxicities.
-
Cytochrome P450 (CYP) Inhibition: The potential for drug-drug interactions must be assessed early. An in vitro assay measuring the inhibition of the major drug-metabolizing CYP isoforms (e.g., 1A2, 2B6, 2C8, 2C9, 2C19, 2D6, and 3A4) is essential.[5][6][8][11][12]
| Tier 1 Assay | Rationale for this compound Scaffold | Primary Output |
| Broad Kinase Panel (>400) | Indole is a common kinase inhibitor scaffold. High potential for off-target kinase activity. | Percent Inhibition (%) at 1 or 10 µM |
| Safety Panel (GPCRs, Ion Channels) | Standard practice to uncover unexpected pharmacological activities causing adverse events. | Percent Inhibition (%) at 10 µM |
| CYP450 Inhibition Panel | Assess potential for drug-drug interactions. | IC50 values for major CYP isoforms. |
Tier 2: Hit Confirmation and Prioritization
Hits from Tier 1 screening require orthogonal validation and quantitative characterization to determine their biological relevance.
-
Dose-Response Confirmation: Any significant hits from the single-point screens must be confirmed in full dose-response curves to determine their potency (IC50 or EC50). This allows for a quantitative comparison between on-target potency and off-target liability, establishing an initial selectivity window.
-
Functional Assays: For hits on receptors or ion channels, it is critical to move from a binding or biochemical assay to a functional, cell-based format. For example, a GPCR binding hit should be followed up with a relevant second messenger assay (e.g., cAMP for Gs/Gi-coupled receptors, or calcium flux for Gq-coupled receptors).[9][13][14][15] This confirms whether the compound is an agonist, antagonist, or allosteric modulator.
-
hERG Channel Assessment: Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel is a major cause of acquired long QT syndrome, a potentially fatal cardiac arrhythmia.[16][17] Any hint of hERG activity from a broad ion channel screen, or as a standard safety practice, should be followed up with the gold-standard manual or automated patch-clamp electrophysiology assay to determine a precise IC50 value.[16][17][18]
Tier 3: Unbiased and Mechanistic Profiling
For high-priority compounds or when a specific toxicity is observed that cannot be explained by panel-based screening, more sophisticated, unbiased methods are required.
-
Chemical Proteomics: Techniques like Cellular Thermal Shift Assay (CETSA) or Activity-Based Protein Profiling (ABPP) can identify direct protein targets of a compound in a cellular context without prior bias.[4] These methods are powerful for uncovering novel off-targets that would be missed by conventional panels.
-
Reactive Metabolite Assessment: Given the nitroaromatic moiety, it is crucial to investigate its metabolic fate. This involves incubating the compound with liver microsomes or hepatocytes and using trapping agents (e.g., glutathione) followed by mass spectrometry to detect the formation of reactive intermediates.[4][6] This provides direct evidence of the potential for bioactivation-related toxicity.
Pillar 3: Experimental Protocols - Ensuring Self-Validating Systems
The trustworthiness of any profiling data hinges on the robustness of the experimental protocols. Each assay must be a self-validating system, incorporating appropriate controls to ensure data integrity.
Protocol: In Vitro Cytochrome P450 Inhibition Assay (IC50 Determination)
1. Objective: To determine the concentration of a this compound based compound that causes 50% inhibition (IC50) of the activity of major human CYP450 enzymes.
2. Materials:
- Human Liver Microsomes (HLM)
- Test compound and positive control inhibitors (isoform-specific)
- NADPH regenerating system
- Isoform-specific probe substrates (e.g., Phenacetin for CYP1A2, Bupropion for CYP2B6)
- Acetonitrile with internal standard (for protein precipitation and sample analysis)
- 96-well plates, LC-MS/MS system
3. Step-by-Step Methodology:
- Prepare Reagents: Thaw HLM and NADPH regenerating system on ice. Prepare serial dilutions of the test compound and positive controls in incubation buffer. Prepare working solutions of the probe substrates.
- Incubation: In a 96-well plate, add HLM and the test compound at various concentrations (typically 7-8 concentrations, e.g., 0.01 to 30 µM).
- Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to allow the compound to interact with the enzymes.
- Initiate Reaction: Add the specific probe substrate to each well to start the reaction.
- Start Metabolism: Immediately add the NADPH regenerating system to initiate the metabolic reaction.
- Incubate: Incubate the plate at 37°C for a predetermined time (e.g., 10-15 minutes, within the linear range of metabolite formation).
- Terminate Reaction: Stop the reaction by adding cold acetonitrile containing an analytical internal standard. This precipitates the proteins.
- Sample Preparation: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new plate for analysis.
- LC-MS/MS Analysis: Analyze the samples by LC-MS/MS to quantify the formation of the specific metabolite from the probe substrate.
- Data Analysis: Calculate the percent inhibition of metabolite formation at each test compound concentration relative to the vehicle control. Plot percent inhibition versus log[concentration] and fit the data to a four-parameter logistic equation to determine the IC50 value.
4. Self-Validation System:
- Negative Control: Vehicle (e.g., DMSO) control wells where no inhibition occurs (represents 100% enzyme activity).
- Positive Control: Include a known, potent inhibitor for each CYP isoform being tested to confirm the assay's sensitivity and dynamic range.
- Linearity Check: Ensure the incubation time is within the linear range of metabolite formation for each substrate.
Protocol: hERG Manual Patch-Clamp Electrophysiology Assay
1. Objective: To determine the IC50 of a test compound on the hERG potassium channel current in a mammalian cell line stably expressing the KCNH2 gene.
2. Materials:
- HEK293 or CHO cells stably expressing the hERG channel.
- Extracellular and intracellular recording solutions.
- Test compound, vehicle control, and positive control (e.g., E-4031).
- Patch-clamp rig (amplifier, micromanipulator, perfusion system).
3. Step-by-Step Methodology:
- Cell Preparation: Plate hERG-expressing cells at an appropriate density for patch-clamp experiments.
- Establish Whole-Cell Configuration: Using a glass micropipette, form a high-resistance (>1 GΩ) seal with the cell membrane and then rupture the membrane patch to achieve the whole-cell configuration.
- Record Baseline Current: Apply a specific voltage-clamp protocol to elicit and measure the hERG tail current.[18] Record a stable baseline current in the presence of the vehicle-containing extracellular solution.
- Compound Application: Perfuse the cell with increasing concentrations of the test compound, allowing the current to reach steady-state at each concentration.
- Washout: After the highest concentration, perfuse the cell with the vehicle solution again to assess the reversibility of any inhibition.
- Positive Control: At the end of the experiment, apply a saturating concentration of a known hERG blocker (e.g., E-4031) to confirm the identity of the current and determine maximal inhibition.
- Data Analysis: Measure the peak tail current amplitude at each concentration. Calculate the percent inhibition relative to the baseline current. Plot the percent inhibition against the compound concentration and fit the data to determine the IC50 value.
4. Self-Validation System:
Seal Resistance: Only accept cells with a high seal resistance to ensure a low-noise, stable recording.
Stable Baseline: Ensure a stable baseline current is established before compound application.
Positive Control: Application of a known hERG blocker validates that the measured current is indeed from the hERG channel and that the system can detect inhibition.
Caption: On-target vs. potential off-target signaling.
Conclusion: Building a Comprehensive and Trustworthy Selectivity Profile
The cross-reactivity profile of a novel compound series like this compound is not a static document but a dynamic dataset that evolves throughout the drug discovery process. By adopting a scientifically rigorous, tiered strategy, researchers can systematically uncover and characterize potential liabilities. This approach, grounded in an understanding of the inherent risks of the chemical scaffold and executed with self-validating experimental protocols, transforms profiling from a simple screening exercise into a powerful tool for lead optimization. It enables project teams to make informed decisions, mitigate safety risks, and ultimately build a stronger, more compelling case for the therapeutic potential of their lead candidates. The investment in comprehensive, early-stage profiling is an investment in the long-term success and safety of a future medicine.
References
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Bantscheff, M., et al. (2016). Thermal profiling reveals phenylalanine hydroxylase as an off-target of panobinostat. Nature Chemical Biology. [Link]
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Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. [Link]
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Ju, C., & Uetrecht, J. P. (2002). Mechanism of idiosyncratic drug reactions: reactivity of metabolites and drug-protein adducts. Current drug metabolism. [Link]
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A Head-to-Head Comparison of Fischer vs. Bartoli Indole Synthesis for Substituted Indoles
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
The indole nucleus is a quintessential privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals, natural products, and agrochemicals. Its unique electronic properties and structural versatility make it a frequent target in drug discovery programs. Consequently, the development of robust and flexible synthetic methods to access functionally diverse indoles is of paramount importance. Among the myriad of named reactions for indole synthesis, the Fischer and Bartoli syntheses represent two of the most powerful and mechanistically distinct approaches.
This technical guide provides an in-depth, head-to-head comparison of these two seminal methods. As a senior application scientist, the aim is not merely to present protocols, but to offer a nuanced understanding of the causality behind methodological choices, enabling researchers to strategically select the optimal synthesis for their specific target molecule.
Section 1: The Fischer Indole Synthesis: The Classic Workhorse
First discovered in 1883, the Fischer indole synthesis is a robust and widely used method for preparing substituted indoles.[1] The reaction involves the acid-catalyzed thermal cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a suitable aldehyde or ketone.[1][2][3]
Core Mechanism
The widely accepted mechanism proceeds through several key steps, each driven by the acidic conditions.[1][2] The causality is crucial: the acid catalyst is not merely an additive but a critical component that facilitates each electronic rearrangement.
-
Hydrazone Formation: The reaction initiates with the condensation of an arylhydrazine and a carbonyl compound to form the corresponding arylhydrazone.[2]
-
Tautomerization: The hydrazone tautomerizes to its more reactive enamine (or 'ene-hydrazine') form. This step is essential as it sets up the atoms for the subsequent sigmatropic rearrangement.[1][2]
-
[4][4]-Sigmatropic Rearrangement: Following protonation of the enamine, the molecule undergoes a concerted, irreversible[4][4]-sigmatropic rearrangement, analogous to a Claisen or Cope rearrangement. This is the key bond-forming step, creating a new C-C bond at the ortho position of the aromatic ring and breaking the weak N-N bond.[1][2][5]
-
Rearomatization & Cyclization: The resulting di-imine intermediate loses a proton to regain aromaticity. The newly formed amino group then undergoes an intramolecular nucleophilic attack on the imine carbon to form a five-membered ring aminal.[1]
-
Ammonia Elimination: Finally, under acidic catalysis, the aminal eliminates a molecule of ammonia to generate the stable, aromatic indole ring.[1][2]
dot graph Fischer_Mechanism { graph [layout=dot, rankdir=LR, splines=ortho, label="Fischer Indole Synthesis Mechanism", labelloc=t, fontsize=16, fontname="Helvetica-Bold", size="11,5!"]; node [shape=box, style=rounded, fontname=Helvetica, fontsize=10, width=1.5, height=0.8]; edge [fontname=Helvetica, fontsize=9];
// Nodes A [label="Arylhydrazine +\nKetone/Aldehyde"]; B [label="Arylhydrazone", fillcolor="#F1F3F4"]; C [label="Ene-hydrazine\n(Tautomer)", fillcolor="#F1F3F4"]; D [label="Protonated\nEne-hydrazine", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="Di-imine Intermediate", fillcolor="#F1F3F4"]; F [label="Cyclized Aminal", fillcolor="#F1F3F4"]; G [label="Substituted Indole", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges A -> B [label=" Condensation\n(-H₂O) "]; B -> C [label=" Tautomerization "]; C -> D [label=" H⁺ Catalysis ", color="#EA4335"]; D -> E [label="[4][4]-Sigmatropic\nRearrangement ", style=bold, color="#4285F4"]; E -> F [label=" Rearomatization &\nCyclization "]; F -> G [label=" Elimination of NH₃\n(-NH₃, H⁺) ", color="#EA4335"]; } }
Advantages and Field-Proven Insights
-
Versatility and Scalability: The Fischer synthesis is renowned for its broad substrate scope, accommodating a wide variety of substituted arylhydrazines and carbonyl compounds.[4] It is a highly reliable and scalable reaction, frequently employed in industrial settings for the synthesis of blockbuster drugs like the triptans (for migraines).[1]
-
Cost-Effectiveness: The starting materials—arylhydrazines and carbonyls—are generally inexpensive and readily available, making this an economically favorable route.
Limitations and Trustworthiness Issues
-
Harsh Conditions: The reaction typically requires strong acids (e.g., H₂SO₄, polyphosphoric acid, ZnCl₂) and high temperatures.[6][7] These conditions are incompatible with sensitive functional groups, limiting its application in complex, late-stage syntheses. The harshness can also lead to side reactions and lower yields.
-
Regioselectivity Issues: A significant drawback arises when using unsymmetrical ketones of the type RCH₂COCH₂R'. The initial tautomerization can occur to either side of the carbonyl, leading to a mixture of two regioisomeric indoles, which are often difficult to separate.[2][5]
-
Steric Hindrance: The Fischer synthesis is generally inefficient for producing indoles with bulky substituents at the C7 position (ortho to the original hydrazine group). Steric clash hinders the crucial cyclization step.
-
Failure Cases: The reaction fails with acetaldehyde, meaning the parent, unsubstituted indole cannot be directly synthesized this way.[5] Additionally, certain electron-donating substituents on the arylhydrazine can divert the reaction towards undesired N-N bond cleavage, causing the synthesis to fail.[8][9]
Section 2: The Bartoli Indole Synthesis: A Modern Solution for Hindered Systems
Developed in 1989, the Bartoli indole synthesis provides a powerful and elegant solution to one of the major failings of the Fischer method: the synthesis of 7-substituted indoles.[10][11] The reaction involves the addition of a vinyl Grignard reagent to an ortho-substituted nitroarene.[12][13]
Core Mechanism
The Bartoli mechanism is fundamentally different from the Fischer synthesis, relying on organometallic addition and rearrangement rather than acid catalysis. It necessitates three equivalents of the vinyl Grignard reagent for completion.[12][13]
-
First Grignard Addition: The first equivalent of the vinyl Grignard attacks the nitro group, leading to a spontaneous decomposition that forms a nitrosoarene intermediate.[12][14]
-
Second Grignard Addition: A second equivalent of the Grignard reagent adds to the nitrosoarene.[12]
-
[4][4]-Sigmatropic Rearrangement: The steric bulk of the ortho substituent is critical here; it facilitates a[4][4]-sigmatropic rearrangement to form an intermediate aldehyde.[12][13][15] This is the key insight of the Bartoli reaction—using steric strain to promote the desired transformation.
-
Cyclization: The adjacent nitrogen atom performs an intramolecular attack on the newly formed aldehyde.[13][15]
-
Third Grignard Addition & Aromatization: A third equivalent of the Grignard reagent acts as a base, deprotonating the intermediate to drive the final aromatization. An aqueous acidic workup then yields the final indole product.[13][16]
dot graph Bartoli_Mechanism { graph [layout=dot, rankdir=LR, splines=ortho, label="Bartoli Indole Synthesis Mechanism", labelloc=t, fontsize=16, fontname="Helvetica-Bold", size="11,5!"]; node [shape=box, style=rounded, fontname=Helvetica, fontsize=10, width=1.6, height=0.9]; edge [fontname=Helvetica, fontsize=9];
// Nodes A [label="o-Substituted\nNitroarene"]; B [label="Nitrosoarene\nIntermediate", fillcolor="#F1F3F4"]; C [label="Adduct", fillcolor="#F1F3F4"]; D [label="Rearranged\nIntermediate", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="Cyclized Intermediate", fillcolor="#F1F3F4"]; F [label="Dimagnesium Salt", fillcolor="#F1F3F4"]; G [label="7-Substituted Indole", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges A -> B [label=" +1 eq. Vinyl-MgBr ", color="#4285F4"]; B -> C [label=" +1 eq. Vinyl-MgBr ", color="#4285F4"]; C -> D [label="[4][4]-Sigmatropic\nRearrangement ", style=bold, color="#EA4335"]; D -> E [label=" Intramolecular\nCyclization "]; E -> F [label=" +1 eq. Vinyl-MgBr\n(Deprotonation) ", color="#4285F4"]; F -> G [label=" Aqueous Workup\n(H₃O⁺) "]; }
Advantages and Field-Proven Insights
-
Access to 7-Substituted Indoles: This is the primary advantage and defining feature of the Bartoli synthesis.[10][11][17] It is often the shortest and most effective route for accessing this substitution pattern, which is notoriously difficult to achieve via Fischer or other classical methods.[10][12][18]
-
Orthogonal Strategy: The reaction proceeds under basic/nucleophilic conditions, making it an excellent alternative for substrates that are sensitive to the harsh acidic conditions of the Fischer synthesis.
-
Predictable Regiochemistry: The position of the indole nitrogen and the C7 substituent are unambiguously defined by the starting nitroarene, avoiding the regioselectivity problems seen in the Fischer synthesis with unsymmetrical ketones.
Limitations and Trustworthiness Issues
-
Requirement of an ortho-Substituent: The reaction is often unsuccessful without a substituent ortho to the nitro group.[12][14][16] The steric push from this group is essential to drive the key rearrangement. While modifications exist, this remains a primary constraint.
-
Stoichiometric Reagents: The reaction requires at least three equivalents of a highly reactive Grignard reagent, which can be a drawback in terms of atom economy and functional group compatibility (e.g., it is incompatible with acidic protons or electrophilic groups elsewhere in the molecule).[12][13]
-
Starting Material Accessibility: While many nitroarenes are available, they can sometimes be more complex or costly to prepare than the corresponding arylhydrazines used in the Fischer synthesis.
Section 3: Head-to-Head Comparison
To facilitate direct comparison, the key attributes of each synthesis are summarized below. This data-driven overview is essential for making an informed decision in a drug development pipeline where efficiency, cost, and substrate scope are critical variables.
| Feature | Fischer Indole Synthesis | Bartoli Indole Synthesis |
| Starting Materials | Arylhydrazine + Aldehyde/Ketone | ortho-Substituted Nitroarene + Vinyl Grignard |
| Key Transformation | Acid-catalyzed[4][4]-sigmatropic rearrangement | Grignard addition followed by[4][4]-sigmatropic rearrangement |
| Reaction Conditions | Strongly acidic (Brønsted or Lewis acids), high temperature[6][7] | Basic/Nucleophilic, low temperature (-78 to -20 °C)[17] |
| Primary Strength | Highly versatile for 2-, 3-, and 2,3-substituted indoles; scalable[1][5] | Unrivaled for the synthesis of 7-substituted indoles[10][12] |
| Major Limitation | Poor for 7-substituted indoles; harsh conditions; regioisomeric mixtures[2][5] | Requires an ortho-substituent; poor atom economy (3 eq. Grignard)[12][14] |
| Functional Group Tol. | Poor for acid-labile groups | Poor for electrophilic groups or acidic protons |
| Regioselectivity | Can be poor with unsymmetrical ketones[2] | Excellent and well-defined by starting material |
| Atom Economy | Generally good (catalytic acid) | Poor (requires 3 eq. of organometallic reagent) |
Section 4: Practical Guidance & Method Selection Workflow
As a senior scientist, choosing the right reaction is a matter of balancing the target structure against the known constraints of each method. The following decision framework, visualized as a workflow, provides a logical path for selecting between the Fischer and Bartoli syntheses.
dot graph Decision_Workflow { graph [layout=dot, rankdir=TB, splines=true, label="Method Selection Workflow: Fischer vs. Bartoli", labelloc=t, fontsize=16, fontname="Helvetica-Bold"]; node [shape=box, style="rounded,filled", fontname=Helvetica, fontsize=10]; edge [fontname=Helvetica, fontsize=9];
// Nodes Start [label="Define Target\nSubstituted Indole", shape=ellipse, fillcolor="#F1F3F4"]; Q1 [label="Is the C7 position\nsubstituted?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124", width=2.5, height=1.5]; Bartoli [label="Choose Bartoli Synthesis", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF", width=2.5]; Q2 [label="Is an unsymmetrical\nketone required?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124", width=2.5, height=1.5]; Fischer_Care [label="Choose Fischer Synthesis\n(Caution: Potential regioisomers)", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF", width=2.5]; Q3 [label="Does the substrate contain\nacid-sensitive groups?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124", width=2.5, height=1.5]; Fischer [label="Choose Fischer Synthesis", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF", width=2.5]; Reconsider [label="Re-evaluate synthetic route.\nConsider alternative methods\n(e.g., Larock, Buchwald)", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF", width=2.5];
// Edges Start -> Q1; Q1 -> Bartoli [label=" Yes "]; Q1 -> Q2 [label=" No "]; Q2 -> Fischer_Care [label=" Yes "]; Q2 -> Q3 [label=" No "]; Q3 -> Reconsider [label=" Yes "]; Q3 -> Fischer [label=" No "]; }
Section 5: Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are provided for the synthesis of representative indoles using each method.
Protocol 1: Fischer Synthesis of 2-Phenylindole
This two-step protocol involves the initial formation of the acetophenone phenylhydrazone, followed by its acid-catalyzed cyclization.[4]
Step 1: Synthesis of Acetophenone Phenylhydrazone
-
Materials: Acetophenone (4.0 g, 0.033 mol), Phenylhydrazine (3.6 g, 0.033 mol), 95% Ethanol.
-
Procedure:
-
Combine acetophenone and phenylhydrazine in a flask. Warm the mixture on a steam bath for 1 hour.[4]
-
Dissolve the hot mixture in approximately 80 mL of 95% ethanol.
-
Induce crystallization by scratching the inside of the flask or by agitation, then cool the mixture in an ice bath to maximize precipitation.
-
Collect the crystalline product by vacuum filtration, wash with a small amount of cold ethanol, and dry under reduced pressure. The expected yield of acetophenone phenylhydrazone is typically high (87-91%).[4]
-
Step 2: Acid-Catalyzed Cyclization to 2-Phenylindole
-
Materials: Acetophenone phenylhydrazone (from Step 1), powdered anhydrous zinc chloride (ZnCl₂).
-
Procedure:
-
In a beaker, thoroughly mix the acetophenone phenylhydrazone (5.3 g, 0.025 mol) with powdered anhydrous zinc chloride (25.0 g).
-
Immerse the beaker in an oil bath preheated to 170°C and stir the mixture vigorously.[4] The mixture will liquefy within minutes.
-
After about 5 minutes of stirring, remove the beaker from the heat and pour the hot reaction mixture into 400 mL of water.
-
Add glacial acetic acid and concentrated HCl to dissolve the zinc salts and facilitate precipitation of the product.[4]
-
Collect the crude 2-phenylindole by filtration, wash with water, and purify by recrystallization from ethanol/water.
-
Protocol 2: Bartoli Synthesis of 7-Chloro-4-azaindole
This protocol is adapted for the synthesis of an azaindole, demonstrating the utility of the Bartoli reaction for heterocyclic starting materials.[19]
-
Materials: 2,6-Dichloro-3-nitropyridine, Vinylmagnesium bromide (1.0 M in THF), Anhydrous Tetrahydrofuran (THF), 20% Aqueous NH₄Cl.
-
Procedure:
-
Under an inert nitrogen atmosphere, dissolve the 2,6-dichloro-3-nitropyridine (1 eq.) in anhydrous THF.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add vinylmagnesium bromide (3.2 eq., 1.0 M solution in THF) dropwise via syringe, maintaining the low temperature.
-
After the addition is complete, allow the reaction mixture to warm to -20°C and stir for 8 hours.[19]
-
Quench the reaction by the slow, careful addition of 20% aqueous ammonium chloride solution at low temperature.
-
Allow the mixture to warm to room temperature and extract the product with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the 7-chloro-4-azaindole.
-
Conclusion
The Fischer and Bartoli indole syntheses are not competing methods, but rather complementary tools in the synthetic chemist's arsenal. The Fischer synthesis remains the go-to method for a vast array of substitution patterns due to its simplicity and scalability, provided the substrate can withstand the harsh acidic conditions. In contrast, the Bartoli synthesis offers a unique and indispensable solution for accessing sterically hindered 7-substituted indoles, a class of compounds largely inaccessible via the Fischer route. By understanding the underlying mechanisms, advantages, and limitations of each approach—as detailed in this guide—researchers in drug development can make more strategic, efficient, and successful decisions in the synthesis of novel indole-based therapeutics.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-Chloro-3-nitro-1H-indole
As researchers and developers in the chemical and pharmaceutical sciences, our responsibility extends beyond discovery and innovation to the safe and environmentally conscious management of the materials we handle. 5-Chloro-3-nitro-1H-indole, a halogenated nitroaromatic compound, requires meticulous disposal procedures due to its inherent chemical properties and potential hazards. This guide provides a comprehensive, step-by-step protocol grounded in established safety principles to ensure the proper disposal of this compound, thereby protecting laboratory personnel and the environment.
Hazard Profile and Essential Safety Considerations
While a specific Safety Data Sheet (SDS) for this compound is not consistently available, its structure as a chlorinated and nitrated indole allows for an expert extrapolation of its hazard profile from analogous compounds. The primary hazards are summarized below. All handling and disposal operations must be conducted based on the assumption that this compound possesses these risks.
Table 1: Anticipated Hazard Profile of this compound
| Hazard Classification | Potential Effects | Rationale & Supporting Citations |
| Acute Toxicity | Harmful if swallowed. | Structurally related nitroindoles and chloroindoles are classified as harmful if swallowed.[1][2] |
| Skin Irritation | Causes skin irritation. | Chlorinated indoles are known skin irritants.[2][3][4] |
| Eye Irritation | Causes serious eye irritation/damage. | Related nitro- and chloro- compounds are known to cause serious eye irritation or damage.[1][2][4] |
| Respiratory Irritation | May cause respiratory irritation. | Inhalation of dust from similar aromatic compounds can irritate the respiratory tract.[2][3][5] |
| Environmental Hazard | Potentially toxic to aquatic life. | Many halogenated and nitrated aromatic compounds exhibit aquatic toxicity. |
Causality of Hazards:
-
The chloro- group classifies this compound as a halogenated organic . During incineration, this group can form acidic gases (e.g., hydrogen chloride), which require specialized flue gas scrubbing.[6]
-
The nitro- group increases the compound's reactivity and potential toxicity. Hazardous thermal decomposition can produce toxic nitrogen oxides (NOx).[7][8]
Due to these hazards, all handling, including disposal, must be performed within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).
The Core Principle: Segregation of Halogenated Waste
The single most critical step in the proper disposal of this compound is its strict segregation as halogenated hazardous waste .[6][9] Mixing halogenated and non-halogenated waste streams leads to complex and costly disposal processes and is a common violation of institutional and regulatory waste management protocols.[10][11]
-
Why Segregate? The ultimate disposal method for halogenated waste is typically high-temperature incineration at a specialized facility.[10][12] These incinerators are equipped with "scrubbers" to neutralize the acidic gases produced. Non-halogenated solvents, however, can often be recycled or used as a secondary fuel source, a much less expensive and more environmentally friendly option.[10] Contaminating a large volume of non-halogenated solvent with a small amount of chlorinated compound forces the entire volume to be treated as halogenated waste.
The following diagram outlines the critical decision-making process for waste stream segregation.
Caption: Waste Segregation Decision Flowchart.
Step-by-Step Disposal Protocol
This protocol provides a self-validating system for the safe collection and disposal of this compound waste.
Step 1: Prepare for Waste Collection
-
Don Personal Protective Equipment (PPE): Before handling the chemical or its waste, wear chemical safety goggles, chemical-resistant gloves (nitrile is often sufficient, but check your institution's guidelines), and a lab coat.[7][8]
-
Work in a Ventilated Area: All transfers of the chemical and its waste must be performed inside a chemical fume hood.[4][5]
-
Designate a Waste Container: Obtain a dedicated hazardous waste container from your institution's Environmental Health and Safety (EHS) department. Ensure it is made of a compatible material (e.g., high-density polyethylene for liquids) and has a screw-top cap.[13][14] Do not use metal containers for potentially acidic waste.[14]
Step 2: Waste Collection and Containment
-
Unused or Expired Solid Chemical:
-
Contaminated Labware (Non-sharps):
-
Items like contaminated weigh boats, filter paper, and gloves should be collected in the same solid halogenated waste container.
-
-
Solutions and Contaminated Solvents:
-
Any solvent, regardless of its own composition (e.g., ethanol, ethyl acetate, dichloromethane), that becomes contaminated with this compound is now classified as liquid halogenated hazardous waste .[10][12]
-
Using a funnel, carefully pour the liquid waste into the designated liquid halogenated waste container.[13]
-
Crucially, do not mix this waste with any non-halogenated waste stream. [11]
-
-
Seal the Container: Keep the waste container tightly closed at all times, except when you are actively adding waste.[13][14] This prevents the release of vapors.
Step 3: Labeling and Storage
-
Proper Labeling is Mandatory: The container must be clearly labeled with the words "HAZARDOUS WASTE" .[14]
-
List all Contents: List all chemical constituents by their full name, including solvents and solutes, with their approximate percentages or concentrations. For example:
-
This compound (~5g)
-
Dichloromethane (90%)
-
Methanol (10%)
-
-
Store Safely: Store the sealed and labeled container in your lab's designated Satellite Accumulation Area (SAA).[14] Ensure it is stored away from incompatible materials, such as strong bases or oxidizers.
Step 4: Arrange for Final Disposal
-
Contact EHS: Once the container is full or you have finished the project, contact your institution's Environmental Health and Safety (EHS) office.[6]
-
Schedule Pickup: Follow their specific procedures to request a hazardous waste pickup. Do not attempt to transport or dispose of the waste yourself.
Emergency Procedures: Spill Management
In the event of a small-scale spill, follow these procedures:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Ensure Ventilation: Ensure the fume hood is operating correctly. If the spill is outside a hood, evacuate the area.
-
Wear Full PPE: Do not attempt to clean a spill without appropriate PPE, including respiratory protection if necessary.[15]
-
Contain and Absorb: For a solid spill, carefully sweep it up to avoid creating dust.[7] For a liquid spill, cover it with a chemical absorbent material (vermiculite, sand, or commercial sorbent pads).
-
Collect Waste: Place all contaminated absorbent materials and cleaning debris into your designated solid halogenated hazardous waste container.[15]
-
Decontaminate: Clean the spill area with an appropriate solvent and soap and water.
-
Report: Report the spill to your laboratory supervisor and EHS office, as per your institution's policy.
Comprehensive Disposal Workflow
The following diagram visualizes the complete, compliant workflow for disposing of this compound.
Caption: End-to-end workflow for compliant disposal.
By adhering to this structured, scientifically-grounded disposal plan, you ensure a safe laboratory environment, maintain regulatory compliance, and uphold your professional duty to protect the broader ecosystem.
References
-
PubChem. 5-Chloro-1H-indole-3-carboxylic acid. National Center for Biotechnology Information. [Link]
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University of Wisconsin-Milwaukee. Halogenated Waste. [Link]
-
Chemical Synthesis Database. 5-chloro-3-nitro-2-phenyl-1H-indole. [Link]
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Bucknell University. Hazardous Waste Segregation. [Link]
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PubChem. 5-Chloroindole. National Center for Biotechnology Information. [Link]
-
ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. [Link]
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University of Alabama at Birmingham. Hazardous Waste Reduction. Environmental Health and Safety. [Link]
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Purdue University College of Engineering. Guidelines: Handling and Disposal of Chemicals. [Link]
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Mastering the Handling of 5-Chloro-3-nitro-1H-indole: A Guide to Laboratory Safety and Operational Excellence
For Researchers, Scientists, and Drug Development Professionals
The following guide provides comprehensive safety protocols and operational directives for the handling of 5-Chloro-3-nitro-1H-indole (CAS No. 213542-01-9). As a Senior Application Scientist, this document is structured to impart not just procedural steps, but a foundational understanding of the causality behind these recommendations, ensuring a culture of safety and scientific integrity in your laboratory.
Hazard Identification and Risk Assessment: Understanding the "Why"
This compound is a halogenated nitroaromatic compound. The presence of both a chloro- and a nitro- group on the indole scaffold significantly influences its reactivity and toxicological profile. Nitroaromatic compounds are known for their potential to cause a range of adverse health effects, and their reactivity can be heightened by the presence of halogens.[1][2][3] It is crucial to handle this compound with the understanding that it is classified with the following potential hazards:
-
Harmful if swallowed: Oral ingestion can lead to systemic toxicity.
-
Causes skin irritation: Direct contact can result in localized inflammation and discomfort.
-
Causes serious eye irritation: Contact with the eyes can lead to significant damage.
-
May cause respiratory irritation: Inhalation of dust particles can irritate the respiratory tract.
A thorough risk assessment should be conducted before any new experimental protocol involving this compound is initiated.
Personal Protective Equipment (PPE): Your Primary Barrier Against Exposure
A multi-layered approach to PPE is mandatory when handling this compound. The following table outlines the minimum required PPE, with the understanding that a site-specific risk assessment may necessitate additional measures.
| Protection Type | Specific Recommendations | Standard/Certification |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields. A face shield is required when there is a significant risk of splashing or dust generation. | Conforming to EN 166 (EU) or NIOSH (US) approved. |
| Skin Protection | Chemical-resistant, impervious gloves (e.g., nitrile or neoprene). A flame-retardant lab coat must be worn and fully fastened. Fully enclosed shoes are mandatory. | Gloves must satisfy EU Directive 89/686/EEC and the standard EN 374. |
| Respiratory Protection | For weighing and handling of the solid compound where dust may be generated, a fit-tested N95 or higher particulate respirator is required. All handling of the solid should occur within a certified chemical fume hood to minimize inhalation exposure. | MSHA/NIOSH approved or equivalent. |
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: Decision tree for PPE selection based on the handling procedure.
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach is critical to minimizing exposure and ensuring the integrity of your research.
A. Preparation and Handling
-
Designated Area: All work with this compound must be conducted in a designated area, preferably within a certified chemical fume hood.
-
Ventilation: Ensure the fume hood is functioning correctly before commencing any work.
-
Gather Materials: Assemble all necessary equipment, including spatulas, weigh boats, glassware, and appropriately labeled waste containers, before handling the chemical.
-
Donning PPE: Put on all required PPE as detailed in the table and workflow diagram above. Inspect gloves for any defects before use.
B. Weighing and Transfer
-
Avoid Dust Formation: This compound is a solid; therefore, care must be taken to avoid generating dust.[4][5] Use a spatula for all transfers and conduct these operations over a contained surface to prevent dispersal.
-
In Solution: When dissolving the compound, add the solid to the solvent slowly to prevent splashing.
C. Post-Handling Procedures
-
Decontamination: Thoroughly clean any contaminated surfaces and equipment.[6][7]
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the lab coat and eye protection.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
Disposal Plan: Responsible Waste Management
Improper disposal of this compound and its associated waste can pose a significant environmental hazard. All waste must be treated as hazardous.
| Waste Type | Disposal Procedure |
| Solid Waste | All disposable materials contaminated with the compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container. |
| Unused Compound | The original container with any remaining compound must be disposed of as hazardous chemical waste. |
| Solutions | Solutions containing the compound should be collected in a labeled, sealed, and appropriate hazardous liquid waste container. Segregate halogenated waste streams from non-halogenated ones.[8] |
Waste Disposal Workflow
Caption: Decision-making process for the proper disposal of waste.
Emergency Procedures: Preparedness and Response
In the event of an exposure or spill, immediate and appropriate action is critical.
A. First Aid Measures
| Exposure Route | First Aid Measures |
| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[5] |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[5] |
| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor.[5] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[5] |
B. Spill Response
The response to a spill depends on its scale.
-
Minor Spill (Solid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation.[4]
-
Place the material in a sealed, labeled container for hazardous waste disposal.
-
Decontaminate the spill area with soap and water.
-
-
Major Spill:
-
Evacuate the immediate area and restrict access.
-
If the spill poses a fire hazard, eliminate all ignition sources.
-
Contact your institution's Environmental Health and Safety (EHS) office or emergency response team immediately.
-
Provide them with the identity of the chemical, the quantity spilled, and the location.
-
References
-
Hazardous Spill Reporting and Response Procedures. Austin Community College District. Available at: [Link]
-
In vivo toxicity of nitroaromatics: A comprehensive quantitative structure–activity relationship study. Environmental Toxicology and Chemistry. Available at: [Link]
-
Hazardous Materials Spill – Emergency Management. Georgia Southern University. Available at: [Link]
-
Chemical Spill Response Procedure. University of Manitoba. Available at: [Link]
-
Structure-Toxicity Relationships of Nitroaromatic Compounds. ResearchGate. Available at: [Link]
-
Nitroaromatic Compounds, from Synthesis to Biodegradation. National Institutes of Health. Available at: [Link]
-
Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism. PubMed. Available at: [Link]
-
Decontamination of Laboratory Equipment. University of British Columbia Safety & Risk Services. Available at: [Link]
-
Laboratory Equipment Decontamination Procedures. Wayne State University. Available at: [Link]
-
Large Laboratory Equipment Decontamination. University of Washington Environmental Health & Safety. Available at: [Link]
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- 3. Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. offices.austincc.edu [offices.austincc.edu]
- 5. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
